Product packaging for 7-Tetradecenoic acid(Cat. No.:)

7-Tetradecenoic acid

Cat. No.: B1253748
M. Wt: 226.35 g/mol
InChI Key: ZVXDGKJSUPWREP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-tetradecenoic acid is a tetradecenoic acid having its double bond in the 7-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B1253748 7-Tetradecenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(E)-tetradec-7-enoic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h7-8H,2-6,9-13H2,1H3,(H,15,16)/b8-7+

InChI Key

ZVXDGKJSUPWREP-BQYQJAHWSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 7-Tetradecenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tetradecenoic acid, a monounsaturated fatty acid, is a molecule of growing interest within the scientific community. Its presence in various natural sources and its potential biological activities make it a subject of investigation for applications in nutrition, biochemistry, and drug development. This technical guide provides a comprehensive overview of the core properties of this compound, with a focus on its physicochemical characteristics, relevant experimental protocols, and potential biological signaling pathways.

Physicochemical Properties

This compound is a long-chain fatty acid with a single double bond located at the seventh carbon from the carboxyl group.[1] The most common isomer is the cis configuration, designated as (Z)-7-Tetradecenoic acid.[1] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic fatty odor.[1] Due to its long hydrocarbon chain, it is a very hydrophobic molecule with limited solubility in water but high solubility in organic solvents.[1]

Data Presentation: Core Physicochemical Properties
PropertyValueSource
IUPAC Name (7Z)-tetradec-7-enoic acidPubChem
Synonyms cis-7-Tetradecenoic acid, (Z)-7-Tetradecenoic acid[1]
CAS Number 2430-95-7[1]
Chemical Formula C₁₄H₂₆O₂[1]
Molecular Weight 226.36 g/mol [1]
Melting Point Experimental data not available
Boiling Point Experimental data not available
Water Solubility (Predicted) 0.0022 g/L

Natural Occurrence and Biosynthesis

(Z)-7-Tetradecenoic acid is found in a variety of natural sources, including certain plant and fish oils.[1] It has also been identified in microorganisms. While the specific biosynthetic pathway for this compound is not extensively detailed in the provided search results, fatty acid biosynthesis in most organisms involves the elongation of acetyl-CoA units, followed by desaturation to introduce double bonds.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis, extraction, and analysis of this compound, based on established techniques for similar fatty acids.

Synthesis of (Z)-7-Tetradecenoic Acid (Representative Protocol)

A common method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction. A plausible synthetic route for (Z)-7-Tetradecenoic acid would involve the reaction of an appropriate phosphonium ylide with an aldehyde.

Methodology:

  • Preparation of the Phosphonium Ylide: A heptyltriphenylphosphonium bromide salt would be prepared by reacting triphenylphosphine with 1-bromoheptane. This salt is then treated with a strong base, such as n-butyllithium or sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding ylide.

  • Wittig Reaction: The freshly prepared ylide is then reacted with 7-oxoheptanoic acid methyl ester in THF at low temperatures (e.g., -78 °C to room temperature).

  • Work-up and Purification: The reaction mixture is quenched with a proton source (e.g., water or saturated ammonium chloride solution) and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the methyl ester of (Z)-7-Tetradecenoic acid.

  • Saponification: The purified methyl ester is then hydrolyzed to the free fatty acid by treatment with a base such as sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol (e.g., methanol or ethanol), followed by acidification.

G Experimental Workflow: Synthesis of (Z)-7-Tetradecenoic Acid cluster_0 Ylide Preparation cluster_1 Wittig Reaction & Purification cluster_2 Saponification Triphenylphosphine Triphenylphosphine Heptyltriphenylphosphonium bromide Heptyltriphenylphosphonium bromide Triphenylphosphine->Heptyltriphenylphosphonium bromide 1-Bromoheptane 1-Bromoheptane 1-Bromoheptane->Heptyltriphenylphosphonium bromide Heptylidene-triphenylphosphorane (Ylide) Heptylidene-triphenylphosphorane (Ylide) Heptyltriphenylphosphonium bromide->Heptylidene-triphenylphosphorane (Ylide) Base Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Heptylidene-triphenylphosphorane (Ylide) 7-Oxoheptanoic acid methyl ester 7-Oxoheptanoic acid methyl ester Methyl (Z)-7-tetradecenoate Methyl (Z)-7-tetradecenoate 7-Oxoheptanoic acid methyl ester->Methyl (Z)-7-tetradecenoate Purification (Column Chromatography) Purification (Column Chromatography) Methyl (Z)-7-tetradecenoate->Purification (Column Chromatography) Purified Methyl Ester Purified Methyl Ester Purification (Column Chromatography)->Purified Methyl Ester Ylide_ref Heptylidene-triphenylphosphorane (Ylide) Ylide_ref->Methyl (Z)-7-tetradecenoate Base (e.g., NaOH) Base (e.g., NaOH) (Z)-7-Tetradecenoic acid (Z)-7-Tetradecenoic acid Base (e.g., NaOH)->(Z)-7-Tetradecenoic acid Acidification Acidification Acidification->(Z)-7-Tetradecenoic acid Purified_Ester_ref Purified Methyl Ester Purified_Ester_ref->(Z)-7-Tetradecenoic acid Hydrolysis

Caption: Workflow for the synthesis of (Z)-7-Tetradecenoic acid via the Wittig reaction.

Extraction and Purification from Natural Sources (General Protocol)

This protocol outlines a general procedure for the extraction of fatty acids from a biological source, such as microbial biomass.

Methodology:

  • Cell Lysis and Lipid Extraction: The biomass is homogenized and subjected to a solvent extraction method, such as the Bligh-Dyer or Folch method, using a mixture of chloroform, methanol, and water. This partitions the lipids into the organic phase.

  • Saponification: The extracted lipids are saponified by heating with a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze triacylglycerols and other esters, yielding free fatty acids.

  • Extraction of Free Fatty Acids: The mixture is acidified, and the free fatty acids are extracted into an organic solvent like hexane or diethyl ether.

  • Purification: The crude fatty acid mixture can be purified using techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

GC-MS is a standard technique for the identification and quantification of fatty acids.

Methodology:

  • Derivatization: The carboxylic acid group of the fatty acids is derivatized to a more volatile ester, typically a methyl ester (FAME) or another suitable derivative, to improve chromatographic separation and detection. This is often achieved by reaction with methanol in the presence of an acid or base catalyst.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME analysis). The oven temperature is programmed to separate the fatty acid esters based on their boiling points and polarity.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component. The identity of this compound methyl ester can be confirmed by comparing its retention time and mass spectrum to that of a known standard and by fragmentation pattern analysis.

Potential Biological Signaling Pathways

While direct studies on the signaling pathways specifically modulated by this compound are limited in the provided search results, as a fatty acid, it is plausible that it could influence general lipid-sensing pathways. Two such key pathways are the Peroxisome Proliferator-Activated Receptor (PPAR) and AMP-Activated Protein Kinase (AMPK) signaling pathways.

It is important to note that the following descriptions represent generalized fatty acid signaling pathways, and the direct interaction of this compound with these pathways requires further specific investigation.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs.

G Generalized Fatty Acid Activation of PPAR Signaling Fatty Acid (e.g., this compound) Fatty Acid (e.g., this compound) PPAR PPAR Fatty Acid (e.g., this compound)->PPAR Binds and Activates PPAR-RXR Complex PPAR-RXR Complex PPAR->PPAR-RXR Complex RXR RXR RXR->PPAR-RXR Complex PPRE (DNA) PPRE (DNA) PPAR-RXR Complex->PPRE (DNA) Binds to Target Gene Transcription Target Gene Transcription PPRE (DNA)->Target Gene Transcription Initiates Metabolic Regulation Metabolic Regulation Target Gene Transcription->Metabolic Regulation Leads to

Caption: Generalized pathway of PPAR activation by a fatty acid ligand.

Upon entering the cell, a fatty acid can bind to and activate a PPAR. This activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, adipogenesis, and inflammation, thereby regulating cellular metabolism.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key cellular energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). It plays a crucial role in regulating metabolism to restore energy balance. Fatty acids can influence AMPK activity.

G Generalized Fatty Acid Influence on AMPK Signaling Increased Fatty Acid Levels Increased Fatty Acid Levels Increased AMP/ATP Ratio Increased AMP/ATP Ratio Increased Fatty Acid Levels->Increased AMP/ATP Ratio Can lead to AMPK AMPK Increased AMP/ATP Ratio->AMPK Activates Anabolic Pathways (e.g., Fatty Acid Synthesis) Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic Pathways (e.g., Fatty Acid Synthesis) Inhibits Catabolic Pathways (e.g., Fatty Acid Oxidation) Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic Pathways (e.g., Fatty Acid Oxidation) Activates Energy Production Energy Production Catabolic Pathways (e.g., Fatty Acid Oxidation)->Energy Production

Caption: Generalized overview of how increased fatty acid levels can influence the AMPK signaling pathway.

An increase in intracellular fatty acid levels can lead to their oxidation, which in turn can affect the cellular AMP/ATP ratio. A rise in this ratio activates AMPK. Activated AMPK then works to restore cellular energy homeostasis by phosphorylating downstream targets, which results in the inhibition of anabolic (energy-consuming) pathways, such as fatty acid synthesis, and the activation of catabolic (energy-producing) pathways, such as fatty acid oxidation and glucose uptake.

Conclusion

This compound is a monounsaturated fatty acid with defined physicochemical properties, although further experimental determination of its melting and boiling points is required. Standardized protocols for its synthesis, extraction, and analysis can be adapted from general methodologies for fatty acids. While its specific roles in cell signaling are still under investigation, its nature as a fatty acid suggests potential interactions with key metabolic regulatory pathways such as PPAR and AMPK signaling. Further research is warranted to fully elucidate the biological functions and therapeutic potential of this molecule.

References

An In-depth Technical Guide to 7-Tetradecenoic Acid: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Tetradecenoic acid (C14:1n-7) is a monounsaturated fatty acid that has garnered interest within the scientific community for its presence in various organisms and its potential biological activities. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological effects, with a particular focus on its anti-virulence properties against pathogenic bacteria. This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, microbiology, and drug development.

Chemical Structure and Isomerism

This compound is a carboxylic acid with a 14-carbon chain and a single double bond located at the seventh carbon atom from the carboxyl group.[1][2] Its molecular formula is C₁₄H₂₆O₂.[2] The presence of the double bond allows for geometric isomerism, resulting in two stereoisomers: cis (Z) and trans (E).

  • (Z)-7-Tetradecenoic acid (cis-7-Tetradecenoic acid): This is the most common isomer found in nature. The carbon chain continues on the same side of the double bond, resulting in a kinked structure. It is a component of the phospholipids in organisms like Escherichia coli.

  • (E)-7-Tetradecenoic acid (trans-7-Tetradecenoic acid): In this isomer, the carbon chain continues on opposite sides of the double bond, resulting in a more linear structure.

The IUPAC name for the cis isomer is (7Z)-tetradec-7-enoic acid.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are primarily computed estimates from comprehensive databases such as PubChem.

PropertyValueSource
Molecular Weight 226.35 g/mol PubChem[1][2]
Molecular Formula C₁₄H₂₆O₂PubChem[2]
Monoisotopic Mass 226.193280068 DaPubChem[1][2]
XLogP3 5.4PubChem[1][2]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 11PubChem[1]
Polar Surface Area 37.3 ŲPubChem[1]
Density 0.9±0.1 g/cm³ (Predicted)Guidechem
Boiling Point 344.7±21.0 °C at 760 mmHg (Predicted)Guidechem
Flash Point 241.7±17.2 °C (Predicted)Guidechem

Synthesis and Isolation

Chemical Synthesis: Wittig Reaction

A common and effective method for the synthesis of unsaturated fatty acids like (Z)-7-tetradecenoic acid is the Wittig reaction. This reaction involves the coupling of an aldehyde with a phosphorus ylide to form an alkene. The general workflow for synthesizing (Z)-7-tetradecenoic acid via this method is outlined below.

  • Preparation of the Phosphonium Salt: Heptyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine with 1-bromoheptane. The two components are typically heated in a suitable solvent like toluene or acetonitrile.

  • Formation of the Ylide: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding ylide.[3] For the synthesis of a Z-alkene, salt-free conditions are often preferred.[4]

  • Wittig Reaction: The ylide solution is cooled (e.g., to -78 °C), and a solution of 7-oxoheptanoic acid methyl ester (or a similar protected aldehyde) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.[5]

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the methyl ester of (Z)-7-tetradecenoic acid.

  • Saponification: The purified methyl ester is then hydrolyzed to the free fatty acid by treatment with a base like potassium hydroxide in a methanol/water mixture, followed by acidification with a strong acid like HCl.

Wittig_Synthesis cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_hydrolysis Hydrolysis Heptyl-PPh3_Br Heptyltriphenylphosphonium Bromide Ylide Heptylidene- triphenylphosphorane (Ylide) Heptyl-PPh3_Br->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 7-Oxoheptanoic Acid Methyl Ester Aldehyde->Oxaphosphetane Product_Ester Methyl (Z)-7-tetradecenoate Oxaphosphetane->Product_Ester Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Final_Product (Z)-7-Tetradecenoic Acid Product_Ester->Final_Product Saponification (KOH, H3O+)

Workflow for the synthesis of (Z)-7-Tetradecenoic acid via the Wittig reaction.

Biological Activity: Anti-Virulence Effects

Recent research has highlighted the role of tetradecanoic acids as anti-virulence agents, particularly against the opportunistic pathogen Pseudomonas aeruginosa. These fatty acids have been shown to inhibit the production of several key virulence factors that are crucial for the pathogenicity of this bacterium.[6][7][8]

Inhibition of Quorum Sensing-Regulated Virulence Factors

The production of many virulence factors in P. aeruginosa is regulated by a cell-to-cell communication system known as quorum sensing (QS).[9] Studies have shown that tetradecanoic acids can reduce the production of QS-regulated virulence factors, including pyocyanin and elastase (LasB).[6][8]

  • Pyocyanin: A blue-green phenazine pigment that generates reactive oxygen species, causing oxidative stress to host cells. Tetradecanoic acid has been observed to reduce pyocyanin production by 35-58%.[6][8]

  • Elastase (LasB): A protease that degrades host tissue components, including elastin, contributing to tissue damage and bacterial invasion.

The inhibition of these virulence factors suggests that this compound may interfere with the QS signaling cascade of P. aeruginosa.

Quorum_Sensing_Inhibition 7_TDA This compound QS_System Quorum Sensing System (Las/Rhl) 7_TDA->QS_System Inhibits Virulence_Genes Virulence Gene Expression (e.g., phz, lasB) QS_System->Virulence_Genes Activates Pyocyanin Pyocyanin Production Virulence_Genes->Pyocyanin Elastase Elastase Production Virulence_Genes->Elastase Pathogenesis Bacterial Pathogenesis Pyocyanin->Pathogenesis Elastase->Pathogenesis

Logical pathway of this compound inhibiting P. aeruginosa virulence.
Experimental Protocols for Virulence Factor Assays

This protocol is adapted from established methods for extracting and quantifying pyocyanin from P. aeruginosa cultures.[6][10]

  • Culture Growth: Grow P. aeruginosa (e.g., strain PA14 or PAO1) in a suitable liquid medium (e.g., Luria-Bertani broth) with and without the test concentration of this compound for 24 hours at 37°C with shaking.

  • Extraction: Centrifuge the bacterial cultures (e.g., at 10,000 rpm for 10 minutes) to pellet the cells.[11] Transfer the supernatant to a new tube.

  • Chloroform Extraction: Add 0.6 volumes of chloroform to the supernatant and vortex vigorously for 2 minutes. Centrifuge to separate the phases. The pyocyanin will move to the lower chloroform phase, turning it blue.

  • Acidification: Carefully transfer the blue chloroform layer to a new tube. Add 0.5 volumes of 0.2 N HCl and vortex for 1 minute. The pyocyanin will move to the upper aqueous HCl layer, turning it pink/red.[6]

  • Quantification: Transfer the upper pink/red layer to a cuvette or a 96-well plate. Measure the absorbance at 520 nm (OD₅₂₀).[6][10]

  • Calculation: The concentration of pyocyanin (in µg/mL) is calculated by multiplying the OD₅₂₀ by 17.072.[11] Normalize the results to bacterial growth by dividing by the OD₆₀₀ of the original culture.

This assay measures the activity of secreted elastase using Elastin Congo Red as a substrate.[12]

  • Preparation of Supernatant: Grow P. aeruginosa as described in the pyocyanin assay. Centrifuge the cultures and filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Reaction Setup: In a microcentrifuge tube, mix 100 µL of the cell-free supernatant with 900 µL of Elastin Congo Red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5) containing 10 mg/mL ECR.

  • Incubation: Incubate the reaction mixture for at least 3-4 hours (or up to 20 hours for lower activity) at 37°C with shaking.[12]

  • Termination and Measurement: Stop the reaction by placing the tubes on ice. Centrifuge the tubes at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the insoluble ECR.

  • Quantification: Carefully transfer the supernatant to a cuvette or 96-well plate and measure the absorbance at 495 nm (OD₄₉₅). The absorbance is proportional to the amount of Congo Red dye released, indicating elastolytic activity.[12] A negative control using sterile growth medium instead of supernatant should be included.

Conclusion

This compound is a monounsaturated fatty acid with defined chemical and physical properties. While its biological roles are still being elucidated, it has demonstrated significant anti-virulence activity against the important pathogen Pseudomonas aeruginosa. Its ability to inhibit the production of key virulence factors like pyocyanin and elastase, likely through the disruption of quorum sensing, makes it a molecule of interest for the development of novel therapeutic strategies. The experimental protocols provided herein offer a foundation for further research into the synthesis and biological evaluation of this and related fatty acids. Further investigation is warranted to fully understand its mechanism of action and potential applications in drug development.

References

An In-depth Technical Guide to 7-Tetradecenoic Acid: From Discovery to Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Tetradecenoic acid, a monounsaturated fatty acid, has garnered increasing interest within the scientific community. Since its initial identification in prokaryotic systems, research has expanded to understand its biosynthesis, natural distribution, and potential physiological roles. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound. It details its physicochemical properties, natural occurrences, and biosynthetic pathway. Furthermore, this guide presents detailed experimental protocols for its analysis and discusses the current understanding of its biological activities, offering valuable insights for researchers in lipidomics, microbiology, and drug development.

Discovery and History

The discovery of this compound is rooted in the study of bacterial lipid composition. In 1973, Batchelor and Cronan were the first to isolate and identify cis-7-tetradecenoic acid as a significant component of the phospholipids in the envelope of Escherichia coli K12.[1] Their work established that this fatty acid constitutes approximately 15% of the total unsaturated fatty acids in the phospholipids of this bacterium.[1] The identification was conclusively made using 13C nuclear magnetic resonance spectroscopy, a cutting-edge technique at the time, and was further confirmed by conventional structural studies.[1] While its presence in various natural sources has since been reported, a definitive publication detailing its first chemical synthesis remains to be prominently cited in the scientific literature.

Physicochemical Properties

This compound is a monounsaturated fatty acid with a 14-carbon chain and a single double bond located at the seventh carbon from the carboxyl group.[2][3] It belongs to the class of long-chain fatty acids.[4] The cis isomer, specifically (7Z)-tetradecenoic acid, is the more commonly occurring natural form.[2]

PropertyValueSource
Molecular Formula C₁₄H₂₆O₂[3]
Molecular Weight 226.35 g/mol [5]
IUPAC Name (7Z)-tetradec-7-enoic acid[5]
Synonyms cis-7-Tetradecenoic acid, (Z)-7-Tetradecenoic acid[5]
Physical State Liquid at room temperature
Solubility Very hydrophobic, practically insoluble in water[4]

Natural Occurrences

This compound is found in a variety of organisms, primarily in bacteria and marine life.

OrganismConcentration/PresenceSource
Escherichia coli ~15% of total unsaturated fatty acids in phospholipids[1]
Pyrococcus furiosus Reported presence[2][3]
Monascus purpureus Reported presence[3]
Marine Sponges Present in phospholipids[6]

Biosynthesis

In bacteria such as E. coli, the biosynthesis of unsaturated fatty acids, including this compound, occurs via the anaerobic pathway, which is distinct from the desaturation pathways found in eukaryotes. This pathway involves a key bifunctional enzyme, FabA , and a β-ketoacyl-ACP synthase, FabB .

The synthesis of fatty acids in bacteria is carried out by the type II fatty acid synthase (FASII) system, which involves a series of discrete enzymes. The process begins with the condensation of acetyl-CoA and malonyl-ACP.[7] The growing acyl chain is attached to an acyl carrier protein (ACP).

The critical branch point for unsaturated fatty acid synthesis occurs at the 10-carbon intermediate, β-hydroxydecanoyl-ACP. The enzyme FabA catalyzes the dehydration of this intermediate to form trans-2-decenoyl-ACP and subsequently isomerizes it to cis-3-decenoyl-ACP.[8][9] This cis double bond is then retained in subsequent elongation cycles.

The cis-3-decenoyl-ACP is then elongated by FabB , a β-ketoacyl-ACP synthase that has a high affinity for this substrate, thus channeling the intermediate into the unsaturated fatty acid pathway.[9][10] Further elongation cycles, involving the standard FASII enzymes (FabG, FabZ/FabA, FabI), add two-carbon units from malonyl-ACP to produce longer unsaturated fatty acids.[11] this compound is an intermediate in the elongation pathway leading to the more abundant C16 and C18 unsaturated fatty acids.[12]

Biosynthesis_of_7_Tetradecenoic_Acid Acetyl-CoA Acetyl-CoA Acyl-ACP (C4-C8) Acyl-ACP (C4-C8) Acetyl-CoA->Acyl-ACP (C4-C8) FASII Elongation Malonyl-ACP Malonyl-ACP Malonyl-ACP->Acyl-ACP (C4-C8) β-Hydroxydecanoyl-ACP β-Hydroxydecanoyl-ACP Acyl-ACP (C4-C8)->β-Hydroxydecanoyl-ACP FASII Elongation trans-2-Decenoyl-ACP trans-2-Decenoyl-ACP β-Hydroxydecanoyl-ACP->trans-2-Decenoyl-ACP FabA (Dehydration) cis-3-Decenoyl-ACP cis-3-Decenoyl-ACP trans-2-Decenoyl-ACP->cis-3-Decenoyl-ACP FabA (Isomerization) Saturated Fatty Acid Pathway Saturated Fatty Acid Pathway trans-2-Decenoyl-ACP->Saturated Fatty Acid Pathway FabI Unsaturated Fatty Acid Pathway Unsaturated Fatty Acid Pathway cis-3-Decenoyl-ACP->Unsaturated Fatty Acid Pathway FabB 7-Tetradecenoyl-ACP 7-Tetradecenoyl-ACP Unsaturated Fatty Acid Pathway->7-Tetradecenoyl-ACP FASII Elongation Longer Unsaturated Fatty Acids Longer Unsaturated Fatty Acids 7-Tetradecenoyl-ACP->Longer Unsaturated Fatty Acids FASII Elongation

Biosynthesis of this compound in Bacteria.

Biological Activity

While research on the specific biological activities of this compound is still emerging, studies on related monounsaturated fatty acids suggest potential roles in modulating inflammation and other cellular processes. It is important to note that much of the detailed mechanistic work has been conducted on positional isomers, and direct evidence for this compound may differ.

General findings on related fatty acids indicate potential anti-inflammatory properties.[10] Unsaturated fatty acids can influence the synthesis of prostaglandins, which are key mediators of inflammation.[1][13] The balance between different types of fatty acids in cell membranes can alter the production of pro-inflammatory and anti-inflammatory eicosanoids.[14]

Further research is required to elucidate the specific effects of this compound on immune cells and its potential impact on inflammatory pathways.

Experimental Protocols

The analysis of this compound from biological samples typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction (Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenize the tissue or cell sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the sample.

  • Agitate the mixture for 15-20 minutes in an orbital shaker at room temperature.

  • Centrifuge the homogenate at a low speed (e.g., 2000 rpm for 10 minutes) to separate the liquid and solid phases.

  • Collect the supernatant.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

  • Vortex the mixture and centrifuge to separate the layers.

  • Carefully collect the lower chloroform layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation (Boron Trifluoride-Methanol Method)

This method converts fatty acids to their more volatile methyl esters for GC analysis.

Materials:

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane

  • Saturated NaCl solution

  • Heating block or water bath

Procedure:

  • Dissolve the dried lipid extract in a small volume of hexane.

  • Add an appropriate volume of 14% BF₃-methanol reagent.

  • Heat the mixture in a sealed tube at 100°C for 30-60 minutes.

  • Cool the tube to room temperature.

  • Add an equal volume of saturated NaCl solution and hexane.

  • Vortex vigorously and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is the standard method for the separation and identification of FAMEs.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 3-5°C/minute, and hold for 10-15 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the sample concentration.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Scan Mode: Full scan for identification, and Selected Ion Monitoring (SIM) for quantification.

Identification and Quantification:

  • FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

  • Quantification is typically performed by adding an internal standard (e.g., heptadecanoic acid, C17:0) to the sample prior to extraction and comparing the peak area of the analyte to that of the internal standard.

General workflow for the analysis of this compound.

Future Directions

The study of this compound presents several avenues for future research. Elucidating the specific biological activities of this fatty acid, particularly its potential anti-inflammatory or metabolic regulatory roles, is a key area of interest. This will require in-depth studies using purified this compound in various cell and animal models. Furthermore, a more comprehensive quantitative analysis of its distribution across different species could provide insights into its ecological and physiological significance. Finally, the development of efficient and stereospecific methods for its chemical synthesis will be crucial for advancing research into its biological functions and potential therapeutic applications.

References

The Obscure Presence of 7-Tetradecenoic Acid in Marine Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the occurrence of 7-tetradecenoic acid, a monounsaturated fatty acid, within marine organisms. While the broader class of C14:1 fatty acids is detected in various marine life, specific quantitative data for the 7-isomer remains notably scarce in publicly available literature. This document summarizes the limited available data on C14:1 fatty acids in marine bacteria, sponges, and microalgae, outlines the standard experimental protocols for their identification and quantification, and presents generalized biosynthetic pathways for monoenoic fatty acids due to the absence of specific signaling pathway information for this compound. This guide aims to provide a foundational resource for researchers interested in the potential roles and applications of this specific fatty acid, while also highlighting significant gaps in the current knowledge base.

Introduction

Marine organisms are a prolific source of a vast array of lipids with diverse chemical structures and biological activities. Among these, monounsaturated fatty acids (MUFAs) play crucial roles in membrane fluidity, energy storage, and cellular signaling. This compound (C14:1 n-7) is a specific isomer of tetradecenoic acid, a 14-carbon fatty acid with one double bond. While its presence has been reported in some microorganisms, its distribution and concentration in the diverse tapestry of marine life are not well-documented. This guide seeks to consolidate the available information on its occurrence, provide the methodological framework for its study, and identify areas for future research.

Occurrence and Quantitative Data of C14:1 Fatty Acids in Marine Organisms

Direct quantitative data for this compound is exceedingly limited in scientific literature. However, data for the broader category of C14:1 fatty acids are available for several marine organisms. It is important to note that the specific isomer is often not determined in general fatty acid profile analyses. The following table summarizes the available quantitative data for C14:1 fatty acids in select marine organisms.

Marine OrganismOrganism TypeC14:1 Fatty Acid (% of Total Fatty Acids)Specific Isomer IdentifiedReference
Vibrio sp. (strain 560)BacteriumPresent (unquantified)Not Specified[1]
Xestospongia vansoestiSpongeNot Detected (detection limit not specified)-[2]
Aaptos suberitoidesSpongeNot Detected (detection limit not specified)-[2]
Microalgae (various species)Microalgae0 - 5.0%Often Not Specified

Note: The lack of specific data for this compound underscores a significant research gap. The presented data for C14:1 should be interpreted with caution as the isomeric form is often not specified.

Experimental Protocols

The analysis of fatty acids from marine organisms involves a multi-step process, from sample collection and lipid extraction to derivatization and chromatographic analysis. The following sections detail the standard methodologies.

Sample Collection and Preparation

Proper sample handling is critical to prevent lipid degradation. Samples should be collected and immediately frozen at -80°C or lyophilized. For soft-bodied organisms, homogenization is necessary to ensure efficient lipid extraction.

Lipid Extraction

The total lipids are typically extracted from the homogenized sample using a solvent system. The Folch method or the Bligh and Dyer method are commonly employed.

  • Folch Method: This method utilizes a chloroform:methanol (2:1, v/v) mixture to extract lipids from the sample. The mixture is agitated and then washed with a salt solution (e.g., 0.9% NaCl) to separate the lipid-containing chloroform layer from the non-lipid aqueous layer.

  • Bligh and Dyer Method: This is a modification of the Folch method that uses a smaller volume of solvent and is suitable for samples with high water content. The initial extraction is performed with a chloroform:methanol:water (1:2:0.8, v/v/v) mixture, followed by the addition of more chloroform and water to induce phase separation.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters (FAMEs). This is typically achieved through acid- or base-catalyzed transesterification.

  • Acid-Catalyzed Transesterification: A common reagent is boron trifluoride in methanol (BF3-methanol). The lipid extract is heated with this reagent to convert fatty acids to FAMEs.

  • Base-Catalyzed Transesterification: Sodium methoxide in methanol is a widely used reagent for the rapid transesterification of glycerolipids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The resulting FAMEs are then analyzed by GC-MS.

  • Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity on a capillary column. The retention time of each peak is used for preliminary identification by comparison with known standards.

  • Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the definitive identification of the fatty acid by comparing it to spectral libraries (e.g., NIST). Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Biosynthetic Pathways

Specific signaling pathways involving this compound in marine organisms have not been elucidated. However, the general pathways for the biosynthesis of monoenoic fatty acids are well-understood and are likely applicable.

The biosynthesis of saturated fatty acids (SFAs) occurs via the fatty acid synthase (FAS) system. The introduction of a double bond to create a monounsaturated fatty acid is catalyzed by a class of enzymes called fatty acid desaturases. In many bacteria, this occurs via an anaerobic pathway, while in eukaryotes and some bacteria, an oxygen-dependent pathway is utilized.

Below are diagrams illustrating a generalized workflow for fatty acid analysis and a simplified representation of monoenoic fatty acid biosynthesis.

Experimental_Workflow Sample Marine Organism Sample Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Lipid_Extraction Transesterification Transesterification to FAMEs (e.g., BF3-Methanol) Lipid_Extraction->Transesterification GCMS_Analysis GC-MS Analysis Transesterification->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis Fatty_Acid_Biosynthesis Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS SFA Saturated Fatty Acid (SFA) (e.g., Myristic Acid, C14:0) FAS->SFA Desaturase Fatty Acid Desaturase SFA->Desaturase MUFA Monounsaturated Fatty Acid (MUFA) (e.g., this compound, C14:1) Desaturase->MUFA

References

The Metabolic Fate of 7-Tetradecenoic Acid in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tetradecenoic acid, a monounsaturated fatty acid with the chemical formula C14H26O2, has been identified as a component of the lipidome of various microorganisms, including the hyperthermophilic archaeon Pyrococcus furiosus and the fungus Monascus purpureus[1][2]. While the complete metabolic pathways of this specific fatty acid are not yet fully elucidated, this technical guide consolidates the current understanding of fatty acid metabolism in relevant microbial clades to propose putative metabolic fates for this compound. This document also provides detailed experimental protocols and data presentation frameworks to facilitate further research into this area.

Putative Metabolic Pathways

The metabolic fate of this compound in microorganisms is likely to proceed primarily through the β-oxidation pathway, a core process for fatty acid degradation in both prokaryotes and eukaryotes[3]. However, the presence of a cis double bond at the seventh carbon (Δ⁷) necessitates the action of auxiliary enzymes to bypass the non-standard intermediate that is formed.

In Archaea (e.g., Pyrococcus furiosus)

In archaea, fatty acid metabolism is thought to occur via a modified β-oxidation pathway[4][5]. While some archaea can synthesize fatty acids, they can also utilize them as a carbon and energy source through degradation[4]. For this compound, the proposed pathway would involve the following key steps:

  • Activation: this compound is first activated to its coenzyme A (CoA) thioester, 7-tetradecenoyl-CoA, by an acyl-CoA synthetase.

  • β-Oxidation Cycles: Three cycles of conventional β-oxidation proceed, each consisting of dehydrogenation, hydration, oxidation, and thiolysis, yielding three molecules of acetyl-CoA. This process shortens the fatty acyl chain by two carbons in each cycle, resulting in the formation of cis-Δ³-octenoyl-CoA.

  • Isomerization: The cis-Δ³ double bond of cis-Δ³-octenoyl-CoA is not a substrate for the next enzyme in the standard β-oxidation pathway. An isomerase, likely a Δ³,Δ²-enoyl-CoA isomerase, is required to convert it to trans-Δ²-octenoyl-CoA.

  • Completion of β-Oxidation: trans-Δ²-Octenoyl-CoA can then re-enter the main β-oxidation spiral, undergoing four more cycles to be completely oxidized to seven molecules of acetyl-CoA.

The resulting acetyl-CoA can then enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, for energy production or be utilized for biosynthetic purposes.

In Fungi (e.g., Monascus purpureus)

Fungi possess well-characterized fatty acid metabolic pathways, including β-oxidation located in both mitochondria and peroxisomes. The degradation of 7-tetradecenoyl-CoA would likely follow a similar pathway to that in archaea, involving initial β-oxidation cycles followed by the action of an enoyl-CoA isomerase.

Furthermore, in fungi like Monascus purpureus, fatty acids and their derivatives serve as precursors for the biosynthesis of secondary metabolites, such as polyketides and pigments[6]. Therefore, intermediates of this compound metabolism could be shunted into these biosynthetic pathways.

Signaling Pathways and Regulation

The metabolism of fatty acids in microorganisms is tightly regulated. In bacteria, transcription factors like FadR and FapR play crucial roles in controlling the expression of genes involved in fatty acid degradation and biosynthesis. While the specific regulatory mechanisms for this compound metabolism are unknown, it is plausible that they are integrated into these overarching regulatory networks. Long-chain acyl-CoAs, including derivatives of this compound, may act as signaling molecules that modulate the activity of these transcription factors.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the metabolic flux and enzyme kinetics related to this compound metabolism. The following tables provide a template for organizing such data as it becomes available through future research.

Table 1: Enzyme Kinetic Parameters for this compound Metabolizing Enzymes

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Source
Acyl-CoA SynthetaseThis compound
Δ³,Δ²-Enoyl-CoA Isomerasecis-Δ³-Octenoyl-CoA
......

Table 2: Metabolite Concentrations During this compound Degradation

MetaboliteConcentration (nmol/g dry cell weight)Time Point (hours)Experimental ConditionSource
This compound0
7-Tetradecenoyl-CoA
Acetyl-CoA
...

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolic fate of this compound in microorganisms.

Protocol 1: Cultivation and Fatty Acid Extraction from Pyrococcus furiosus
  • Cultivation: Pyrococcus furiosus (DSM 3638) is cultured anaerobically at 90°C in a sea salts medium supplemented with a carbon source (e.g., maltose) and this compound (as the sole fatty acid source or as a supplement)[7][8].

  • Cell Harvesting: Cells are harvested by centrifugation at 6,000 x g for 30 minutes at 4°C[8]. The cell pellets are washed and stored at -80°C until analysis.

  • Lipid Extraction:

    • Resuspend the cell pellet in a known volume of sterile water.

    • Perform a modified Bligh-Dyer extraction by adding a mixture of chloroform and methanol (1:2, v/v).

    • Vortex vigorously and incubate at room temperature for 1 hour.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Collect the organic phase and dry it under a stream of nitrogen gas.

Protocol 2: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: The extracted lipids are derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis.

    • Resuspend the dried lipid extract in a solution of methanol containing 2% (v/v) sulfuric acid.

    • Incubate at 80°C for 1 hour.

    • Add n-hexane and water to extract the FAMEs into the hexane layer.

    • Collect the hexane layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or equivalent).

    • Use a temperature gradient program to separate the FAMEs. For example, start at 100°C, ramp to 250°C at 5°C/min, and hold for 5 minutes.

    • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

    • Identify and quantify the FAMEs by comparing their retention times and mass spectra to those of authentic standards.

Protocol 3: Stable Isotope Tracing of this compound Metabolism
  • Cultivation with Labeled Substrate: Culture the microorganism in a medium containing uniformly ¹³C-labeled this compound ([U-¹³C₁₄]this compound)[9][10].

  • Sample Collection and Extraction: Collect cell samples at different time points during growth. Extract total lipids and metabolites as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Separate the metabolites using liquid chromatography, for example, with a C18 reversed-phase column.

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass isotopologue distribution of key metabolites (e.g., acetyl-CoA, TCA cycle intermediates).

    • The incorporation of ¹³C from this compound into these metabolites will reveal the metabolic pathways involved.

Mandatory Visualizations

Diagram 1: Putative β-Oxidation Pathway of this compound

beta_oxidation_7_tetradecenoic_acid cluster_activation Activation cluster_beta_oxidation_1 β-Oxidation (3 cycles) cluster_isomerization Isomerization cluster_beta_oxidation_2 β-Oxidation (4 cycles) 7-Tetradecenoic_Acid This compound (C14:1) 7-Tetradecenoyl_CoA 7-Tetradecenoyl-CoA 7-Tetradecenoic_Acid->7-Tetradecenoyl_CoA Acyl-CoA Synthetase cis_d3_Octenoyl_CoA cis-Δ³-Octenoyl-CoA 7-Tetradecenoyl_CoA->cis_d3_Octenoyl_CoA 3x Acetyl-CoA trans_d2_Octenoyl_CoA trans-Δ²-Octenoyl-CoA cis_d3_Octenoyl_CoA->trans_d2_Octenoyl_CoA Δ³,Δ²-Enoyl-CoA Isomerase Acetyl_CoA 4x Acetyl-CoA trans_d2_Octenoyl_CoA->Acetyl_CoA stable_isotope_tracing_workflow cluster_culture Microbial Culture cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_data Data Analysis Culture Culture with [U-13C14]this compound Sampling Time-course Sampling Culture->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Polar & Non-polar Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis (for FAMEs) Extraction->GC_MS Data_Analysis Mass Isotopologue Distribution Analysis LC_MS->Data_Analysis GC_MS->Data_Analysis

References

An In-depth Technical Guide to (Z)-7-Tetradecenoic Acid and (E)-7-Tetradecenoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-7-Tetradecenoic acid and (E)-7-Tetradecenoic acid are geometric isomers of a monounsaturated fatty acid that are gaining attention in the scientific community for their distinct physicochemical properties and potential biological activities. As isomers, they share the same molecular formula (C₁₄H₂₆O₂) and molecular weight, yet their differential spatial arrangement around the C7-C8 double bond results in unique three-dimensional structures that can profoundly influence their biological function. This technical guide provides a comprehensive overview of these two fatty acids, including their properties, synthesis, and known biological interactions, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary for further investigation.

Physicochemical Properties

The cis ((Z)) and trans ((E)) configuration of the double bond in 7-tetradecenoic acid leads to notable differences in the physical properties of these molecules. The kink introduced by the cis double bond in (Z)-7-Tetradecenoic acid disrupts packing, generally resulting in a lower melting point and increased fluidity compared to the more linear trans isomer.

Property(Z)-7-Tetradecenoic Acid(E)-7-Tetradecenoic Acid
Molecular Formula C₁₄H₂₆O₂C₁₄H₂₆O₂
Molecular Weight 226.36 g/mol [1][2][3]226.36 g/mol
IUPAC Name (7Z)-tetradec-7-enoic acid[1][2](7E)-tetradec-7-enoic acid
CAS Number 2430-95-7[3]56730-81-7
Predicted logP 5.4[1][2]5.4
Predicted Water Solubility 0.0022 g/L[4]No data available
Predicted pKa 4.89[4]No data available
Appearance Colorless to pale yellow liquid[5]No data available

Synthesis of (Z)- and (E)-7-Tetradecenoic Acid

The stereoselective synthesis of (Z)- and (E)-7-Tetradecenoic acid is crucial for studying their distinct biological activities. Standard organic chemistry techniques such as the Wittig reaction and Julia olefination can be adapted to achieve the desired stereochemistry.

Experimental Protocol: Stereoselective Synthesis of (Z)-7-Tetradecenoic Acid via Wittig Reaction

This protocol outlines a general approach for the synthesis of the (Z)-isomer using a Wittig reaction, which is known to favor the formation of cis-alkenes from non-stabilized ylides.[1][6]

Materials:

  • 1-bromoheptane

  • Triphenylphosphine (PPh₃)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • 7-oxoheptanoic acid methyl ester

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Phosphonium Salt Formation: Reflux 1-bromoheptane with an equimolar amount of triphenylphosphine in a suitable solvent (e.g., acetonitrile) to form heptyltriphenylphosphonium bromide.

  • Ylide Generation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the suspension to -78°C and add a strong base (e.g., n-BuLi) dropwise until the characteristic orange-red color of the ylide appears.

  • Wittig Reaction: To the ylide solution at -78°C, add a solution of 7-oxoheptanoic acid methyl ester in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Ester Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude methyl (Z)-7-tetradecenoate is then hydrolyzed by refluxing with aqueous NaOH.

  • Purification: Acidify the reaction mixture with HCl and extract the (Z)-7-Tetradecenoic acid with ethyl acetate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (Z)-isomer.

Wittig_Synthesis_Z_Isomer 1-bromoheptane 1-bromoheptane Heptyltriphenylphosphonium bromide Heptyltriphenylphosphonium bromide 1-bromoheptane->Heptyltriphenylphosphonium bromide + PPh3 PPh3 PPh3 Ylide Ylide Heptyltriphenylphosphonium bromide->Ylide + Base Base (n-BuLi) Base (n-BuLi) Methyl (Z)-7-tetradecenoate Methyl (Z)-7-tetradecenoate Ylide->Methyl (Z)-7-tetradecenoate 7-oxoheptanoic acid methyl ester 7-oxoheptanoic acid methyl ester 7-oxoheptanoic acid methyl ester->Methyl (Z)-7-tetradecenoate (Z)-7-Tetradecenoic acid (Z)-7-Tetradecenoic acid Methyl (Z)-7-tetradecenoate->(Z)-7-Tetradecenoic acid Hydrolysis NaOH, H2O NaOH, H2O

Synthesis of (Z)-7-Tetradecenoic acid via Wittig reaction.

Experimental Protocol: Stereoselective Synthesis of (E)-7-Tetradecenoic Acid via Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the Julia olefination that provides excellent (E)-selectivity in alkene synthesis.[7][8][9][10][11]

Materials:

  • 1-Heptanal

  • 1-Phenyl-1H-tetrazole-5-thiol

  • 7-Bromoheptanoic acid

  • Potassium carbonate (K₂CO₃)

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Sulfone Synthesis: React 7-bromoheptanoic acid with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base like potassium carbonate to form the corresponding thioether. Oxidize the thioether to the sulfone using an oxidizing agent such as mCPBA.

  • Olefination Reaction: Under an inert atmosphere, dissolve the sulfone in anhydrous THF and cool to -78°C. Add a strong base (e.g., LiHMDS or KHMDS) to generate the carbanion. To this solution, add 1-heptanal dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield pure (E)-7-Tetradecenoic acid.

Julia_Kocienski_Synthesis_E_Isomer 7-Bromoheptanoic acid 7-Bromoheptanoic acid Thioether Thioether 7-Bromoheptanoic acid->Thioether + PT-SH, K2CO3 PT-SH 1-Phenyl-1H-tetrazole-5-thiol PT-Sulfone PT-Sulfone of heptanoic acid Thioether->PT-Sulfone Oxidation (mCPBA) mCPBA mCPBA Sulfone carbanion Sulfone carbanion PT-Sulfone->Sulfone carbanion + Base Base (KHMDS) Base (KHMDS) (E)-7-Tetradecenoic acid (E)-7-Tetradecenoic acid Sulfone carbanion->(E)-7-Tetradecenoic acid 1-Heptanal 1-Heptanal 1-Heptanal->(E)-7-Tetradecenoic acid

Synthesis of (E)-7-Tetradecenoic acid via Julia-Kocienski olefination.

Biological Activity and Signaling Pathways

The biological roles of (Z)-7-Tetradecenoic acid are beginning to be elucidated, while specific data for the (E)-isomer remains scarce. The differential geometry of these isomers is expected to lead to distinct interactions with enzymes and receptors, and consequently, different biological outcomes.

(Z)-7-Tetradecenoic Acid

(Z)-7-Tetradecenoic acid, also known as palmitoleic acid, has been identified in various natural sources.[5] It is known to play a role in cellular metabolism and membrane fluidity.[5] Some studies suggest it may have anti-inflammatory properties.[5]

(E)-7-Tetradecenoic Acid and trans Fatty Acids in General

While specific studies on (E)-7-Tetradecenoic acid are limited, the biological effects of trans fatty acids (TFAs) are generally well-documented. Industrially produced TFAs have been linked to adverse health effects, including an increased risk of cardiovascular disease.[11] They have been shown to raise LDL cholesterol and lower HDL cholesterol levels.[12] The linear structure of trans fatty acids allows them to pack more tightly in cell membranes, which can decrease membrane fluidity and potentially impair the function of membrane-bound proteins and signaling pathways.[12]

Comparative Biological Activity Data

A study comparing the reactivity of various C14 fatty acid isomers with purified acyl-CoA synthetases (Faaps) from Saccharomyces cerevisiae provides some of the only available comparative quantitative data.

CompoundTargetAssayValue
(Z)-9-Tetradecenoic acidFaa1pAcyl-CoA Synthetase ActivityPreferred substrate
(Z)-9-Tetradecenoic acidFaa4pAcyl-CoA Synthetase ActivityHighly preferred substrate
(E)-9-Tetradecenoic acidFaa3pAcyl-CoA Synthetase ActivitySubstrate
(E)-4-, (E)-6-, (E)-9-Tetradecenoic acidFaa1p, Faa2pAcyl-CoA Synthetase ActivitySubstrates
(E)-2-Tetradecenoic acidFaa2pInhibition of Acyl-CoA SynthetaseIC₅₀ = 2.6 ± 0.2 µM

Note: Data is from a study on yeast enzymes and may not be directly translatable to mammalian systems. The study did not specifically test the 7-isomers in all assays.

Experimental Protocols for Biological Assays

To facilitate further research into the biological activities of these isomers, the following are generalized protocols for relevant in vitro assays.

Experimental Protocol: Fatty Acid Uptake Assay

This protocol describes a method to measure the uptake of fatty acids into cultured cells using a fluorescently labeled fatty acid analog.[13][14][15][16]

Materials:

  • Adherent cell line of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Serum-free medium

  • Fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid)

  • Assay buffer (e.g., HBSS)

  • Quenching solution (to block extracellular fluorescence)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that allows for confluence on the day of the assay.

  • Cell Treatment (Optional): If investigating the effect of a compound on fatty acid uptake, treat the cells with the compound for the desired time.

  • Assay Initiation: Wash the cells with serum-free medium. Add the fluorescent fatty acid analog, dissolved in assay buffer, to the cells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity from the bottom of the plate at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/523 nm for BODIPY) in kinetic mode for a set period (e.g., 60 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis: The rate of increase in fluorescence is proportional to the rate of fatty acid uptake. Compare the rates between control and treated cells.

Fatty_Acid_Uptake_Assay cluster_0 Cell Preparation cluster_1 Assay cluster_2 Data Analysis Seed cells Seed cells Treat cells (optional) Treat cells (optional) Seed cells->Treat cells (optional) Wash cells Wash cells Treat cells (optional)->Wash cells Add fluorescent fatty acid Add fluorescent fatty acid Wash cells->Add fluorescent fatty acid Measure fluorescence Measure fluorescence Add fluorescent fatty acid->Measure fluorescence Calculate uptake rate Calculate uptake rate Measure fluorescence->Calculate uptake rate Compare groups Compare groups Calculate uptake rate->Compare groups

Workflow for a cell-based fatty acid uptake assay.

Experimental Protocol: Acyl-CoA Synthetase Activity Assay

This protocol outlines a radiometric assay to measure the activity of acyl-CoA synthetases, enzymes that activate fatty acids.[5][17][18]

Materials:

  • Cell or tissue lysate containing acyl-CoA synthetase activity

  • Assay buffer (containing Tris-HCl, MgCl₂, and Triton X-100)

  • ATP

  • Coenzyme A (CoA)

  • Radiolabeled fatty acid (e.g., [¹⁴C]-oleic acid or custom synthesized [¹⁴C]-7-tetradecenoic acid) complexed to BSA

  • Dole's reagent (isopropanol:heptane:H₂SO₄)

  • Heptane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and CoA.

  • Reaction Initiation: Add the cell/tissue lysate to the reaction mixture and pre-incubate at 37°C. Start the reaction by adding the radiolabeled fatty acid-BSA complex.

  • Reaction Termination: At various time points, stop the reaction by adding Dole's reagent.

  • Phase Separation: Add heptane and water to the tubes and vortex to extract the unreacted fatty acid into the upper organic phase.

  • Quantification: Transfer an aliquot of the lower aqueous phase (containing the radiolabeled acyl-CoA) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of acyl-CoA formed per unit time per amount of protein to determine the enzyme activity.

Conclusion and Future Directions

(Z)-7-Tetradecenoic acid and (E)-7-Tetradecenoic acid represent an intriguing pair of isomers with the potential for distinct biological activities. While some information is available for the (Z)-isomer, a significant knowledge gap exists for the (E)-isomer. The stereoselective synthesis of both compounds is achievable through established organic chemistry methods, which will be crucial for enabling further research.

Future investigations should focus on:

  • Direct comparative studies: Elucidating the differential effects of the (Z) and (E) isomers on cellular processes such as membrane fluidity, lipid metabolism, and cell signaling.

  • Target identification: Identifying the specific enzymes, receptors, and signaling pathways that are modulated by each isomer.

  • In vivo studies: Evaluating the physiological and pathophysiological effects of each isomer in animal models.

A deeper understanding of the distinct biological roles of these fatty acid isomers will be invaluable for researchers in the fields of biochemistry, cell biology, and drug development, and may pave the way for novel therapeutic strategies targeting lipid metabolism and signaling.

References

An In-depth Technical Guide to the Physical and Chemical Properties of C14:1 Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C14:1 fatty acids, a group of monounsaturated fatty acids with a 14-carbon backbone, are gaining increasing attention in the scientific community for their diverse biological activities and potential therapeutic applications. The most well-studied isomer is myristoleic acid ((9Z)-tetradec-9-enoic acid), which has demonstrated cytotoxic effects against cancer cells and plays a role in bone metabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of C14:1 fatty acids, detailed experimental protocols for their analysis, and an exploration of their involvement in key signaling pathways.

Physicochemical Properties of C14:1 Fatty Acid Isomers

The properties of C14:1 fatty acids are significantly influenced by the position and configuration (cis/trans) of the double bond within the carbon chain. This section details the known physical and chemical characteristics of various C14:1 isomers.

Nomenclature and Structure

C14:1 fatty acids are systematically named as tetradecenoic acids. The position of the double bond is indicated by a number, and the stereochemistry by "cis" (Z) or "trans" (E). For example, myristoleic acid is cis-9-tetradecenoic acid.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of prominent C14:1 fatty acid isomers.

Table 1: General Properties of C14:1 Fatty Acids

PropertyValueReference
Molecular Formula C₁₄H₂₆O₂[1][2]
Molecular Weight 226.35 g/mol [1][2]

Table 2: Physicochemical Properties of Myristoleic Acid (cis-9-tetradecenoic acid)

PropertyValueReference
CAS Number 544-64-9[1][2]
Melting Point -4.5 to -4 °C[3]
Boiling Point 144 °C at 0.6 mmHg[3]
Density 0.9 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.4562[3]
Solubility Soluble in ethanol, DMF, DMSO. Slightly soluble in benzene, chloroform, methanol. Practically insoluble in water.[5][6]
pKa ~4.9 (predicted)[7]
logP 5.1[1]

Table 3: Physicochemical Properties of Myristelaidic Acid (trans-9-tetradecenoic acid)

PropertyValueReference
CAS Number 50286-30-1[1][8]
Physical State Solid[1]
Solubility Soluble in ethanol, DMF, DMSO.[8]

Table 4: Physicochemical Properties of trans-2-Tetradecenoic Acid

PropertyValueReference
CAS Number Not explicitly found, but related to CID 5282738[9]
logP 6.17 (predicted)[5]
pKa 5.03 (predicted)[5]
Water Solubility 0.00095 g/L (predicted)[5]

Experimental Protocols for Analysis of C14:1 Fatty Acids

Accurate characterization of C14:1 fatty acids is crucial for research and development. This section outlines detailed methodologies for their analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is a powerful technique for separating and identifying fatty acids.

Methodology:

  • Lipid Extraction:

    • Homogenize approximately 100 mg of tissue or cell pellet.

    • Extract total lipids using the Folch method with a chloroform:methanol (2:1, v/v) mixture.

    • Add an internal standard (e.g., C17:0) for quantification.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the lower organic phase containing lipids and dry it under a stream of nitrogen.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Resuspend the dried lipid extract in a solution of 6% H₂SO₄ in methanol.

    • Incubate at 100°C for 2 hours to convert fatty acids to their more volatile methyl esters.

    • Cool the reaction and add petroleum ether and water to extract the FAMEs.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic layer containing FAMEs.

  • GC-MS Analysis:

    • Column: Use a suitable capillary column, such as a DB-FastFAME or BPX-70 (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 115°C, hold for 2 min.

      • Ramp 1: 10°C/min to 200°C, hold for 18.5 min.

      • Ramp 2: 60°C/min to 245°C, hold for 4 min.

    • Injector Temperature: 250-300°C.

    • Detector (MS) Temperature: 280-300°C.

    • Ionization Mode: Electron Ionization (EI).

    • Data Acquisition: Full scan or Selective Ion Monitoring (SIM) for targeted analysis.

    • Identification: Compare retention times and mass spectra to a known FAME standard mixture.

    • Quantification: Calculate the concentration based on the peak area relative to the internal standard.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides information about the functional groups present in fatty acids, including the presence of cis and trans double bonds.

Methodology:

  • Sample Preparation:

    • For pure oils or extracts, a small drop can be placed directly on the ATR crystal.

    • For solid samples, they can be analyzed directly or after extraction.

  • FTIR Analysis:

    • Spectrometer: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Spectral Range: 4000-700 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 32 scans for a good signal-to-noise ratio.

    • Data Analysis:

      • The C=O stretching vibration of the carboxylic acid group appears around 1710 cm⁻¹.

      • The C=C stretching vibration for isolated cis double bonds is near 1655 cm⁻¹, while for trans double bonds, it is near 1670 cm⁻¹.

      • The =C-H stretching of unsaturated lipids is observed between 3010-3000 cm⁻¹.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of fatty acids, including the position and stereochemistry of double bonds.

Methodology:

  • Sample Preparation:

    • Dissolve the fatty acid sample in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Analysis:

    • Spectrometer: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR:

      • Olefinic protons (-CH=CH-) of isolated double bonds typically resonate in the 5.2–5.5 ppm region.

      • Protons adjacent to the double bond (allylic protons) appear around 2.0 ppm.

      • The terminal methyl group (CH₃) protons are found around 0.9 ppm.

    • ¹³C NMR:

      • The carboxyl carbon resonates around 180 ppm.

      • Olefinic carbons appear in the 120-135 ppm region.

    • 2D NMR Techniques (COSY, HSQC, HMBC): These can be used to establish connectivity between protons and carbons to confirm the exact position of the double bond.[8][14]

Signaling Pathways Involving C14:1 Fatty Acids

Myristoleic acid has been shown to modulate several key cellular signaling pathways, leading to its observed biological effects.

Induction of Apoptosis in Cancer Cells

Myristoleic acid induces apoptosis in various cancer cell lines, including prostate and pancreatic cancer cells.[2][15] The proposed mechanism involves the activation of caspases and potential involvement of mitochondrial pathways.

Apoptosis_Pathway Myristoleic_Acid Myristoleic Acid (C14:1) Cell_Membrane Cell Membrane Myristoleic_Acid->Cell_Membrane Crosses Intracellular_Targets Intracellular Targets (e.g., Mitochondria) Cell_Membrane->Intracellular_Targets Interacts with Caspase_Activation Caspase Activation (e.g., Caspase-3) Intracellular_Targets->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes RANKL_Signaling_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits Src_Pyk2 Src / Pyk2 Activation TRAF6->Src_Pyk2 Downstream_Signaling Downstream Signaling (e.g., NFATc1) Src_Pyk2->Downstream_Signaling Osteoclast_Differentiation Osteoclast Differentiation Downstream_Signaling->Osteoclast_Differentiation Myristoleic_Acid Myristoleic Acid (C14:1) Myristoleic_Acid->Src_Pyk2 Inhibits Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., LNCaP, Pancreatic) Treatment Treatment with C14:1 Fatty Acid Cell_Culture->Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for Caspases) Treatment->Signaling_Analysis Lipid_Analysis Cellular Lipid Analysis (GC-MS) Treatment->Lipid_Analysis Data_Interpretation Data Interpretation and Conclusion Cell_Viability_Assay->Data_Interpretation Apoptosis_Assay->Data_Interpretation Signaling_Analysis->Data_Interpretation Lipid_Analysis->Data_Interpretation

References

The Role of 7-Tetradecenoic Acid in Microbial Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Tetradecenoic acid (C14:1Δ⁷) is a monounsaturated fatty acid that plays a structural role in the cell membranes of certain bacteria. While not as extensively studied as other fatty acids, its presence in key model organisms like Escherichia coli suggests its importance in maintaining fundamental physiological processes. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its biosynthesis, its role in membrane architecture, and potential, yet underexplored, functions. This document is intended for researchers, scientists, and drug development professionals interested in bacterial lipid metabolism and its potential as a therapeutic target.

Biosynthesis of cis-7-Tetradecenoic Acid in Escherichia coli

In Escherichia coli, the synthesis of unsaturated fatty acids (UFAs) is a critical process for maintaining membrane fluidity. The pathway is a variation of the type II fatty acid synthesis (FASII) system and involves a key bifunctional enzyme, FabA, and a condensing enzyme, FabB. cis-7-Tetradecenoic acid is an intermediate in this pathway.

The synthesis begins with the standard FASII cycle, elongating the fatty acid chain by two carbons per cycle. The crucial step for unsaturated fatty acid synthesis occurs at the C10 stage. The enzyme FabA (3-hydroxydecanoyl-ACP dehydratase/isomerase) creates a double bond, forming cis-3-decenoyl-ACP. This intermediate is then elongated by the condensing enzyme FabB to cis-5-dodecenoil-ACP. A subsequent round of elongation, also catalyzed by FabB, produces cis-7-tetradecenoyl-ACP.[1] This molecule can then be incorporated into the phospholipids of the cell membrane.

G cluster_fasii FASII Cycle cluster_ufa Unsaturated Fatty Acid Synthesis Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH Elongation_Cycles Elongation_Cycles Acetoacetyl-ACP->Elongation_Cycles FabG, FabZ, FabI, FabB/F β-hydroxydecanoyl-ACP β-hydroxydecanoyl-ACP Elongation_Cycles->β-hydroxydecanoyl-ACP 4 cycles cis-3-decenoyl-ACP cis-3-decenoyl-ACP β-hydroxydecanoyl-ACP->cis-3-decenoyl-ACP FabA (Dehydration/Isomerization) cis-5-dodecenoil-ACP cis-5-dodecenoil-ACP cis-3-decenoyl-ACP->cis-5-dodecenoil-ACP FabB (Elongation) cis-7-tetradecenoyl-ACP cis-7-tetradecenoyl-ACP cis-5-dodecenoil-ACP->cis-7-tetradecenoyl-ACP FabB (Elongation) Membrane_Phospholipids Membrane_Phospholipids cis-7-tetradecenoyl-ACP->Membrane_Phospholipids Incorporation

Figure 1: Biosynthesis pathway of cis-7-tetradecenoic acid in E. coli.

Role in Microbial Physiology

Membrane Structure and Fluidity

The primary established role of cis-7-tetradecenoic acid is as a constituent of membrane phospholipids. In E. coli K12, it comprises approximately 15% of the total unsaturated fatty acids within the cell envelope.[2] The presence of the cis double bond introduces a kink in the fatty acid chain, which prevents tight packing of the phospholipid tails. This disruption of ordered packing is crucial for maintaining the fluidity of the cell membrane.

Proper membrane fluidity is essential for a multitude of cellular processes, including:

  • The function of integral membrane proteins, such as transporters and signaling receptors.

  • Cell division and growth.

  • Adaptation to changes in temperature.

Studies on E. coli mutants lacking the FabA or FabB enzymes, which are essential for unsaturated fatty acid synthesis, have shown reduced membrane fluidity. This decrease in fluidity is associated with defects in the formation and motility of the Rod complex, a crucial component of the cell elongation machinery.[3] This highlights the importance of unsaturated fatty acids, including this compound, in maintaining the physical properties of the membrane that are necessary for fundamental cellular mechanics.

Signaling and Other Roles

While some fatty acids, such as cis-2-decenoic acid, are known to act as signaling molecules in processes like quorum sensing and biofilm dispersal, there is currently no direct evidence to suggest a similar signaling role for this compound.[4][5][6] Research in the field of fatty acid signaling has largely focused on other structural isomers. The potential for this compound to act as a signaling molecule remains an open area for investigation.

Quantitative Data

There is a notable lack of quantitative data specifically detailing the physiological effects of exogenously supplied this compound on microbial growth, gene expression, or virulence. However, data from studies on the saturated counterpart, tetradecanoic acid (myristic acid), and another C14:1 isomer, provide context for the potential effects of C14 fatty acids on microbial physiology. The following tables summarize findings for these related compounds.

Table 1: Effects of Tetradecanoic Acid (Myristic Acid) on Virulence Factors in Pseudomonas aeruginosa

Virulence FactorConcentration of Myristic Acid% InhibitionReference
Pyocyanin Production40 µM35.4 - 58.8%[7]
Swarming Motility40 µM90%[7]
ExoU Secretion50 µMAbolished[7]

Table 2: Effect of Myristic Acid on Biofilm Formation in Pseudomonas aeruginosa

CompoundConcentrationEffect on Biofilm FormationReference
Myristic AcidNot specifiedNo significant effect[7]

Experimental Protocols

Protocol 1: Biofilm Formation Assay

This protocol is adapted from a method used to quantify the effect of other fatty acids on biofilm formation.[7]

Objective: To quantify the effect of this compound on biofilm formation by a specific microbial strain.

Materials:

  • Microbial strain of interest (e.g., P. aeruginosa PA14)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • 0.1% crystal violet solution

  • 30% acetic acid

  • Plate reader

Procedure:

  • Grow an overnight culture of the microbial strain in LB broth at 37°C with shaking.

  • Adjust the culture to a specific optical density (e.g., O.D.620 nm of 0.08).

  • Add 200 µl of the adjusted culture to each well of a 96-well plate.

  • Add various concentrations of this compound to the wells. Include a solvent control (DMSO) and a no-treatment control.

  • Incubate the plate for 24 hours at 37°C.

  • Discard the culture from the wells and wash the plate three times with distilled water.

  • Dry the plate at 40°C for 20 minutes.

  • Add 200 µl of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet and wash the plate three times with distilled water.

  • Solubilize the bound crystal violet by adding 200 µl of 30% acetic acid to each well.

  • Read the absorbance at 550 nm using a plate reader.

G start Start culture Prepare microbial culture (O.D. adjusted) start->culture plate Aliquot culture into 96-well plate culture->plate add_fa Add this compound (and controls) plate->add_fa incubate Incubate 24h at 37°C add_fa->incubate wash1 Discard culture & wash with water incubate->wash1 dry Dry plate wash1->dry stain Stain with 0.1% crystal violet dry->stain wash2 Wash with water stain->wash2 solubilize Solubilize with 30% acetic acid wash2->solubilize read Read absorbance at 550 nm solubilize->read end End read->end

Figure 2: Workflow for the biofilm formation assay.
Protocol 2: Pyocyanin Quantification Assay

This protocol is adapted from a method used to measure the effect of myristic acid on pyocyanin production in P. aeruginosa.[7]

Objective: To quantify the effect of this compound on the production of the virulence factor pyocyanin.

Materials:

  • Overnight culture of P. aeruginosa grown with and without this compound.

  • Chloroform

  • 0.2 N HCl

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa cultures for 16 hours in the presence of varying concentrations of this compound.

  • Centrifuge the cultures at 10,000 rpm for 3 minutes.

  • Collect 800 µl of the supernatant.

  • Add 420 µl of chloroform and vortex for 2 minutes.

  • Centrifuge for 8 minutes at 10,000 rpm to separate the phases.

  • Transfer the lower (chloroform) phase to a new tube.

  • Add 800 µl of 0.2 N HCl and vortex for 1 minute. The pyocyanin will move to the upper aqueous phase, turning it pink.

  • Transfer 650 µl of the upper aqueous phase to a new tube and add 650 µl of distilled water.

  • Measure the absorbance at 520 nm.

  • Normalize the pyocyanin values to the cell density of the initial culture.

Conclusion

This compound is an integral component of the cell membrane in Escherichia coli and likely other bacteria, where it contributes to the maintenance of essential membrane fluidity. Its biosynthesis is intertwined with the general unsaturated fatty acid synthesis pathway. While a direct role as a signaling molecule has not yet been established, the importance of fatty acids in bacterial communication suggests this as a potential area for future research. The provided quantitative data for related fatty acids and the detailed experimental protocols offer a framework for the further investigation of this compound's specific roles in microbial physiology. A deeper understanding of the function and regulation of this fatty acid could provide new avenues for the development of novel antimicrobial strategies.

References

7-Tetradecenoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of 7-Tetradecenoic acid, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, biological significance, and detailed experimental protocols for its study.

Core Chemical and Physical Properties

This compound is a monounsaturated fatty acid with the molecular formula C14H26O2.[1][2] Its properties are influenced by the cis or trans configuration of the double bond at the seventh carbon. The most commonly cited isomer is (Z)-7-Tetradecenoic acid.

PropertyValueSource
Molecular Weight 226.35 g/mol [3]
CAS Number 2430-95-7 ((Z)-isomer)[1][2][4][5]
Alternate CAS Number 2197-54-8[6]
Molecular Formula C14H26O2[1][2]
IUPAC Name (Z)-tetradec-7-enoic acid[2]
Synonyms cis-7-Tetradecenoic acid[2]

Biological Significance and Activity

This compound is a naturally occurring fatty acid found in various plant and fish oils.[1] It plays a role in cellular metabolism and maintaining membrane fluidity.[1] Research has indicated several potential biological activities:

  • Anti-inflammatory Properties: Like other unsaturated fatty acids, this compound is suggested to possess anti-inflammatory effects.[1]

  • Antimicrobial and Antioxidant Activity: While specific studies on this compound are limited, extracts containing various fatty acids, including tetradecenoic acid isomers, have demonstrated antimicrobial and antioxidant properties.

  • Component of Bacterial Lipids: Notably, cis-7-tetradecenoic acid has been identified as a component of the phospholipids in the envelope of Escherichia coli K12.

  • Semiochemical: (Z)-7-Tetradecenoic acid acts as a semiochemical, a chemical signal, for the sea urchin Anthocidaris crassispina.[4]

Potential Signaling Pathway Involvement: The JAK2/STAT3 Pathway

While direct evidence for this compound's interaction with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is still emerging, the role of this pathway in inflammation provides a strong hypothetical framework for its mechanism of action. The JAK2/STAT3 pathway is a critical signaling cascade in response to cytokines and growth factors, and its dysregulation is linked to inflammatory diseases and cancer. Other fatty acids have been shown to modulate this pathway, suggesting a potential avenue of investigation for this compound.

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation pJAK2 JAK2-P JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 STAT3-P STAT3->pSTAT3 pSTAT3_dimer STAT3-P Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene_Transcription Gene_Transcription DNA->Gene_Transcription Initiates

Hypothetical JAK2/STAT3 Signaling Pathway. This diagram illustrates a potential mechanism for the anti-inflammatory effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of this compound.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

This protocol is adapted for screening the anti-inflammatory properties of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

NO_Inhibition_Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with this compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Add Griess Reagent F->G H Measure absorbance at 540 nm G->H I Calculate NO inhibition H->I

Workflow for Nitric Oxide Inhibition Assay.
Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria and MHB) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Quantitative Analysis (Optional): Measure the optical density at 600 nm to quantify bacterial growth.

Lipid Metabolism Study: Fatty Acid Uptake Assay

This protocol provides a general framework for studying the uptake and metabolism of this compound in a cell line of interest (e.g., hepatocytes, adipocytes). This often involves using a labeled version of the fatty acid.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium

  • Labeled this compound (e.g., fluorescently tagged or a stable isotope-labeled analog)

  • Scintillation counter or mass spectrometer (depending on the label)

Procedure:

  • Cell Culture and Seeding: Culture and seed cells in appropriate culture plates.

  • Treatment: Treat the cells with the labeled this compound for various time points.

  • Cell Lysis: After incubation, wash the cells to remove excess labeled fatty acid and lyse the cells.

  • Lipid Extraction: Perform a lipid extraction from the cell lysate.

  • Analysis:

    • For fluorescently labeled fatty acids, measure the fluorescence of the lipid extract.

    • For isotope-labeled fatty acids, analyze the lipid extract by mass spectrometry to trace the incorporation of the label into different lipid species.

  • Data Analysis: Quantify the uptake and incorporation of this compound over time.

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and hypothetical signaling pathways offer a starting point for further investigation into the therapeutic potential of this fatty acid.

References

Methodological & Application

Application Note: Quantitative Analysis of 7-Tetradecenoic Acid in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Tetradecenoic acid (C14:1 n-7), a monounsaturated fatty acid, is implicated in various biological processes.[1][2] Accurate quantification of this analyte in complex biological samples is crucial for understanding its role in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high sensitivity, specificity, and separation efficiency.[3][4] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological matrices. The method involves the conversion of the fatty acid to its more volatile fatty acid methyl ester (FAME) derivative prior to GC-MS analysis.[5][6]

Principle

The analysis of fatty acids by GC is complicated by their low volatility and polar nature.[6] To overcome this, the carboxylic acid group is derivatized to form a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[6] This process, known as transesterification or esterification, is a critical step in the sample preparation workflow.

The prepared FAME sample is then injected into the GC-MS system. The GC separates the complex mixture of FAMEs based on their boiling points and interaction with the capillary column's stationary phase.[4] Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, fragmented, and detected. Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum to that of a known standard. Quantification is typically performed using an internal standard to ensure accuracy and precision.[6]

Experimental Protocols

3.1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog (e.g., Palmitic acid-d3).[7]

  • Solvents (HPLC or GC grade): Hexane, Chloroform, Methanol, Iso-octane.[7]

  • Derivatization Reagent: Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v) or Methanolic HCl.[8][9]

  • Sodium chloride (NaCl) solution, saturated

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Nitrogen gas, high purity

3.2. Sample Preparation: Lipid Extraction This protocol is a general guideline and may need optimization based on the specific biological matrix (e.g., plasma, tissue, cells).

  • Homogenize the biological sample (e.g., ~100 mg of tissue) in a chloroform:methanol mixture (2:1, v/v).

  • Add the internal standard (e.g., C17:0) to the sample at a known concentration at the beginning of the extraction to account for sample losses.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.[7]

  • Carefully collect the lower organic layer containing the lipids into a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

3.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of 14% BF3-Methanol solution.[9]

  • Cap the tube tightly and heat at 60-90°C for 10-20 minutes.[9]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer, containing the FAMEs, to a new vial.

  • Dry the hexane extract over anhydrous sodium sulfate to remove any residual water.[9]

  • The sample is now ready for GC-MS analysis. Dilute with hexane if necessary.

Workflow for this compound Analysis

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Homogenize Lipid Extraction (Chloroform:Methanol) Sample->Homogenize DryLipids Dry Lipid Extract Homogenize->DryLipids Derivatize Esterification (BF3-Methanol) DryLipids->Derivatize ExtractFAMEs Hexane Extraction Derivatize->ExtractFAMEs DryFAMEs Dry & Concentrate ExtractFAMEs->DryFAMEs GCMS GC-MS Injection DryFAMEs->GCMS Data Data Acquisition (Scan or SIM) GCMS->Data Analysis Quantification & Identification Data->Analysis Result Final Report: Concentration of This compound Analysis->Result

Caption: Experimental workflow from sample preparation to final analysis.

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column DB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[10]
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min[5][11]
Injector Temperature 250 °C[5][10]
Injection Mode Splitless or Split (e.g., 10:1 ratio)[10][11]
Injection Volume 1 µL
Oven Program Initial temp 50-100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, hold for 5-10 min.[10][11]
MS Transfer Line 250 °C[5]
Ion Source Temp. 230 °C[12]
Ionization Mode Electron Ionization (EI) at 70 eV[12]
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.[8]

Results and Data Presentation

5.1. Identification The identification of this compound methyl ester is confirmed by matching the retention time (RT) with a pure standard and by comparing the acquired mass spectrum with a reference library (e.g., NIST).[11] The molecular formula for this compound is C14H26O2, with a molecular weight of 226.35 g/mol .[13] The methyl ester derivative (C15H28O2) will have a molecular ion [M]+ at m/z 240.

5.2. Quantitative Data For quantification, a calibration curve is constructed by plotting the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard against the concentration of the analyte. Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.[8]

Table 1: Key Mass Spectrometric Ions for FAMEs

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Quantification Ion (m/z)
This compound methyl ester (C14:1-ME) 240 74, 87, 55, 69 240 or 74

| Heptadecanoic acid methyl ester (C17:0-ME, IS) | 284 | 74, 87, 143, 199 | 284 or 74 |

Note: The ion at m/z 74 is a characteristic fragment for many FAMEs resulting from McLafferty rearrangement and may not be suitable for quantification in complex mixtures without excellent chromatographic separation.

Logical Diagram of GC-MS System Components

GCMS_System Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (EI Ionization) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Beam Detector Detector (Signal) MassAnalyzer->Detector Ion Filtering DataSystem Data System (Analysis) Detector->DataSystem

Caption: Logical flow of analysis within a GC-MS instrument.

Conclusion

The described GC-MS method, incorporating lipid extraction and FAME derivatization, provides a robust, sensitive, and reliable protocol for the quantitative analysis of this compound in diverse biological samples.[14] The use of an internal standard and optimized GC-MS parameters ensures high accuracy and reproducibility. This application note serves as a comprehensive guide for researchers in lipidomics and related fields.

References

Application Notes and Protocols for the Quantification of 7-Tetradecenoic Acid in Bacterial Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tetradecenoic acid, a monounsaturated fatty acid, is a component of the cell membrane phospholipids in various bacteria. Its quantification in bacterial lipids is crucial for several research and development areas, including bacterial identification, chemotaxonomy, and understanding membrane fluidity and its role in antimicrobial resistance. This document provides detailed application notes and protocols for the accurate quantification of this compound in bacterial lipids using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes the known quantitative data for this compound and the general fatty acid composition of selected bacteria.

Bacterial SpeciesThis compound ContentMajor Fatty AcidsReference(s)
Escherichia coli K12~15% of total phospholipid unsaturated fatty acidsPalmitic acid (C16:0), Palmitoleic acid (C16:1), cis-Vaccenic acid (C18:1)[1]
Pseudomonas aeruginosaData not available. The fatty acid profile is variable and dependent on growth conditions.Palmitic acid (C16:0), Stearic acid (C18:0), Oleic acid (C18:1), and various hydroxy fatty acids.[2][3][4][5]
Bacillus subtilisNot typically reported as a major component.Dominated by branched-chain fatty acids (iso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0).[6][7][8][9]

Experimental Protocols

This section details the methodologies for the key experiments involved in the quantification of this compound in bacterial lipids.

Bacterial Cell Culture and Harvesting
  • Objective: To obtain a sufficient quantity of bacterial biomass for lipid extraction.

  • Protocol:

    • Inoculate a suitable liquid culture medium (e.g., Luria-Bertani broth for E. coli, Tryptic Soy Broth for P. aeruginosa and B. subtilis) with a single colony of the desired bacterium.

    • Incubate the culture with shaking at the optimal temperature for the specific bacterial strain until it reaches the late logarithmic or early stationary phase of growth.

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove any residual medium components.

    • The washed cell pellet can be immediately used for lipid extraction or stored at -80°C for later analysis.

Total Lipid Extraction from Bacterial Cells
  • Objective: To extract total lipids from the bacterial biomass. The Bligh-Dyer method is a widely used and effective technique.

  • Protocol:

    • To the washed bacterial cell pellet, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio. For every 1 gram of wet cell pellet, use 3.75 ml of the chloroform:methanol mixture.

    • Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.

    • Add chloroform (1.25 ml per 1 gram of initial cell pellet) to the mixture and vortex for 1 minute.

    • Add deionized water (1.25 ml per 1 gram of initial cell pellet) to the mixture and vortex for 1 minute. This will induce phase separation.

    • Centrifuge the mixture at 2,000 x g for 10 minutes to facilitate the separation of the layers.

    • Three layers will be formed: an upper aqueous layer (containing polar metabolites), a lower organic layer (containing lipids), and a protein precipitate at the interface.

    • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

Saponification and Methylation to Fatty Acid Methyl Esters (FAMEs)
  • Objective: To hydrolyze the ester linkages in the lipids to release free fatty acids and then convert them to their volatile methyl ester derivatives (FAMEs) for GC-MS analysis.

  • Protocol:

    • To the dried lipid extract, add 1 ml of 0.5 M sodium hydroxide in methanol.

    • Seal the tube and heat at 80°C for 10 minutes to saponify the lipids.

    • Cool the tube to room temperature.

    • Add 2 ml of 14% boron trifluoride (BF3) in methanol. This reagent acts as a catalyst for the methylation of the free fatty acids.

    • Seal the tube and heat at 80°C for 5 minutes.

    • Cool the tube to room temperature.

    • Add 1 ml of hexane and 1 ml of saturated sodium chloride solution to the tube.

    • Vortex the mixture for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate, identify, and quantify the FAMEs, including methyl 7-tetradecenoate.

  • Protocol:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for FAME analysis.

    • Injection: Inject 1 µl of the FAME extract in hexane into the GC inlet. A split injection with a split ratio of 10:1 is typically used.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at a rate of 10°C/minute.

      • Ramp 2: Increase to 250°C at a rate of 5°C/minute.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 ml/min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-500.

      • Scan Speed: 2 scans/second.

    • Identification: Identify methyl 7-tetradecenoate by comparing its retention time and mass spectrum with that of a pure standard. The characteristic ions for methyl 7-tetradecenoate should be monitored.

    • Quantification: Create a calibration curve using a series of known concentrations of a pure this compound methyl ester standard. An internal standard (e.g., methyl heptadecanoate) should be added to both the standards and the samples to correct for variations in injection volume and sample preparation. The concentration of this compound in the bacterial lipid extract can then be determined by comparing the peak area of its methyl ester to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the relevant biosynthetic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis bacterial_culture Bacterial Culture cell_harvesting Cell Harvesting bacterial_culture->cell_harvesting lipid_extraction Lipid Extraction cell_harvesting->lipid_extraction saponification_methylation Saponification & Methylation (FAMEs) lipid_extraction->saponification_methylation gc_ms_analysis GC-MS Analysis saponification_methylation->gc_ms_analysis data_analysis Data Analysis & Quantification gc_ms_analysis->data_analysis

Caption: Experimental workflow for the quantification of this compound.

unsaturated_fatty_acid_biosynthesis cluster_pathway Unsaturated Fatty Acid Biosynthesis in E. coli acetyl_coa Acetyl-CoA elongation_cycles Elongation Cycles (FabB, FabG, FabZ, FabI) acetyl_coa->elongation_cycles + Malonyl-ACP malonyl_acp Malonyl-ACP hydroxydecanoyl_acp β-Hydroxydecanoyl-ACP elongation_cycles->hydroxydecanoyl_acp trans_2_decenoyl_acp trans-2-Decenoyl-ACP hydroxydecanoyl_acp->trans_2_decenoyl_acp FabA (Dehydration) cis_3_decenoyl_acp cis-3-Decenoyl-ACP trans_2_decenoyl_acp->cis_3_decenoyl_acp FabA (Isomerization) elongation_to_c14 Elongation to C14 (FabB) cis_3_decenoyl_acp->elongation_to_c14 + 2x Malonyl-ACP cis_7_tetradecenoyl_acp cis-7-Tetradecenoyl-ACP elongation_to_c14->cis_7_tetradecenoyl_acp phospholipids Incorporation into Phospholipids cis_7_tetradecenoyl_acp->phospholipids

Caption: Biosynthesis of cis-7-tetradecenoic acid in E. coli.[10][11][12][13][14][15]

References

Application Notes and Protocols for the Extraction of 7-Tetradecenoic Acid from Microbial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tetradecenoic acid, a monounsaturated fatty acid, has garnered interest in various research fields for its potential biological activities. Microbial fermentation presents a promising and sustainable platform for the production of this and other valuable fatty acids. This document provides detailed application notes and protocols for the extraction of this compound from two known microbial producers: the hyperthermophilic archaeon Pyrococcus furiosus and the fungus Monascus purpureus.[1] The successful extraction and subsequent analysis of this compound are critical steps for research and development in areas such as novel therapeutics and biofuel production.

These protocols are designed to provide researchers with a comprehensive guide to obtaining fatty acid extracts from microbial biomass for downstream analysis and application. The methods described herein cover solvent-based extraction techniques, which are widely applicable and can be adapted based on available laboratory equipment.

Microbial Sources and Fatty Acid Profile

While Pyrococcus furiosus and Monascus purpureus are reported producers of this compound, the quantitative abundance of this specific fatty acid can vary depending on culture conditions and the specific strain used.[1] Detailed fatty acid analysis is often necessary to quantify the yield of the target compound. Below is a summary of the known fatty acid composition of these microorganisms.

Table 1: Fatty Acid Profile of Monascus purpureus

Fatty AcidChain Length and UnsaturationConcentration (µg/g) on Day 6 of Fermentation
Myristic Acid14:0Reached peak value on day 6
Palmitic Acid16:0997.25 ± 233.95
Palmitoleic Acid16:1Reached peak value on day 6
Stearic Acid18:0Reached peak value on day 6
Oleic Acid18:11444.35 ± 256.99
Linoleic Acid18:21790.16 ± 392.18
α-Linolenic Acid18:3Reached peak value on day 6

Data extracted from a study on the lipid profile of M. purpureus during solid-state fermentation of rice. The study identified 15 species of fatty acids in total.[1]

Table 2: Fatty Acid Profile of Pyrococcus furiosus

Fatty Acid ClassNotes
Saturated Fatty AcidsIdentified as minor components of the total lipids.
Monounsaturated Fatty AcidsIdentified as minor components of the total lipids. This compound belongs to this class.
Dicarboxylic AcidsIdentified as minor components of the total lipids.

A study on the fatty acid composition of P. furiosus identified 18 different fatty acids as minor components. However, a detailed quantitative breakdown was not provided in the publication.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction of total fatty acids from microbial cultures. These protocols can be adapted for the specific purpose of isolating and quantifying this compound.

Protocol 1: Methyl-tert-butyl ether (MTBE)-Based Lipid Extraction from Monascus purpureus

This protocol is adapted from a method used for the comprehensive lipid analysis of Monascus purpureus grown on a solid substrate.[3]

Materials:

  • Lyophilized Monascus purpureus biomass

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Ultrapure water

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Vertical shaker

  • Centrifuge

  • Nitrogen gas stream evaporator

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Weigh approximately 50 mg of finely ground, lyophilized Monascus purpureus biomass into a 2 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of a pre-mixed solution of methanol/MTBE (1:3, v/v) to the biomass.

  • Extraction: Tightly cap the tube and shake vigorously using a vertical shaker at 500 rpm for 30 minutes at room temperature.

  • Phase Separation: Add 0.3 mL of ultrapure water to the tube to induce phase separation. Vortex briefly to mix.

  • Centrifugation: Centrifuge the tube at a sufficient speed and duration to achieve a clear separation of the aqueous and organic phases (e.g., 10,000 x g for 10 minutes).

  • Collection of Organic Phase: Carefully collect the upper organic phase (MTBE layer), which contains the lipids, and transfer it to a clean glass vial.

  • Re-extraction: To maximize yield, repeat the extraction (steps 2-6) on the remaining biomass pellet with a fresh aliquot of the methanol/MTBE solvent. Combine the organic phases.

  • Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Re-dissolve the dried lipid extract in 200 µL of a 1:1 (v/v) solution of acetonitrile/isopropanol for subsequent analysis (e.g., GC-MS or LC-MS).

  • Final Preparation: Centrifuge the reconstituted sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble debris. Transfer the clear supernatant to a new vial for analysis.

Extraction_Workflow_Monascus cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start 50 mg Lyophilized Biomass add_solvent Add 1 mL MeOH/MTBE (1:3) start->add_solvent shake Shake 30 min at 500 rpm add_solvent->shake add_water Add 0.3 mL Water shake->add_water centrifuge Centrifuge add_water->centrifuge collect_organic Collect Upper Organic Phase centrifuge->collect_organic re_extract Re-extract Pellet centrifuge->re_extract dry Evaporate Solvent (N2 Stream) collect_organic->dry re_extract->collect_organic reconstitute Reconstitute in ACN/IPA (1:1) dry->reconstitute final_centrifuge Final Centrifugation reconstitute->final_centrifuge analysis Analysis (GC-MS/LC-MS) final_centrifuge->analysis

Caption: MTBE-based lipid extraction workflow from Monascus purpureus.

Protocol 2: General Solvent-Based Fatty Acid Extraction from Pyrococcus furiosus

This protocol is a general method for the extraction of total fatty acids from bacterial biomass and can be applied to Pyrococcus furiosus. It is based on the principles of the Bligh and Dyer method.

Materials:

  • Pyrococcus furiosus cell paste or pellet

  • Chloroform (CHCl3), HPLC grade

  • Methanol (MeOH), HPLC grade

  • 0.9% NaCl solution (saline)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream evaporator

  • Solvent for reconstitution (e.g., hexane or a mixture appropriate for derivatization)

Procedure:

  • Sample Preparation: Resuspend a known wet weight of Pyrococcus furiosus cell paste (e.g., 1 g) in a glass centrifuge tube with 0.8 mL of ultrapure water.

  • Solvent Addition (Single Phase): To the cell suspension, add 3 mL of a 1:2 (v/v) mixture of chloroform/methanol.

  • Homogenization: Vortex the mixture vigorously for 2-5 minutes to ensure thorough homogenization and cell lysis.

  • Phase Separation: Add 1 mL of chloroform to the homogenate and vortex for 30 seconds. Then, add 1 mL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous/methanol layer, a protein/cell debris interface, and a lower chloroform layer containing the lipids.

  • Collection of Lipid Layer: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

  • Re-extraction of Biomass: For a higher yield, re-extract the remaining aqueous and solid phases with 2 mL of chloroform. Vortex, centrifuge, and collect the lower chloroform phase as in steps 5 and 6. Pool the chloroform extracts.

  • Solvent Evaporation: Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen gas.

  • Derivatization and Analysis: The dried lipid extract is now ready for derivatization to fatty acid methyl esters (FAMEs) for subsequent GC-MS analysis, or can be reconstituted in an appropriate solvent for other analytical techniques.

Extraction_Workflow_Pyrococcus cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start P. furiosus Cell Pellet resuspend Resuspend in Water start->resuspend add_solvent1 Add CHCl3/MeOH (1:2) resuspend->add_solvent1 homogenize Vortex to Homogenize add_solvent1->homogenize add_solvent2 Add CHCl3 and Saline homogenize->add_solvent2 centrifuge Centrifuge to Separate Phases add_solvent2->centrifuge collect_lipid Collect Lower Chloroform Layer centrifuge->collect_lipid dry Evaporate Solvent (N2 Stream) collect_lipid->dry derivatize Derivatize to FAMEs dry->derivatize analysis GC-MS Analysis derivatize->analysis

Caption: General solvent-based lipid extraction workflow for Pyrococcus furiosus.

Concluding Remarks

The protocols provided offer robust methods for the extraction of this compound and other fatty acids from Monascus purpureus and Pyrococcus furiosus. The choice of protocol may depend on the specific research goals, available equipment, and the scale of the extraction. For accurate quantification of this compound, it is essential to employ a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS), following the extraction and derivatization steps. Researchers are encouraged to optimize these protocols based on their specific microbial strains and culture conditions to maximize the yield of the target fatty acid.

References

Application Notes and Protocols: 7-Tetradecenoic Acid as a Biomarker for Bacterial Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique fatty acid profiles of bacteria serve as valuable chemotaxonomic markers for their rapid and accurate identification. Among these, the monounsaturated fatty acid 7-tetradecenoic acid (C14:1∆7) has emerged as a significant biomarker for the identification of specific bacterial species. This document provides detailed application notes and experimental protocols for the utilization of this compound as a biomarker, aimed at researchers, scientists, and drug development professionals.

Fatty acids are integral components of bacterial cell membranes, and their composition can be influenced by genetics, growth conditions, and environmental factors. The analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted method for bacterial identification. This compound, with its double bond at the seventh carbon from the carboxyl end, is less common than other unsaturated fatty acids, making its presence and relative abundance a distinguishing feature for certain bacteria.

Data Presentation: Abundance of this compound in Selected Bacteria

The following table summarizes the reported quantitative data for this compound in select bacterial species. This data is crucial for comparative analysis and the development of identification criteria based on fatty acid profiles.

Bacterial SpeciesThis compound (% of Total Fatty Acids)Notes
Escherichia coli K12~2.25% (of total fatty acids)Calculated as approximately 15% of the total unsaturated fatty acids, which constitute about 15% of the total fatty acids.[1]
Pyrococcus furiosusPresentA hyperthermophilic archaeon where monounsaturated fatty acids, including this compound, have been identified as minor components.[2][3] Quantitative data on its specific percentage is not readily available.
Monascus purpureusPresentA fungus known for producing pigments and statins. This compound has been reported in this species, though it is not typically listed among its major fatty acids.[4]

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound in Bacteria (Anaerobic Pathway)

In many bacteria, including Escherichia coli, unsaturated fatty acids are synthesized via the anaerobic (Type II) fatty acid synthesis pathway. This pathway introduces a double bond at a C10 intermediate, which is then elongated to produce longer unsaturated fatty acids. The synthesis of this compound (14:1∆7) follows this elongation process.

G cluster_initiation Initiation & Elongation to C10 cluster_unsaturation Introduction of Unsaturation cluster_elongation Elongation to this compound acetyl_coa Acetyl-CoA acetoacetyl_acp Acetoacetyl-ACP acetyl_coa->acetoacetyl_acp FabH malonyl_acp Malonyl-ACP malonyl_acp->acetoacetyl_acp c4_acp Butyryl-ACP (C4) acetoacetyl_acp->c4_acp FabG, FabZ, FabI c10_hydroxy_acp β-Hydroxydecanoyl-ACP (C10) c4_acp->c10_hydroxy_acp Elongation Cycles (FabB/F, FabG, FabZ, FabI) trans_2_decenoyl_acp trans-2-Decenoyl-ACP c10_hydroxy_acp->trans_2_decenoyl_acp FabA (Dehydration) c10_hydroxy_acp->trans_2_decenoyl_acp cis_3_decenoyl_acp cis-3-Decenoyl-ACP trans_2_decenoyl_acp->cis_3_decenoyl_acp FabA (Isomerization) trans_2_decenoyl_acp->cis_3_decenoyl_acp c12_1_acp cis-5-Dodecenoyl-ACP (C12:1Δ5) cis_3_decenoyl_acp->c12_1_acp FabB/F (Elongation) cis_3_decenoyl_acp->c12_1_acp c14_1_acp cis-7-Tetradecenoyl-ACP (C14:1Δ7) c12_1_acp->c14_1_acp FabB/F (Elongation) c12_1_acp->c14_1_acp final_product This compound c14_1_acp->final_product Thioesterase

Caption: Anaerobic biosynthesis of this compound.

Experimental Workflow for Bacterial Fatty Acid Analysis

The identification of this compound as a biomarker involves the extraction of total fatty acids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

G start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest saponification Saponification (NaOH, Methanol, Heat) harvest->saponification Cleavage of lipids methylation Methylation (HCl, Methanol, Heat) saponification->methylation Formation of FAMEs extraction FAME Extraction (Hexane/MTBE) methylation->extraction analysis GC-MS Analysis extraction->analysis identification Biomarker Identification (this compound) analysis->identification Mass spectrum & retention time end Bacterial Identification identification->end

Caption: Workflow for FAME analysis in bacteria.

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation from Bacterial Cells

This protocol is adapted from standard methods for bacterial fatty acid analysis.

Materials:

  • Bacterial cell pellet (10-40 mg wet weight)

  • Reagent 1 (Saponification): 45 g NaOH, 150 ml methanol, 150 ml deionized water

  • Reagent 2 (Methylation): 325 ml 6.0 N HCl, 275 ml methanol

  • Reagent 3 (Extraction): 200 ml hexane, 200 ml methyl tert-butyl ether (MTBE)

  • Reagent 4 (Base Wash): 10.8 g NaOH in 900 ml deionized water

  • Screw-cap glass tubes (13x100 mm) with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Clinical rotator

  • Pasteur pipettes

  • GC vials

Procedure:

  • Cell Harvesting: Harvest bacterial cells from a standardized culture (e.g., mid-logarithmic or stationary phase) by centrifugation. Wash the cell pellet with sterile saline and re-centrifuge.

  • Saponification:

    • Add 1.0 ml of Reagent 1 to the cell pellet in a screw-cap tube.

    • Securely cap the tube and vortex briefly.

    • Heat at 100°C for 5 minutes in a water bath.

    • Vortex for 5-10 seconds and return to the water bath for a total of 30 minutes.

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2.0 ml of Reagent 2 to the cooled tube.

    • Recap securely and vortex briefly.

    • Heat at 80°C for 10 minutes.

    • Cool the tube rapidly in a cold water bath.

  • Extraction:

    • Add 1.25 ml of Reagent 3 to the cooled tube.

    • Recap and gently tumble on a clinical rotator for 10 minutes.

    • Allow the phases to separate. The upper phase contains the FAMEs.

    • Carefully transfer the upper (organic) phase to a clean tube.

  • Base Wash:

    • Add 3.0 ml of Reagent 4 to the extracted FAMEs.

    • Recap and tumble for 5 minutes.

    • Centrifuge briefly to separate the phases.

    • Transfer approximately two-thirds of the top organic phase to a clean GC vial for analysis.

Protocol 2: GC-MS Analysis of FAMEs

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

  • Carrier Gas: Helium at a constant flow rate of 1.0 ml/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µl with a split ratio of 10:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 4°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis:

  • Identify the FAME peaks based on their retention times compared to a standard FAME mix.

  • Confirm the identity of the peak corresponding to the methyl ester of this compound by comparing its mass spectrum with a reference library (e.g., NIST). The expected molecular ion for methyl 7-tetradecenoate is m/z 240.37.

  • Quantify the relative abundance of this compound by calculating the peak area as a percentage of the total identified fatty acid peak areas.

Conclusion

The presence and relative abundance of this compound can serve as a valuable biomarker for the identification of certain bacterial species. The protocols outlined in this document provide a framework for the reliable extraction, derivatization, and analysis of bacterial fatty acids. By employing standardized methodologies and creating comprehensive databases of fatty acid profiles, researchers and drug development professionals can enhance the speed and accuracy of bacterial identification, which is critical for clinical diagnostics, industrial microbiology, and public health. Further research to expand the quantitative database of this compound across a wider range of bacteria will further solidify its role as a key chemotaxonomic marker.

References

Application Notes & Protocols for the Quantification of 7-Tetradecenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tetradecenoic acid (C14:1n-7) is a monounsaturated fatty acid that plays a role in cellular metabolism and membrane fluidity.[1] Its quantification in biological matrices is crucial for understanding its physiological and pathological roles. It is important to distinguish this compound (C14:1) from the more commonly studied Palmitoleic acid (C16:1n-7), as they are structurally different and may have distinct biological activities. This document provides detailed protocols for the quantification of this compound in human plasma or serum using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₆O₂[2][3]
Molecular Weight226.36 g/mol [3]
IUPAC Name(7Z)-tetradec-7-enoic acid[4]
SynonymsC14:1n-7, (Z)-7-Tetradecenoic acid[1][4]

Table 2: Mass Spectrometry Parameters for this compound Derivatives

ParameterGC-MS (as Methyl Ester)LC-MS/MS (as Deprotonated Molecule)
Derivative Formula C₁₅H₂₈O₂C₁₄H₂₅O₂⁻
Derivative MW 240.38225.19
Precursor Ion (m/z) N/A (Scan Mode)225.2
Product Ions (m/z) 240.2, 209.2, 167.1, 125.1, 87.1, 74.1Quantifier: 225.2 > 181.2Qualifier: 225.2 > 127.1
Ionization Mode Electron Ionization (EI)Negative Electrospray Ionization (ESI⁻)
Internal Standard Heptadecanoic acid (C17:0) methyl esterHeptadecanoic acid (C17:0)

Note: Product ions for LC-MS/MS are predicted and should be optimized empirically.

Experimental Protocols

Lipid Extraction from Plasma/Serum

This protocol is adapted from established lipid extraction methods.

Materials:

  • Human plasma or serum

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube, add 200 µL of plasma or serum.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Add an appropriate amount of internal standard (e.g., Heptadecanoic acid).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.

  • The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

Protocol for GC-MS Quantification

For GC-MS analysis, fatty acids must be derivatized to form volatile esters.

2.1. Derivatization: Fatty Acid Methyl Ester (FAME) Preparation

Materials:

  • Dried lipid extract

  • BF₃-Methanol (14%)

  • Hexane

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 2 mL of 14% BF₃-Methanol solution.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

2.2. GC-MS Instrumental Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-23, DB-WAX, or similar polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 240°C at 5°C/min, hold for 10 minutes

  • Transfer Line Temperature: 250°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions for this compound methyl ester: m/z 240.2 (molecular ion), 209.2, 87.1, 74.1.

Protocol for LC-MS/MS Quantification

LC-MS/MS allows for the analysis of free fatty acids without derivatization.

3.1. Sample Preparation

Materials:

  • Dried lipid extract

  • Methanol

  • Acetonitrile

  • Water

Procedure:

  • Reconstitute the dried lipid extract in 100 µL of a methanol:acetonitrile (1:1, v/v) solution.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer the supernatant to an LC vial for analysis.

3.2. LC-MS/MS Instrumental Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole).

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • Start at 30% B, hold for 1 minute.

    • Linearly increase to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI⁻).

  • Capillary Voltage: -3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 225.2 > 181.2 (Quantifier), 225.2 > 127.1 (Qualifier).

    • Internal Standard (C17:0): 269.3 > 225.3.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis plasma Plasma/Serum Sample (200 µL) is_add Add Internal Standard (C17:0) plasma->is_add extraction Lipid Extraction (Chloroform:Methanol) is_add->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_down Evaporate to Dryness collect_organic->dry_down derivatization Derivatization (FAMEs) (BF₃-Methanol) dry_down->derivatization For GC-MS reconstitution Reconstitution (MeOH:ACN) dry_down->reconstitution For LC-MS/MS gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation (Polar Column) gc_injection->gc_separation ms_detection_gc MS Detection (EI) (Scan/SIM) gc_separation->ms_detection_gc data_analysis_gc Data Analysis & Quantification ms_detection_gc->data_analysis_gc lc_injection LC Injection reconstitution->lc_injection lc_separation LC Separation (C18 Column) lc_injection->lc_separation ms_detection_lc MS/MS Detection (ESI⁻) (MRM) lc_separation->ms_detection_lc data_analysis_lc Data Analysis & Quantification ms_detection_lc->data_analysis_lc

Caption: Experimental workflow for this compound quantification.

signaling_pathway_placeholder cluster_info Note on Signaling Pathways info_node Specific signaling pathways for this compound (C14:1n-7) are not well-established in current literature. Research has focused more on related fatty acids like Palmitoleic Acid (C16:1n-7), which is involved in: - mTOR signaling - TLR4-mediated inflammation - Insulin signaling Further research is required to elucidate the specific molecular targets and pathways of this compound.

Caption: Current understanding of this compound signaling pathways.

References

7-Tetradecenoic Acid in Lipidomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tetradecenoic acid (C14:1n-7) is a monounsaturated fatty acid that has been identified in various biological systems. While not as extensively studied as other fatty acids, emerging interest in its potential roles in cellular metabolism and signaling warrants a closer look. This document provides a comprehensive overview of this compound in the context of lipidomics research, including available quantitative data, detailed experimental protocols for its analysis, and insights into its potential biological significance.

Quantitative Data on this compound

Quantitative data for this compound in human tissues and biofluids is not extensively reported in publicly available literature. While many lipidomics studies provide comprehensive fatty acid profiles, this compound is often not individually quantified or is present at low levels that fall below the limit of detection of the employed methodologies. The following table summarizes the available information.

Biological MatrixSpeciesConcentration/AbundanceAnalytical MethodReference
Human Plasma HumanDetected, but not quantifiedLC-MS/MS[1]
Human Adipose Tissue HumanNot specifically reportedGC-MS, LC-MS/MS[2][3]
Human Milk HumanNot specifically reportedGC-FID, GC-MS
Escherichia coli K12 BacteriumComponent of envelope phospholipids13C NMR[4]

Further targeted lipidomics studies are required to establish the physiological concentration ranges of this compound in various human tissues and biofluids.

Experimental Protocols

Accurate quantification and identification of this compound require robust analytical protocols. Below are detailed methodologies for lipid extraction and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common techniques for fatty acid analysis.

Lipid Extraction from Biological Samples

The choice of extraction method is critical for obtaining a representative lipid profile. The Folch and Bligh & Dyer methods are two of the most widely used and validated techniques for total lipid extraction.

a) Folch Method for Lipid Extraction from Plasma/Serum [5]

This method is suitable for the extraction of a broad range of lipids from plasma or serum.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • To 1 mL of plasma or serum in a glass centrifuge tube, add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize the sample by vortexing for 2 minutes.

  • Agitate the mixture on an orbital shaker for 20 minutes at room temperature.

  • Centrifuge the homogenate at 2000 x g for 10 minutes to pellet the protein precipitate.

  • Carefully transfer the supernatant to a new glass tube.

  • Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the supernatant to induce phase separation.

  • Vortex the mixture for 30 seconds and centrifuge at 2000 x g for 10 minutes.

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully remove the upper aqueous phase by aspiration.

  • Wash the lower organic phase by adding 2 mL of a 1:1 (v/v) methanol:water mixture, vortexing, and centrifuging as before.

  • Remove the upper wash phase.

  • Transfer the lower organic phase to a clean, pre-weighed tube and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Store the dried lipid extract at -80°C until analysis.

b) Bligh and Dyer Method for Lipid Extraction from Tissues (e.g., Adipose Tissue) [6][7]

This method is well-suited for tissues with high water content.

Materials:

  • Chloroform

  • Methanol

  • Distilled water

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 1 g of tissue and place it in a homogenizer tube.

  • Add 1 mL of distilled water, 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Homogenize the tissue until a uniform suspension is obtained.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add an additional 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of distilled water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 1000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Transfer the organic phase to a clean, pre-weighed tube and evaporate the solvent under a stream of nitrogen.

  • Store the dried lipid extract at -80°C until analysis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs).

a) Transesterification to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF3-Methanol) [8][9]

Materials:

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • To the dried lipid extract (typically 1-10 mg), add 2 mL of 14% BF3-Methanol solution.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

b) GC-MS Analysis of FAMEs [10][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a polar cyanopropyl column like SP-2560 or a DB-FastFAME column)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes

    • Ramp to 240°C at 3°C/min

    • Hold at 240°C for 15 minutes

  • MS Transfer Line Temperature: 250°C

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound methyl ester (C15H28O2, MW: 240.38), characteristic ions for SIM would include the molecular ion (m/z 240) and key fragment ions.

Fatty Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of fatty acids without the need for derivatization, although derivatization can be used to enhance ionization efficiency. This is particularly useful for separating isomers.

a) Sample Preparation for LC-MS/MS

The dried lipid extract can be reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of methanol, acetonitrile, and/or isopropanol.

b) LC-MS/MS Analysis of Free Fatty Acids [1][12]

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column suitable for lipid analysis.

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

MS/MS Conditions (Example):

  • Ionization Mode: Negative Ion Electrospray (ESI-)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound (C14H26O2, MW: 226.36):

    • Precursor Ion (Q1): m/z 225.2 [M-H]-

    • Product Ion (Q3): A characteristic fragment ion (e.g., m/z 225.2 for a pseudo-MS/MS scan or a specific fragment from collision-induced dissociation). The specific fragment ions would need to be determined by infusing a pure standard of this compound.

Signaling Pathways and Biological Relationships

Currently, there is a lack of specific, well-defined signaling pathways directly involving this compound in the scientific literature. However, fatty acids, in general, are known to play crucial roles in various cellular processes, including as signaling molecules and modulators of enzyme activity.

It is plausible that this compound could be involved in pathways similar to other monounsaturated fatty acids, such as:

  • Metabolic Regulation: Fatty acids are key players in energy metabolism, and their levels can influence pathways related to glucose and lipid homeostasis.

  • Inflammatory Signaling: Certain fatty acids and their derivatives are precursors to signaling molecules that regulate inflammation.

Further research is necessary to elucidate the specific signaling pathways and biological functions of this compound.

Experimental and Logical Workflow Diagrams

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization (for GC-MS) cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization (for tissues) Sample->Homogenization Extraction Lipid Extraction (e.g., Folch or Bligh & Dyer) Homogenization->Extraction Derivatization Transesterification to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing (Peak Integration, Normalization) GCMS->DataProcessing LCMS->DataProcessing Quantification Quantification (Standard Curve) DataProcessing->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis Interpretation Biological Interpretation StatisticalAnalysis->Interpretation

Caption: Workflow for this compound Analysis.

logical_relationship Potential Roles of this compound cluster_metabolism Cellular Metabolism cluster_signaling Cellular Signaling (Hypothesized) 7TDA This compound Energy Energy Source (β-oxidation) 7TDA->Energy Membrane Membrane Component (Phospholipids) 7TDA->Membrane Receptors Nuclear Receptors (e.g., PPARs) 7TDA->Receptors ? Inflammation Modulation of Inflammatory Pathways 7TDA->Inflammation ? Disease Disease Pathophysiology (e.g., Metabolic Syndrome) Receptors->Disease Inflammation->Disease

Caption: Potential Roles of this compound.

Conclusion

This compound remains a relatively understudied fatty acid in the field of lipidomics. The lack of extensive quantitative data highlights the need for targeted analytical studies to establish its baseline levels in various biological matrices. The detailed protocols provided herein offer a starting point for researchers aiming to include this compound in their lipidomics workflows. Future investigations into its specific roles in cellular signaling are crucial to understanding its potential as a biomarker or therapeutic target in health and disease.

References

Application Notes and Protocols: Synthesis of 7-Tetradecenoic Acid for Research Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of (Z)-7-tetradecenoic acid, a monounsaturated fatty acid of interest in various research fields. The primary method outlined is the Wittig reaction, a reliable approach for the stereoselective formation of alkenes. This document includes a detailed experimental protocol, data presentation for expected outcomes, and diagrams illustrating the synthetic workflow and a relevant biological signaling pathway.

Introduction

7-Tetradecenoic acid is a monounsaturated fatty acid that can be found in various natural sources.[1] As a research standard, its synthesis in a laboratory setting allows for the production of a high-purity compound for use in biological assays, analytical standard development, and as a building block for more complex molecules. The Wittig reaction is a powerful and widely used method for creating a carbon-carbon double bond with good stereochemical control, making it an ideal choice for the synthesis of the cis (or Z) isomer of this compound.[2]

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₄H₂₆O₂[3]
Molecular Weight226.35 g/mol [4]
IUPAC Name(Z)-tetradec-7-enoic acid[4]
CAS Number2430-95-7[1]
AppearanceColorless to pale yellow liquid[1]
Monoisotopic Mass226.193280068 Da[3]
Expected Analytical Data
TechniqueExpected Data
¹H NMR (CDCl₃)δ 5.3-5.4 (m, 2H, -CH=CH-), 2.35 (t, 2H, -CH₂COOH), 2.0-2.1 (m, 4H, -CH₂-CH=CH-CH₂-), 1.6-1.7 (m, 2H, -CH₂-CH₂COOH), 1.2-1.4 (m, 12H, -(CH₂)₆-), 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ 179-180 (COOH), 129-131 (-CH=CH-), 34 (-CH₂COOH), 24-32 (-(CH₂)ₙ-), 14 (-CH₃)
Mass Spectrometry (EI)m/z (%): 226 [M]⁺, 208, 180, 166, 152, 138, 124, 110, 96, 83, 69, 55

Experimental Protocols

The synthesis of (Z)-7-tetradecenoic acid can be achieved via a Wittig reaction between heptanal and the ylide generated from (7-carboxyheptyl)triphenylphosphonium bromide.

Materials
  • (7-Carboxyheptyl)triphenylphosphonium bromide

  • Sodium hydride (NaH) or other strong base (e.g., n-butyllithium)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Heptanal

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Protocol: Wittig Reaction for the Synthesis of (Z)-7-Tetradecenoic Acid
  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (7-carboxyheptyl)triphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous DMSO or THF via syringe.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the solution turns a characteristic deep orange or red color, indicating the formation of the ylide.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Slowly add heptanal (1.0 equivalent) dropwise via syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water.

    • Acidify the mixture to a pH of approximately 3-4 with 1M HCl.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers and wash with water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product, which contains the desired this compound and triphenylphosphine oxide as a major byproduct, should be purified by column chromatography on silica gel.[5]

    • A solvent system of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) is typically effective for separating the fatty acid from the triphenylphosphine oxide.

    • Collect the fractions containing the product (as determined by thin-layer chromatography) and concentrate under reduced pressure to yield pure (Z)-7-tetradecenoic acid.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Purification reagent1 (7-Carboxyheptyl)triphenylphosphonium bromide ylide Phosphonium Ylide reagent1->ylide in Anhydrous Solvent base Strong Base (e.g., NaH) base->ylide product_crude Crude Product (this compound + TPPO) ylide->product_crude Reaction heptanal Heptanal heptanal->product_crude purification Column Chromatography product_crude->purification product_pure Pure (Z)-7-Tetradecenoic Acid purification->product_pure

Caption: A workflow diagram illustrating the key stages in the synthesis of (Z)-7-tetradecenoic acid.

Role of Monounsaturated Fatty Acids in Cellular Signaling

Monounsaturated fatty acids (MUFAs) like this compound are integral components of cellular membranes and can influence various signaling pathways.[6][7] They contribute to membrane fluidity and can be incorporated into signaling lipids. While a specific pathway for this compound is not extensively characterized, the general roles of MUFAs in cellular processes such as lipid metabolism and inflammation are well-established.[8]

MUFA_Signaling cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling MUFA This compound (MUFA) PL Membrane Phospholipids MUFA->PL Incorporation Gene_Expression Gene Expression (e.g., PPARα activation) MUFA->Gene_Expression Directly or via metabolites Fluidity Membrane Fluidity PL->Fluidity Modulates PKC Protein Kinase C (PKC) Fluidity->PKC Affects Activity PKC->Gene_Expression Regulates Inflammation Inflammatory Response Gene_Expression->Inflammation Modulates

References

Applications of 7-Tetradecenoic Acid in Metabolic Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the field of metabolomics continues to expand, the nuanced roles of specific fatty acids in metabolic health and disease are coming into sharper focus. 7-Tetradecenoic acid (C14:1 n-7), a medium-chain monounsaturated fatty acid, is emerging as a molecule of interest in metabolic studies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the metabolic significance of this particular fatty acid.

Application Notes

This compound, as a medium-chain fatty acid (MCFA), is presumed to share metabolic characteristics with other fatty acids in its class, offering several potential applications in metabolic research.[1][2][3] Unlike long-chain fatty acids, MCFAs can be absorbed directly into the portal vein and are rapidly metabolized in the liver for energy.[2][3] This unique metabolic fate makes this compound a valuable tool for investigating various aspects of cellular metabolism.

Potential Research Applications:

  • Probing Mitochondrial Function and Fatty Acid Oxidation: Due to their rapid uptake and oxidation, MCFAs can be used as substrates to study mitochondrial respiration and efficiency.[3] Investigating the metabolism of this compound can provide insights into the enzymatic pathways of beta-oxidation and how these might be altered in metabolic diseases.

  • Biomarker Discovery in Metabolic Disorders: Altered levels of specific fatty acids have been linked to metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[4] Studies analyzing the fatty acid profiles in patients with these conditions could reveal whether circulating levels of this compound correlate with disease states, potentially establishing it as a novel biomarker.

  • Investigating Cellular Signaling Pathways: Fatty acids are known to act as signaling molecules, influencing pathways that regulate inflammation, insulin sensitivity, and gene expression.[1][5] Research can be designed to explore whether this compound interacts with key metabolic regulators such as peroxisome proliferator-activated receptors (PPARs) or AMP-activated protein kinase (AMPK).

  • Elucidating the Role of Gut Microbiota in Metabolism: The gut microbiome plays a crucial role in metabolizing dietary fats and producing various metabolites that influence host health. Studies could explore the production or modification of this compound by gut bacteria and its subsequent effects on host metabolism.

Physicochemical and Metabolic Properties of this compound
PropertyValueReference
Chemical Formula C14H26O2[6][7][8]
Molar Mass 226.36 g/mol [7][8]
Classification Medium-Chain Monounsaturated Fatty Acid[6][8]
Presumed Metabolic Fate Rapid mitochondrial beta-oxidation[2][3]
Potential Cellular Uptake Mechanisms Passive diffusion and protein-mediated transport[9][10][11]

Experimental Protocols

The following are detailed methodologies for key experiments involving the analysis and application of this compound in metabolic studies.

Protocol 1: Quantification of this compound in Biological Samples using GC-MS

This protocol outlines the extraction and derivatization of fatty acids from plasma for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Lipid Extraction (Folch Method):

  • To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
  • Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.
  • Add 500 µL of 0.9% NaCl solution and vortex again for 1 minute.
  • Centrifuge at 2000 x g for 10 minutes to separate the phases.
  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the collected organic solvent under a stream of nitrogen.
  • Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.
  • Heat the sample at 100°C for 5 minutes to saponify the lipids.
  • Cool the sample and add 1 mL of 14% boron trifluoride in methanol.
  • Heat again at 100°C for 5 minutes to methylate the fatty acids.
  • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.
  • Vortex and centrifuge at 1000 x g for 5 minutes.
  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

  • Column: Use a suitable capillary column for FAMEs analysis (e.g., DB-23, SP-2560).
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, and hold for 15 minutes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan from m/z 50 to 500.
  • Identification: Identify this compound methyl ester based on its retention time and mass spectrum compared to a pure standard.
  • Quantification: Use a suitable internal standard (e.g., heptadecanoic acid, C17:0) for accurate quantification.

Protocol 2: In Vitro Study of this compound Effects on Cellular Metabolism

This protocol describes an experiment to assess the impact of this compound on gene expression in a relevant cell line (e.g., HepG2 hepatocytes).

1. Cell Culture and Treatment:

  • Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
  • Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to enhance its solubility in the culture medium.
  • Treat the cells with different concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control (BSA alone) for 24 hours.

2. RNA Extraction and Quantitative PCR (qPCR):

  • After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.
  • Extract total RNA using a commercial kit according to the manufacturer's instructions.
  • Assess RNA quality and quantity using a spectrophotometer.
  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
  • Perform qPCR using primers specific for target genes involved in fatty acid metabolism (e.g., PPARA, CPT1A, ACADL) and a housekeeping gene for normalization (e.g., GAPDH).

3. Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method.
  • Analyze the statistical significance of the changes in gene expression between the treated and control groups.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound in metabolic research.

fatty_acid_metabolism_overview cluster_uptake Cellular Uptake cluster_activation Activation cluster_fate Metabolic Fate 7-TDA_ext This compound (extracellular) Membrane_Transport Membrane Transporters (e.g., CD36, FATPs) 7-TDA_ext->Membrane_Transport Transport 7-TDA_int This compound (intracellular) Membrane_Transport->7-TDA_int Acyl_CoA_Synthetase Acyl-CoA Synthetase 7-TDA_int->Acyl_CoA_Synthetase ATP, CoA 7-TDA_CoA 7-Tetradecenoyl-CoA Acyl_CoA_Synthetase->7-TDA_CoA AMP, PPi Beta_Oxidation Mitochondrial Beta-Oxidation 7-TDA_CoA->Beta_Oxidation Carnitine Shuttle TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA Energy ATP Production TCA_Cycle->Energy

Caption: Overview of the cellular uptake and metabolism of this compound.

experimental_workflow_gcms Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization FAMEs Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Experimental workflow for the quantification of this compound by GC-MS.

signaling_hypothesis cluster_PPAR PPAR Signaling (Hypothesized) cluster_AMPK AMPK Signaling (Hypothesized) 7_TDA This compound PPAR PPARα/γ 7_TDA->PPAR Potential Ligand AMPK AMPK Activation 7_TDA->AMPK Potential Indirect Activator (via altered AMP/ATP ratio) Gene_Expression_PPAR Target Gene Expression (e.g., CPT1A, FABP) PPAR->Gene_Expression_PPAR Transcriptional Regulation Metabolic_Effects Downstream Metabolic Effects (e.g., Increased FAO, Decreased Lipogenesis) AMPK->Metabolic_Effects

Caption: Hypothesized signaling roles of this compound in metabolic regulation.

References

Application Notes and Protocols: The Role of 7-Tetradecenoic Acid in Bacterial Membrane Fluidity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluidity of the bacterial cell membrane is a critical physiological parameter that influences a vast array of cellular processes, including nutrient transport, protein function, and resistance to environmental stresses and antimicrobial agents. Bacteria meticulously regulate the composition of their membrane phospholipids to maintain optimal fluidity in response to changing environmental conditions, a process known as homeoviscous adaptation. A key strategy in this regulation is the modulation of the fatty acid composition of these phospholipids. Unsaturated fatty acids, with their characteristic "kinked" structure, play a pivotal role in increasing membrane fluidity by disrupting the tight packing of the acyl chains.

This document focuses on the role of a specific monounsaturated fatty acid, 7-tetradecenoic acid (C14:1Δ⁷) , in modulating bacterial membrane fluidity. While found in various organisms, cis-7-tetradecenoic acid has been identified as a component of the envelope phospholipids in Escherichia coli, comprising a significant portion of the total unsaturated fatty acids[1]. Understanding the impact of this particular fatty acid on membrane biophysics is crucial for elucidating the fundamental mechanisms of bacterial survival and for the development of novel therapeutic strategies that target membrane integrity.

These application notes provide a comprehensive overview of the role of this compound, detailed protocols for its study, and a framework for interpreting the resulting data.

Data Presentation: Quantitative Effects on Membrane Fluidity

Direct quantitative data on the specific effects of this compound on bacterial membrane fluidity is not extensively available in the current literature. However, based on the well-established principles of the effects of monounsaturated fatty acids on lipid bilayers, we can extrapolate the expected outcomes. The introduction of a cis double bond at the 7th position of a 14-carbon acyl chain will increase the disorder and motion within the membrane, leading to increased fluidity.

To illustrate this, the following tables present representative data on how the incorporation of a generic monounsaturated fatty acid (UFA), such as oleic acid (C18:1Δ⁹), which is functionally analogous to this compound in its fluidizing effect, alters membrane fluidity parameters in comparison to a saturated fatty acid (SFA) like palmitic acid (C16:0). These values are intended to serve as a guide for expected experimental outcomes when studying this compound.

Table 1: Representative Fluorescence Anisotropy Data

Bacterial StrainFatty Acid SupplementGrowth Temperature (°C)Fluorescence Anisotropy (r)Implied Membrane Fluidity
E. coli (fatty acid auxotroph)Palmitic Acid (SFA)370.250Lower
E. coli (fatty acid auxotroph)Oleic Acid (UFA Proxy)370.180Higher
E. coli (fatty acid auxotroph)Palmitic Acid (SFA)250.290Lower
E. coli (fatty acid auxotroph)Oleic Acid (UFA Proxy)250.210Higher

Note: Fluorescence anisotropy (r) is inversely proportional to membrane fluidity. Lower 'r' values indicate higher fluidity. Data is hypothetical but representative.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

Bacterial Membrane PreparationMain Phase Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
E. coli membranes (SFA-enriched)35-40High
E. coli membranes (UFA-enriched)15-20Low

Note: A lower phase transition temperature (Tm) indicates a more fluid membrane at physiological temperatures. The transition enthalpy (ΔH) reflects the cooperativity of the transition.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Fatty Acid Auxotroph of E. coli

This protocol describes the method for incorporating exogenous this compound into the membrane phospholipids of an E. coli fatty acid auxotroph. These strains are unable to synthesize their own unsaturated fatty acids and are therefore dependent on supplementation in the growth medium.

Materials:

  • E. coli unsaturated fatty acid auxotroph strain (e.g., a fabA or fabB mutant).

  • Luria-Bertani (LB) broth or M9 minimal medium.

  • This compound (cis isomer).

  • Brij 58 or Tergitol NP-40 (non-ionic detergents).

  • Ethanol (for stock solution).

  • Spectrophotometer.

  • Incubator shaker.

Procedure:

  • Prepare Fatty Acid Stock Solution: Dissolve this compound in ethanol to a concentration of 10 mg/mL.

  • Prepare Growth Medium: Autoclave the desired growth medium (LB or M9). Once cooled to approximately 50°C, add a non-ionic detergent such as Brij 58 to a final concentration of 0.1% (w/v) to aid in the solubilization of the fatty acid.

  • Supplement Medium: Add the this compound stock solution to the medium to a final concentration of 20-50 µg/mL. An equivalent culture supplemented with a saturated fatty acid (e.g., palmitic acid) should be prepared as a control. A culture with no fatty acid supplement will serve as a negative control for growth.

  • Inoculation and Growth: Inoculate the supplemented media with an overnight culture of the E. coli fatty acid auxotroph (washed to remove any residual fatty acids from the starter culture).

  • Incubation: Incubate the cultures at the desired temperature (e.g., 37°C) with shaking (200 rpm) until the desired growth phase is reached (e.g., mid-logarithmic phase, OD₆₀₀ ≈ 0.5).

  • Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any residual medium and unincorporated fatty acids.

  • Verification of Incorporation (Optional but Recommended): To confirm the incorporation of this compound into the membrane phospholipids, perform fatty acid methyl ester (FAME) analysis using gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol details the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure the steady-state fluorescence anisotropy of bacterial membranes.

Materials:

  • Bacterial cells with incorporated this compound (from Protocol 1).

  • Control bacterial cells (e.g., supplemented with a saturated fatty acid).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (2 mM in tetrahydrofuran).

  • Fluorometer equipped with polarizers.

Procedure:

  • Cell Suspension: Resuspend the washed bacterial pellets from Protocol 1 in PBS to an OD₆₀₀ of 0.5.

  • DPH Labeling: Add the DPH stock solution to the cell suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the probe to partition into the cell membranes.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the fluorescence intensity with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).

  • Calculation of Anisotropy (r):

    • Calculate the grating factor (G) = I_HV / I_HH.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Analysis: Compare the anisotropy values of cells grown with this compound to those of the control cells. A lower 'r' value indicates higher membrane fluidity.

Protocol 3: Analysis of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the thermotropic phase behavior of bacterial membranes.

Materials:

  • Bacterial cells with incorporated this compound (from Protocol 1).

  • Control bacterial cells.

  • Buffer for membrane isolation (e.g., Tris-HCl with MgCl₂ and DNase/RNase).

  • French press or sonicator.

  • Ultracentrifuge.

  • Differential Scanning Calorimeter.

Procedure:

  • Membrane Isolation:

    • Resuspend the washed bacterial pellets in the isolation buffer.

    • Lyse the cells using a French press or sonicator.

    • Remove unbroken cells and debris by low-speed centrifugation.

    • Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Wash the membrane pellet with buffer and resuspend in a small volume of the same buffer.

  • DSC Analysis:

    • Load a precise amount of the membrane suspension into a DSC sample pan. Use an equal volume of buffer in the reference pan.

    • Scan the sample over a temperature range that encompasses the expected phase transition (e.g., -10°C to 60°C) at a controlled scan rate (e.g., 1°C/min).

    • Perform at least two heating and cooling cycles to ensure reproducibility.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the main phase transition temperature (Tm), which is the peak of the transition curve.

    • Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.

    • Compare the thermograms of membranes containing this compound with those of the control membranes. A shift of the Tm to a lower temperature indicates an increase in membrane fluidity.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_analysis Membrane Fluidity Analysis cluster_data Data Interpretation auxotroph E. coli Fatty Acid Auxotroph supplement Supplement Growth Medium (this compound vs. Saturated Fatty Acid) auxotroph->supplement growth Inoculate and Grow Cells supplement->growth harvest Harvest and Wash Cells growth->harvest anisotropy Fluorescence Anisotropy (DPH Staining) harvest->anisotropy Measure Fluidity dsc Differential Scanning Calorimetry (Membrane Isolation) harvest->dsc Analyze Phase Behavior anisotropy_data Anisotropy Value (r) anisotropy->anisotropy_data dsc_data Phase Transition Temp (Tm) dsc->dsc_data interpretation Assess Role of this compound in Membrane Fluidity anisotropy_data->interpretation dsc_data->interpretation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm low_fluidity Decreased Membrane Fluidity (e.g., Low Temperature or High SFA content) desK DesK (Sensor Kinase) low_fluidity->desK Activates Kinase Activity high_fluidity Increased Membrane Fluidity (e.g., High UFA content like this compound) high_fluidity->desK Activates Phosphatase Activity desR DesR (Response Regulator) desK->desR Phosphorylation desR_P DesR-P desK->desR_P Dephosphorylation des_gene des Gene desR_P->des_gene Activates Transcription desaturase Δ5-Desaturase des_gene->desaturase Translation desaturase->high_fluidity Increases UFA content

References

Application Notes and Protocols: Investigating 7-Tetradecenoic Acid in Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are increasingly recognized as crucial signaling molecules in the intricate dialogue between hosts and pathogens. They can act as virulence factors, quorum sensing modulators, and triggers of host immune responses. While significant research has focused on common fatty acids, the specific roles of less abundant isomers like 7-Tetradecenoic acid remain largely unexplored. Its structural similarity to other bioactive C14 fatty acids suggests a potential role in mediating host-pathogen interactions.

This document provides a framework for investigating the potential roles of this compound. We present case studies of related C14 fatty acids, propose hypothesized functions for this compound, and offer detailed protocols to test these hypotheses.

Case Studies: The Dichotomous Roles of C14 Fatty Acids

To understand the potential functions of this compound, it is instructive to examine the known effects of its close structural relatives: tetradecanoic acid (myristic acid) and cis-9-tetradecenoic acid (myristoleic acid).

  • Tetradecanoic Acid (Myristic Acid) in Pseudomonas aeruginosa : Myristic acid exhibits a complex, context-dependent role in the virulence of P. aeruginosa. In laboratory settings (in vitro), it can display anti-virulence properties by reducing the production of the quorum sensing-regulated pigment pyocyanin and inhibiting swarming motility.[1][2] However, when co-administered with the pathogen in a mouse model (in vivo), myristic acid paradoxically increases tissue damage and reduces survival.[1] This suggests that the host environment critically alters the fatty acid's effect on the pathogen's virulence program.

  • cis-9-Tetradecenoic Acid (Myristoleic Acid) and Acinetobacter baumannii : In contrast, myristoleic acid has been shown to act as a virulence inhibitor against the nosocomial pathogen Acinetobacter baumannii. It effectively reduces biofilm formation and motility.[3][4] Mechanistically, myristoleic acid is thought to interfere with the LuxIR-type quorum sensing (QS) system by decreasing the expression of the regulator abaR, which in turn reduces the production of N-acyl-homoserine lactone (AHL) signaling molecules.[3]

These examples underscore the potential for C14 fatty acids to be potent modulators of bacterial behavior and host responses.

Hypothesized Roles of this compound

Given that cis-7-tetradecenoic acid is a known component of the phospholipids of Escherichia coli[5], and the bioactivity of its isomers, we hypothesize that it may play one or more of the following roles in host-pathogen interactions:

  • Modulation of Bacterial Quorum Sensing: Like myristoleic acid, this compound may interfere with AHL-based quorum sensing systems in Gram-negative bacteria, potentially by competing with native AHLs for binding to their cognate receptors.

  • Alteration of Biofilm Formation and Motility: By influencing quorum sensing or other signaling pathways, this compound could either promote or inhibit biofilm formation and various forms of bacterial motility (e.g., swarming, swimming).

  • Modulation of Host Immune Responses: Fatty acids can trigger or suppress inflammatory pathways in host cells. This compound, upon release during infection, could be recognized by host receptors and modulate cytokine production and other innate immune responses.

Quantitative Data from Related C14 Fatty Acids

The following tables summarize the quantitative effects of myristic acid and myristoleic acid, providing a baseline for the types of data to be collected when investigating this compound.

Table 1: Effect of Tetradecanoic Acid (Myristic Acid) on P. aeruginosa Virulence Factors in vitro

Virulence FactorConcentration of Myristic Acid% InhibitionReference
Pyocyanin Production40 µM~35%[1]
Pyocyanin Production1000 µM~58%[1]
Swarming Motility40 µM~90%[1]
Biofilm FormationNot specifiedNo significant effect[1]

Table 2: Effect of cis-9-Tetradecenoic Acid (Myristoleic Acid) on A. baumannii Virulence Factors

Virulence FactorConcentration of Myristoleic Acid% InhibitionReference
Biofilm Formation0.02 mg/mL~24%[3][4]
Motility0.02 mg/mLDrastic reduction[3][4]

Experimental Protocols

Here we provide detailed protocols to investigate the hypothesized roles of this compound.

Protocol 1: Quorum Sensing Inhibition Assay using a Biosensor Strain

This protocol uses a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) in response to AHLs. Inhibition of this pigment production indicates interference with quorum sensing.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • This compound stock solution (in DMSO or ethanol)

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • 96-well microtiter plates

  • Spectrophotometer

Method:

  • Grow C. violaceum overnight in LB broth at 30°C.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add 100 µL of the diluted C. violaceum culture to each well.

  • Add varying concentrations of this compound to the wells. Include a solvent control (DMSO or ethanol) and a positive control (e.g., a known QS inhibitor).

  • Add a sub-inhibitory concentration of C6-HSL to induce violacein production.

  • Incubate the plate at 30°C for 24-48 hours, or until the control wells show strong pigment production.

  • Quantify violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm.

  • Normalize the violacein production to bacterial growth by measuring the optical density at 600 nm.

Protocol 2: Biofilm Formation Assay (Crystal Violet Method)

This protocol quantifies the ability of a pathogen to form a biofilm in the presence of this compound.

Materials:

  • Pathogen of interest (e.g., P. aeruginosa, A. baumannii)

  • Appropriate growth medium (e.g., LB, TSB)

  • This compound stock solution

  • 96-well, flat-bottomed polystyrene plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Spectrophotometer

Method:

  • Grow the pathogen overnight in its appropriate medium.

  • Adjust the culture to a starting OD600 of 0.05 in fresh medium.

  • Add 100 µL of the adjusted culture to each well of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a solvent control.

  • Incubate the plate at the optimal growth temperature for the pathogen for 24-72 hours without shaking.

  • Carefully discard the medium and gently wash the wells twice with sterile PBS to remove planktonic cells.

  • Air-dry the plate.

  • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air-dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Read the absorbance at 550 nm.

Protocol 3: Macrophage Cytokine Response Assay

This protocol assesses the immunomodulatory effect of this compound on macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 24-well cell culture plates

Method:

  • Seed macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 2-4 hours. Include a solvent control.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Quantify the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • A parallel plate can be used to assess cell viability (e.g., using an MTT assay) to ensure the observed effects are not due to cytotoxicity.

Visualizations: Conceptual Diagrams

The following diagrams, generated using Graphviz, illustrate the hypothesized interactions and a general workflow for investigating this compound.

G cluster_pathogen Pathogen cluster_host Host Cell Pathogen Bacterial Pathogen QS Quorum Sensing (AHL Production) Pathogen->QS Biofilm Biofilm Formation Pathogen->Biofilm Motility Motility Pathogen->Motility HostCell Host Immune Cell (e.g., Macrophage) ImmuneResponse Inflammatory Response (Cytokine Production) HostCell->ImmuneResponse TDA This compound TDA->QS Inhibition? TDA->Biofilm Modulation? TDA->Motility Modulation? TDA->HostCell Interaction?

Caption: Hypothesized interactions of this compound in a host-pathogen context.

G cluster_invitro In Vitro Characterization start Hypothesize Role of This compound in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Models (e.g., Murine Infection) in_vitro->in_vivo Positive Hits qs_assay Quorum Sensing Inhibition Assay in_vitro->qs_assay biofilm_assay Biofilm Formation Assay in_vitro->biofilm_assay motility_assay Motility Assay in_vitro->motility_assay immune_assay Host Cell Response Assay in_vitro->immune_assay data Data Analysis and Mechanism Elucidation in_vivo->data

Caption: Experimental workflow for investigating this compound.

G AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL Signal AHL_Synthase->AHL AHL_Precursor SAM + Acyl-ACP AHL_Precursor->AHL_Synthase AHL_Receptor AHL Receptor (e.g., LuxR) AHL->AHL_Receptor Binds and Activates Virulence_Genes Virulence Genes AHL_Receptor->Virulence_Genes Induces Expression TDA This compound TDA->AHL_Receptor Competitive Inhibition?

Caption: Conceptual model for quorum sensing inhibition by this compound.

References

High-performance liquid chromatography (HPLC) analysis of 7-Tetradecenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tetradecenoic acid (C14:1) is a monounsaturated fatty acid that plays a role in various biological processes. Accurate and reliable quantification of this analyte is crucial for research in areas such as metabolic disorders, microbiology, and drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of fatty acids. However, due to the lack of a strong chromophore in their native form, derivatization is often required to enhance their detection by UV-Vis or fluorescence detectors.[1] This document provides detailed application notes and protocols for the HPLC analysis of this compound, focusing on a derivatization approach using 2,4'-dibromoacetophenone.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol describes the extraction of total fatty acids from a biological matrix and their subsequent derivatization with 2,4'-dibromoacetophenone to form UV-absorbing phenacyl esters.

Materials:

  • Sample containing this compound (e.g., cell culture, tissue homogenate, bacterial pellet)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Sodium sulfate (anhydrous)

  • 2,4'-Dibromoacetophenone solution (12 g/L in acetone)

  • Triethylamine solution (10 g/L in acetone)

  • Acetic acid solution (2 g/L in acetone)

  • HPLC-grade acetone

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize the biological sample.

    • To 1 volume of the homogenate, add 20 volumes of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Saponification (Hydrolysis of Esterified Fatty Acids):

    • To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.

    • Heat at 80°C for 10 minutes to hydrolyze the ester linkages and release the free fatty acids.

    • Cool the sample to room temperature.

    • Acidify the mixture with 1 mL of 0.5 M HCl to protonate the fatty acids.

    • Extract the free fatty acids by adding 2 mL of hexane and vortexing.

    • Collect the upper hexane layer and evaporate to dryness under nitrogen.

  • Derivatization with 2,4'-Dibromoacetophenone:

    • To the dried fatty acid residue, add 1 mL of the 2,4'-dibromoacetophenone solution and 1 mL of the triethylamine solution.

    • Mix the contents and react for 2 hours at 50°C.

    • To stop the reaction, add 100 µL of the acetic acid solution.

    • The resulting solution containing the fatty acid phenacyl esters is ready for HPLC analysis.

Protocol 2: HPLC Analysis

This protocol outlines the chromatographic conditions for the separation and quantification of the derivatized this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Acetonitrile/Water (50:50, v/v)
Mobile Phase B Acetonitrile
Gradient 0-20 min: 100% A to 100% B (linear gradient)20-25 min: Hold at 100% B25-30 min: Return to 100% A (linear gradient)30-35 min: Column re-equilibration at 100% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL

Data Presentation

The following tables summarize expected quantitative data for the HPLC analysis of this compound based on typical performance for fatty acid analysis. Please note that these values should be experimentally determined for your specific system and application.

Table 1: Chromatographic Parameters

CompoundExpected Retention Time (min)
This compound (as phenacyl ester)12 - 15

Note: The retention time is an estimate and will vary depending on the specific HPLC system, column, and exact mobile phase composition. It is essential to run a standard of this compound to determine its exact retention time.

Table 2: Method Validation Parameters

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Lipid Extraction sample->extraction saponification Saponification extraction->saponification derivatization Derivatization with 2,4'-Dibromoacetophenone saponification->derivatization injection HPLC Injection derivatization->injection separation C18 Reverse-Phase Separation injection->separation detection UV Detection (254 nm) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for HPLC analysis of this compound.

Hypothesized Biosynthesis of this compound

The following diagram depicts a simplified, hypothesized biosynthetic pathway for this compound in bacteria, which can occur via elongation of shorter fatty acids or modification of existing ones.

biosynthesis_pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fas Fatty Acid Synthase (FAS) malonyl_coa->fas c12_0 Lauric Acid (C12:0) fas->c12_0 Multiple Cycles elongase Elongase c12_0->elongase c14_0 Myristic Acid (C14:0) elongase->c14_0 desaturase Δ7-Desaturase c14_0->desaturase c14_1 This compound (C14:1) desaturase->c14_1

Caption: Hypothesized biosynthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 7-Tetradecenoic Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 7-Tetradecenoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound, in its free form, is a polar compound with a carboxylic acid group. This polarity makes it non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and retention. Derivatization, typically through esterification to its fatty acid methyl ester (FAME), neutralizes the polar carboxyl group. This increases the compound's volatility and thermal stability, making it suitable for GC analysis.

Q2: What is the most common derivatization method for this compound?

A2: The most common method is transesterification to form the fatty acid methyl ester (FAME) of this compound. This is often achieved using reagents like Boron trifluoride (BF3) in methanol or methanolic HCl. These reagents catalyze the esterification of the carboxylic acid group.

Q3: I am observing peak tailing for my this compound methyl ester peak. What are the possible causes?

A3: Peak tailing for FAMEs can be caused by several factors:

  • Active Sites in the GC System: The presence of active sites in the injector liner, column, or connections can lead to unwanted interactions with the analyte. Using a deactivated liner and ensuring a clean flow path is crucial.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can degrade column performance. Trimming the first few centimeters of the column or baking it out at a high temperature can help.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector can create dead volume and cause peak tailing.

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the presence of the underivatized free fatty acid can contribute to peak tailing.

Q4: My chromatogram shows "ghost peaks" in blank runs. What is the source of this contamination?

A4: Ghost peaks are typically the result of carryover from previous injections or contamination within the GC system.[1] Common sources include:

  • Injector Contamination: Residues from previous samples can accumulate in the injector liner and be slowly released in subsequent runs. Regularly replacing the liner and septum is recommended.

  • Syringe Carryover: The autosampler syringe can retain small amounts of sample. Ensuring proper syringe rinsing with an appropriate solvent is important.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce extraneous compounds.

Q5: How can I confirm the identity of the this compound methyl ester peak in my chromatogram?

A5: The identity of the peak can be confirmed by a combination of its retention time and mass spectrum. The retention time should be consistent with that of a known standard run under the same conditions. The mass spectrum should exhibit the characteristic fragmentation pattern of a monounsaturated C14 fatty acid methyl ester. Key ions to look for include the molecular ion (M+) and fragments resulting from cleavage of the hydrocarbon chain.

Q6: I am concerned about the potential for isomerization of the double bond in this compound during sample preparation and analysis. How can this be minimized?

A6: Isomerization of the double bond in unsaturated fatty acids can occur, particularly at high temperatures during derivatization. To minimize this, it is recommended to perform the derivatization at a lower temperature (e.g., room temperature or slightly elevated) for a longer duration, rather than using high temperatures for a short period.[2]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Suggested Solution
Tailing PeaksActive sites in the injector or column.Use a deactivated inlet liner. Trim 10-20 cm from the front of the column.
Column contamination.Bake out the column at its maximum recommended temperature. If tailing persists, replace the column.
Improper column installation.Re-install the column, ensuring a clean, square cut and correct insertion depth.
Incomplete derivatization.Optimize the derivatization protocol; ensure complete reaction by checking different reaction times and temperatures.
Fronting PeaksColumn overload.Dilute the sample or reduce the injection volume.
Incompatibility between sample solvent and stationary phase.Ensure the sample is dissolved in a solvent compatible with the column phase.
Problem: Inconsistent Retention Times
Symptom Possible Cause Suggested Solution
Shifting Retention TimesLeak in the carrier gas line.Perform a leak check of the GC system.
Fluctuations in oven temperature.Verify the stability and accuracy of the GC oven temperature.
Changes in carrier gas flow rate.Check and adjust the carrier gas flow rate to the method-specified value.
Problem: Low Signal or No Peak
Symptom Possible Cause Suggested Solution
Low Signal IntensitySuboptimal MS tune.Tune the mass spectrometer to ensure optimal sensitivity.
Inefficient derivatization.Review and optimize the derivatization procedure.
Low sample concentration.Concentrate the sample or inject a larger volume (if not causing overload).
No Peak DetectedSyringe issue (clogged or not drawing sample).Inspect and clean or replace the syringe.
Incorrect GC-MS method parameters.Verify all method parameters, including injection volume, split ratio, and MS acquisition settings.
Severe leak in the system.Perform a thorough leak check.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME) using BF3-Methanol
  • Sample Preparation: Accurately weigh approximately 1-10 mg of the lipid-containing sample into a screw-cap glass tube.

  • Saponification (for esterified fatty acids): Add 2 mL of 0.5 M methanolic NaOH. Heat at 100°C for 5-10 minutes.

  • Esterification: Add 2 mL of 14% Boron trifluoride (BF3) in methanol. Heat at 100°C for 5 minutes.

  • Extraction: Cool the tube to room temperature. Add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Recommended GC-MS Parameters for this compound Methyl Ester Analysis
Parameter Value
GC System Agilent 7890B GC or equivalent
Column DB-23 (50% Cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 100°C, hold for 2 min. Ramp to 180°C at 10°C/min. Ramp to 230°C at 5°C/min, hold for 5 min.
MS System Agilent 5977B MSD or equivalent
Transfer Line Temp 240 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM)

Quantitative Data Summary

Table 1: Expected Retention and Mass Spectral Data for this compound Methyl Ester
Compound Formula Molecular Weight Expected Retention Time Range (min) Key m/z for SIM Common Fragment Ions (m/z)
This compound methyl esterC15H28O2240.3810 - 15240, 196, 164, 74240 (M+), 209 (M-31), 196, 164, 129, 87, 74

Note: Retention times are approximate and will vary depending on the specific GC column and conditions used.

Visualizations

GCMS_Troubleshooting_Workflow cluster_start Start: Chromatographic Problem Observed cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_sensitivity Sensitivity Issues cluster_solution Resolution start Problem with This compound Peak peak_shape Poor Peak Shape? start->peak_shape tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes rt_shift Retention Time Shift? peak_shape->rt_shift No check_activity Check for Active Sites (Liner, Column) tailing->check_activity check_overload Check for Overload (Dilute Sample) fronting->check_overload solution Problem Resolved check_activity->solution check_overload->solution check_leaks Check for Leaks rt_shift->check_leaks Yes no_peak No/Low Peak? rt_shift->no_peak No check_flow Verify Carrier Gas Flow check_leaks->check_flow check_flow->solution check_derivatization Verify Derivatization no_peak->check_derivatization Yes no_peak->solution No check_injection Check Syringe/Injection check_derivatization->check_injection tune_ms Tune Mass Spectrometer check_injection->tune_ms tune_ms->solution FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Lipid_Extraction Lipid Extraction from Matrix Derivatization Derivatization to FAME (e.g., BF3/Methanol) Lipid_Extraction->Derivatization Step 1 Extraction_FAME Hexane Extraction of FAME Derivatization->Extraction_FAME Step 2 Injection Injection into GC-MS Extraction_FAME->Injection Step 3 Separation Chromatographic Separation (GC Column) Injection->Separation Step 4 Detection Mass Spectrometry Detection (MS) Separation->Detection Step 5 Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Step 6 Quantification Quantification (Peak Area) Identification->Quantification Step 7

References

Technical Support Center: Optimizing 7-Tetradecenoic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 7-Tetradecenoic acid extraction from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses common issues that may arise during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound Incomplete cell lysis: The rigid cell walls of some microorganisms or plant materials can prevent efficient extraction.[1][2]- Mechanical disruption: Employ methods like bead beating, sonication, or homogenization before extraction.[1] - Enzymatic lysis: Use appropriate enzymes to break down cell walls. - Acid/Base hydrolysis: A pre-extraction hydrolysis step with acid (e.g., 3N HCl) or base can free fatty acids from complex lipids and other cellular components.[3][4]
Inefficient extraction solvent: The polarity of the solvent system may not be optimal for this compound.[5]- Solvent polarity adjustment: For high-fat matrices, consider less polar solvents like ethanol, acetonitrile, or acetone in your extraction mixture.[5] - Ternary solvent systems: Utilize mixtures like chloroform/methanol/water (Folch or Bligh & Dyer methods) to extract a broad range of lipids.[6][7][8] - Increase solvent-to-sample ratio: A higher volume of solvent can improve extraction efficiency.[5][9]
Analyte degradation: Unsaturated fatty acids like this compound can be susceptible to oxidation.[5]- Use of antioxidants: Add antioxidants such as BHT (butylated hydroxytoluene) to the extraction solvent. - Inert atmosphere: Perform extraction steps under a nitrogen or argon atmosphere to minimize exposure to oxygen.[5] - Controlled temperature: Avoid excessive heat during extraction and solvent evaporation.
Poor Chromatographic Peak Shape or Resolution (GC-MS) Incomplete derivatization: Free fatty acids need to be converted to a more volatile form (e.g., FAMEs) for GC analysis. Incomplete reaction leads to tailing peaks.[10][11]- Optimize derivatization conditions: Ensure appropriate catalyst (e.g., BF3-methanol, methanolic HCl) concentration, reaction time, and temperature. - Use of fresh reagents: Derivatization reagents can degrade over time.
Column overload: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks.- Dilute the sample: Adjust the concentration of the extract before injection.
Contamination of the GC system: Buildup of non-volatile residues in the injector or column.- Regular maintenance: Clean the injector liner and trim the analytical column regularly.
High Variability in Quantitative Results Matrix effects: Co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[1][12][13]- Use of an appropriate internal standard: A stable isotope-labeled internal standard for this compound is ideal to compensate for matrix effects and extraction losses.[11][14][15] - Sample cleanup: Employ Solid-Phase Extraction (SPE) to remove interfering matrix components before analysis.[16] - Dilution of the extract: Diluting the sample can minimize the impact of matrix components.[1]
Inconsistent sample preparation: Variations in extraction time, temperature, or solvent volumes between samples.- Standardize the protocol: Ensure all samples are processed under identical conditions.
Formation of Emulsions During Liquid-Liquid Extraction High concentration of lipids and other macromolecules: Surfactant-like molecules in the sample can stabilize emulsions between the aqueous and organic phases.[13]- Gentle mixing: Swirl the extraction mixture gently instead of vigorous shaking.[13] - Addition of salt: Adding a saturated NaCl solution can help to break the emulsion.[13] - Centrifugation: Centrifuging the sample can aid in phase separation.[6][7] - Alternative extraction method: Consider Solid-Phase Extraction (SPE) which is less prone to emulsion formation.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting this compound from a novel microbial biomass?

A1: For a novel microbial source, a good starting point is a robust lipid extraction method like a modified Folch or Bligh-Dyer procedure.[6][7][8] These methods use a chloroform/methanol mixture to extract a broad spectrum of lipids. It is also recommended to include a cell disruption step, such as sonication or bead beating, prior to solvent extraction to ensure efficient lysis of microbial cells.[1]

Q2: How do I choose the right solvent system for my specific sample matrix?

A2: The choice of solvent depends on the nature of your matrix. For matrices with high water content, a monophasic solvent system like chloroform/methanol/water is effective. For drier samples, a direct solvent extraction with a less polar solvent like hexane-isopropanol might be sufficient. It is often necessary to empirically test a few different solvent systems to determine the optimal one for your specific application.

Q3: Is derivatization to Fatty Acid Methyl Esters (FAMEs) always necessary for GC-MS analysis of this compound?

A3: Yes, for standard GC-MS analysis, derivatization is crucial. Free fatty acids are polar and not sufficiently volatile for gas chromatography, leading to poor peak shape and low sensitivity.[10][11] Converting them to their corresponding FAMEs increases their volatility and thermal stability, allowing for successful separation and detection.[10][16]

Q4: What are the key parameters to optimize for Supercritical Fluid Extraction (SFE) of this compound?

A4: The primary parameters to optimize for SFE are pressure, temperature, and the use of a co-solvent. Higher pressures generally increase the solvating power of supercritical CO2, while temperature can affect both solvating power and selectivity. The addition of a polar co-solvent, such as ethanol, can significantly enhance the extraction efficiency of more polar lipids.[17][18][19]

Q5: How can I effectively remove interfering compounds from my extract before analysis?

A5: Solid-Phase Extraction (SPE) is a highly effective technique for sample cleanup.[16][20][21][22] By choosing an appropriate sorbent material, you can selectively retain either the this compound or the interfering compounds, allowing for their separation. For example, a non-polar sorbent can be used to retain the fatty acid while polar impurities are washed away.

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction from Microbial Biomass
  • Sample Preparation: Harvest microbial cells by centrifugation and wash with a suitable buffer to remove media components. Lyophilize the cell pellet to obtain a dry weight.

  • Cell Disruption: Resuspend a known amount of dried biomass (e.g., 100 mg) in a glass tube. Add sterile glass beads and homogenize using a bead beater for 2-3 cycles of 30 seconds with intermittent cooling on ice.

  • Extraction: Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the homogenized biomass (e.g., 2 mL for 100 mg of biomass).[6][7]

  • Agitation: Seal the tube and agitate on an orbital shaker at room temperature for 2 hours.[7]

  • Phase Separation: Add 0.25 volumes of 0.9% NaCl solution (e.g., 0.5 mL for 2 mL of solvent). Vortex briefly and centrifuge at 2000 x g for 10 minutes to separate the phases.[7]

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen.

  • Storage: Resuspend the lipid extract in a small volume of chloroform or hexane and store at -20°C or -80°C under a nitrogen atmosphere.

Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)
  • Reaction Setup: To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

  • Internal Standard: Add an appropriate amount of an internal standard, such as deuterated myristic acid or a C15 or C17 fatty acid standard.

  • Reaction: Seal the tube and heat at 80°C for 1 hour.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.

  • FAME Collection: Centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

  • Washing: Wash the hexane layer with 1 mL of deionized water, vortex, and centrifuge again.

  • Final Collection: Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Quantitative Data Summary

The following tables summarize typical recovery and yield data for fatty acid extractions. Please note that these are representative values, and actual results will vary depending on the specific matrix and optimized protocol.

Table 1: Comparison of Extraction Methods for Total Fatty Acids

Extraction MethodMatrixTypical Recovery (%)Reference
FolchHuman Plasma>95%[9]
Bligh & DyerFish Muscle>95%[9]
Supercritical CO2 ExtractionSesame Seeds0.20–10.18% (w/w)[17]
Solvent ExtractionEgg YolkLipid Yield: 31.8 ± 0.89%[23]

Table 2: GC-MS Parameters for FAME Analysis

ParameterValueReference
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm)[24]
Carrier Gas Helium[25]
Inlet Temperature 250 °C[24]
Injection Mode Splitless[25]
Oven Program 50°C (1 min), then 25°C/min to 200°C, then 3°C/min to 230°C (hold 18 min)[24]
Detector Mass Spectrometer (Electron Impact Ionization)[26]
Scan Range m/z 50-500General Practice

Visualizations

Signaling Pathway of Monounsaturated Fatty Acids (MUFAs)

Monounsaturated fatty acids, such as this compound, can influence various cellular signaling pathways that regulate metabolism and cell fate.[27][28]

MUFA_Signaling ext_MUFA Extracellular MUFAs mem_transport Membrane Transport ext_MUFA->mem_transport Uptake int_MUFA Intracellular MUFAs mem_transport->int_MUFA ACSL ACSL int_MUFA->ACSL Activation MUFA_CoA MUFA-CoA ACSL->MUFA_CoA storage Lipid Droplet Storage (TAGs) MUFA_CoA->storage Esterification signaling Signaling Pathways MUFA_CoA->signaling membrane Membrane Incorporation MUFA_CoA->membrane storage->int_MUFA Lipolysis PPARa PPARα Activation signaling->PPARa gene_exp Gene Expression (Metabolism, Proliferation) PPARa->gene_exp fluidity Altered Membrane Fluidity & Function membrane->fluidity

Caption: MUFA uptake and its downstream effects on storage and signaling.

General Workflow for this compound Extraction and Analysis

This workflow outlines the key steps from sample preparation to final analysis.

Extraction_Workflow sample Complex Matrix (e.g., Microbial Biomass) disruption Cell Disruption (Sonication, Bead Beating) sample->disruption extraction Lipid Extraction (e.g., Folch Method) disruption->extraction cleanup Optional: Sample Cleanup (Solid-Phase Extraction) extraction->cleanup derivatization Derivatization (Transesterification to FAMEs) extraction->derivatization Direct Derivatization cleanup->derivatization analysis GC-MS Analysis derivatization->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: Workflow for this compound extraction and analysis.

References

Technical Support Center: C14:1 Fatty Acid Isomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fatty acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of C14:1 fatty acid isomers in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak resolution or co-elution with my C14:1 fatty acid isomers?

C14:1 fatty acid isomers, such as myristoleic acid ((9Z)-tetradec-9-enoic acid) and its various positional (e.g., Δ5, Δ7) and geometric (cis/trans) isomers, possess very similar chemical structures and physical properties. This similarity in chain length, degree of unsaturation, and polarity makes their separation by standard chromatographic techniques challenging, often resulting in overlapping peaks or complete co-elution.

Q2: How can I improve the separation of C14:1 isomers using Gas Chromatography (GC)?

Improving GC separation of fatty acid isomers requires optimizing several key parameters. For C14:1 isomers, which are typically analyzed as fatty acid methyl esters (FAMEs), the column's stationary phase and the temperature program are critical.

  • Column Selection : Standard non-polar columns are often insufficient. A highly polar cyanopropylsiloxane stationary phase is recommended for resolving positional and geometric FAME isomers.[1][2][3] Longer capillary columns (e.g., 100 m or even 200 m) provide higher theoretical plates and are mandatory for resolving complex mixtures of isomers.[2][4]

  • Temperature Programming : An isothermal temperature program is unlikely to resolve closely eluting isomers. A time-temperature programmed method, which involves a slow, controlled increase in column temperature, generally provides improved separation for C14:1 and other fatty acid isomers.[1]

  • Prefractionation : For highly complex samples, simplifying the mixture before GC analysis can significantly improve results. Silver-ion solid-phase extraction (Ag-Ion SPE) can be used to fractionate FAMEs based on the number and geometry of double bonds (cis vs. trans).

Q3: What is silver-ion chromatography, and how does it help separate C14:1 isomers?

Silver-ion chromatography is a powerful technique that separates unsaturated fatty acids based on their interaction with silver ions (Ag+).[5][6] The silver ions are immobilized on a stationary phase (e.g., silica) and form reversible π-complexes with the double bonds of the fatty acids.

The strength of this interaction depends on:

  • Number of Double Bonds : Stronger retention with more double bonds.

  • Double Bond Geometry : Cis double bonds have more accessible π-electrons and form stronger complexes than trans double bonds, leading to longer retention times for cis isomers.

  • Double Bond Position : The position of the double bond along the fatty acid chain also influences the stability of the complex, allowing for the separation of positional isomers.[7]

This technique can be applied in high-performance liquid chromatography (Ag-HPLC), thin-layer chromatography (Ag-TLC), and solid-phase extraction (Ag-Ion SPE) formats.[1][6]

Q4: What are the best HPLC practices for separating C14:1 isomers?

While GC is a predominant technique, HPLC offers advantages, especially for preparative separations and analyzing heat-sensitive compounds.[6][8]

  • Reversed-Phase (RP) HPLC : Standard C8 or C18 columns can separate some unsaturated fatty acid isomers. The elution order is influenced by the double bond's position relative to the terminal methyl (omega) end of the molecule.[9][10] However, separating geometric (cis/trans) isomers can be difficult on these columns due to their similar hydrophobicity.[8]

  • Silver-Ion HPLC (Ag-HPLC) : This is the method of choice for high-resolution separation of both positional and geometric C14:1 isomers.[5][6][7] Columns with silver ions bonded to the stationary phase are used, often with a non-polar mobile phase like hexane or toluene modified with a small amount of a polar solvent such as acetonitrile.[5][7]

  • Derivatization : To improve detection by UV or fluorescence detectors, fatty acids can be derivatized. This process can also influence chromatographic separation.[11][12]

Q5: How can I confidently identify which C14:1 isomer corresponds to each peak after separation?

Peak identification requires more than just retention time. Mass spectrometry (MS) is essential for structural confirmation.

  • GC-MS : When using GC, derivatizing fatty acids to 4,4-dimethyloxazoline (DMOX) derivatives is a highly effective strategy. The DMOX ring stabilizes the molecule and directs fragmentation during MS analysis, producing diagnostic ions that reveal the exact position of the double bond.[13]

  • LC-MS/MS : In liquid chromatography, tandem mass spectrometry (LC-MS/MS) is crucial. While standard collision-induced dissociation (CID) may not distinguish positional isomers, derivatization can help.[11] Advanced fragmentation techniques like electron-activated dissociation (EAD) or ozone-induced dissociation (OzID) can also pinpoint double bond locations without derivatization.[2][11]

Troubleshooting Guide

Problem: My C14:1 cis and trans isomers are co-eluting on my GC.

Possible Cause Recommended Solution
Inappropriate GC Column Ensure you are using a long (>100 m), highly polar capillary column (e.g., one with a cyanopropyl stationary phase like SP-2560 or CP-Sil 88).[1][4] These provide the necessary selectivity for geometric isomers.
Isothermal Temperature Program Switch to a temperature-programmed method. A slow ramp rate (e.g., 0.5-2°C/min) through the elution range of C14:1 FAMEs can significantly improve resolution.[1][14]
Complex Sample Matrix Simplify your sample before injection using Silver-Ion Solid Phase Extraction (Ag-Ion SPE). This will separate the cis and trans fractions, which can then be analyzed in separate GC runs.

Problem: My positional C14:1 isomers are not resolving with Ag-HPLC.

Possible Cause Recommended Solution
Suboptimal Mobile Phase The concentration of the polar modifier (e.g., acetonitrile in hexane) is critical. Systematically adjust the modifier concentration in small increments (e.g., 0.1%) to find the optimal selectivity for your specific isomers.[5]
Incorrect Column Temperature Temperature has a significant and sometimes counterintuitive effect in Ag-HPLC. Unlike reversed-phase LC, increasing the temperature can sometimes increase retention and improve resolution for unsaturated FAMEs.[5] Experiment with different column temperatures (e.g., 10°C, 20°C, 30°C).[5]
Insufficient Column Length If resolution is still inadequate, connecting two Ag-HPLC columns in series can increase the overall efficiency and improve the separation of very similar isomers.[5]

Experimental Protocols & Data

Protocol: Silver-Ion Solid Phase Extraction (Ag-Ion SPE) of FAMEs

This protocol describes the fractionation of fatty acid methyl esters (FAMEs) into saturated, trans-monounsaturated, and cis-monounsaturated fatty acids.

  • Cartridge Preparation : Condition a Discovery® Ag-Ion SPE tube by washing it sequentially with 6 mL of hexane.

  • Sample Loading : Dissolve the FAME sample in a minimal amount of hexane and apply it to the conditioned cartridge.

  • Elution of Saturated FAMEs : Elute the saturated FAMEs by washing the cartridge with 10 mL of hexane. Collect this fraction.

  • Elution of trans-Monounsaturated FAMEs : Elute the trans isomers using 5 mL of hexane/acetone (98:2 v/v). Collect this fraction.

  • Elution of cis-Monounsaturated FAMEs : Elute the cis isomers using 5 mL of hexane/acetone (90:10 v/v). Collect this fraction.

  • Analysis : Evaporate the solvent from each collected fraction under a stream of nitrogen and reconstitute in hexane for subsequent GC analysis.

This protocol is adapted from methodologies described for fractionating FAMEs based on degree of unsaturation and geometry.

Data Summary: GC & HPLC Parameters

The following tables summarize recommended starting parameters for separating C14:1 isomers. Optimization will be required for specific applications.

Table 1: Recommended GC Parameters for C14:1 FAME Isomer Separation

ParameterRecommendationRationale
Stationary Phase Highly Polar (e.g., biscyanopropyl polysiloxane)Provides high selectivity for separating positional and geometric FAME isomers.[1][3]
Column Length ≥ 100 mIncreases efficiency and resolving power, which is critical for closely eluting isomers.[4]
Film Thickness 0.20 - 0.25 µmStandard thickness for FAME analysis, balancing resolution and analysis time.
Temperature Program Slow ramp rate (e.g., 1°C/min) in the relevant rangeA gradient is superior to isothermal conditions for resolving complex isomer mixtures.[1][14]
Carrier Gas Hydrogen or HeliumHydrogen can provide faster analysis and higher efficiency at optimal flow rates.

Table 2: Recommended Ag-HPLC Parameters for C14:1 FAME Isomer Separation

ParameterRecommendationRationale
Column Silver-ion bonded silica column (e.g., ChromSpher 5 Lipids)Specifically designed for separating unsaturated compounds based on π-complexation.[5]
Mobile Phase Acetonitrile in Hexane (e.g., 1.0-1.5% ACN)Isocratic elution with a non-polar primary solvent and a polar modifier to control retention.[5]
Flow Rate 1.0 - 1.5 mL/minStandard flow rate for analytical HPLC columns.
Column Temperature 10 - 40 °CTemperature can be adjusted to optimize selectivity; higher temperatures may increase retention.[5]
Detection Evaporative Light Scattering Detector (ELSD) or UV (with derivatization)ELSD is suitable for non-derivatized FAMEs; UV detection requires chromophore derivatization.[7]

Visualizations

The following diagrams illustrate key workflows and logical steps for improving the resolution of C14:1 fatty acid isomers.

G cluster_0 Troubleshooting Workflow for C14:1 Isomer Separation start Poor or No Peak Resolution of C14:1 Isomers method Select Primary Analytical Method start->method gc_col Use Highly Polar Capillary Column (e.g., Cyanopropyl, >100m) method->gc_col GC hplc_rp Attempt Reversed-Phase HPLC (C8 or C18 Column) method->hplc_rp HPLC gc_temp Optimize Temperature Gradient (Slow Ramp Rate) gc_col->gc_temp gc_result Analyze GC Results gc_temp->gc_result gc_spe Consider Ag-Ion SPE Pre-fractionation gc_result->gc_spe Resolution Unacceptable end_node Improved Peak Resolution gc_result->end_node Resolution Acceptable gc_spe->gc_col hplc_result Analyze RP-HPLC Results hplc_rp->hplc_result hplc_ag Use Silver-Ion HPLC (Ag-HPLC) hplc_result->hplc_ag Resolution Unacceptable hplc_result->end_node Resolution Acceptable hplc_opt Optimize Mobile Phase & Column Temperature hplc_ag->hplc_opt hplc_opt->end_node

Caption: Workflow for optimizing C14:1 isomer separation.

G cluster_1 Decision Tree for Co-eluting Peaks start Co-eluting C14:1 Peaks q_gc Using Gas Chromatography (GC)? start->q_gc q_gc_col Column >100m & highly polar? q_gc->q_gc_col Yes q_hplc_ag Using Silver-Ion HPLC (Ag-HPLC)? q_gc->q_hplc_ag No (Using HPLC) a_gc_col Action: Switch to appropriate long, polar column. q_gc_col->a_gc_col No q_gc_temp Using optimized temperature gradient? q_gc_col->q_gc_temp Yes a_gc_temp Action: Develop a slow temperature ramp program. q_gc_temp->a_gc_temp No a_gc_spe Action: Use Ag-Ion SPE for pre-fractionation. q_gc_temp->a_gc_spe Yes a_hplc_switch Action: Switch from RP-HPLC to Ag-HPLC for better selectivity. q_hplc_ag->a_hplc_switch No a_hplc_opt Action: Adjust mobile phase modifier (%) and temperature. q_hplc_ag->a_hplc_opt Yes

Caption: Troubleshooting logic for co-eluting C14:1 peaks.

References

7-Tetradecenoic Acid Derivatization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 7-tetradecenoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for its analysis?

A1: Derivatization is crucial for the analysis of this compound, particularly by gas chromatography (GC), for several reasons:

  • Increased Volatility: Free fatty acids like this compound have low volatility due to their polar carboxylic acid group, which can form hydrogen bonds.[1][2] Derivatization converts this polar group into a less polar, more volatile ester or silyl derivative, making it suitable for GC analysis.[1][3]

  • Improved Peak Shape: The polar nature of free fatty acids can lead to interactions with the GC column's stationary phase, resulting in peak tailing and poor chromatographic resolution.[2][4] Derivatization reduces these interactions, leading to sharper, more symmetrical peaks.

  • Enhanced Stability: Derivatization can improve the thermal stability of the analyte, preventing its degradation at the high temperatures used in the GC injector and column.[3]

  • Increased Sensitivity: For high-performance liquid chromatography (HPLC) analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, significantly enhancing its detectability.

Q2: What are the most common derivatization methods for this compound for GC analysis?

A2: The two most common methods for preparing this compound for GC analysis are:

  • Esterification (specifically, methylation): This involves converting the carboxylic acid to its corresponding fatty acid methyl ester (FAME). Common reagents include:

    • Boron trifluoride in methanol (BF₃-methanol)[2]

    • Methanolic HCl[5]

    • (Trimethylsilyl)diazomethane (TMS-DM)[5]

  • Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. Common reagents include:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[2]

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Q3: Can the double bond in this compound isomerize during derivatization?

A3: Yes, there is a risk of isomerization of the double bond in unsaturated fatty acids during derivatization, particularly under harsh conditions such as high temperatures and prolonged reaction times with certain reagents.[6] Acid-catalyzed methods, in particular, have been shown to cause isomerization.[6] To minimize this risk, it is crucial to use mild reaction conditions. For instance, using H₂SO₄/methanol at 40°C for 10 minutes has been shown to be effective in minimizing isomerization for free unsaturated fatty acids.[6]

Q4: How can I optimize the derivatization reaction time and temperature?

A4: To determine the optimal derivatization time, you can analyze aliquots of a sample at different time points and plot the peak area of the derivative against time. The ideal time is the point at which the peak area no longer increases.[1] Similarly, for temperature optimization, a series of reactions can be run at different temperatures to find the lowest temperature that gives a complete and rapid reaction without causing degradation or isomerization of the analyte.[7]

Troubleshooting Guides

Issue 1: Low or No Derivative Peak in the Chromatogram
Possible Cause Recommended Solution
Incomplete Reaction Optimize reaction conditions: increase reaction time and/or temperature.[1][7] Ensure the correct molar excess of the derivatization reagent is used.[2]
Presence of Water Derivatization reagents are sensitive to moisture.[1][2] Ensure all glassware is dry and use anhydrous solvents. If the sample is in an aqueous solution, it must be dried completely before adding the reagent.[1]
Degraded Reagent Use high-quality derivatization reagents and store them under the recommended conditions (e.g., protected from moisture and light).[1] Prepare a reagent blank to check for contamination or degradation.[1]
Improper Sample pH For some derivatization reactions, the pH of the sample is critical. Adjust the pH as necessary according to the protocol.
Issue 2: Peak Tailing in the Chromatogram
Possible Cause Recommended Solution
Incomplete Derivatization Underivatized this compound will interact with the GC column, causing peak tailing.[2] Re-optimize the derivatization procedure to ensure the reaction goes to completion.
Active Sites in the GC System The GC liner, column, or injection port may have active sites that interact with the analyte. Use a deactivated liner and a high-quality capillary column.
Column Overload Injecting too much sample can lead to peak fronting or tailing.[4] Try diluting the sample.
Issue 3: Extra or Unexpected Peaks in the Chromatogram
Possible Cause Recommended Solution
Side Reactions The derivatization reagent may react with other functional groups in the sample matrix, creating byproducts.[2] Silylation, for example, can also derivatize hydroxyl and amino groups.[2]
Reagent Artifacts Excess derivatization reagent or its byproducts can appear as peaks in the chromatogram.[2] A reagent blank should be run to identify these peaks. For silylation reagents, this may necessitate a long solvent delay in the MS method.[2]
Isomerization As mentioned in the FAQs, harsh reaction conditions can cause isomerization of the double bond, leading to the appearance of peaks for different isomers of the this compound derivative.[6] Use milder conditions to prevent this.
Sample Contamination Ensure that all solvents, reagents, and labware are clean and free of contaminants.

Quantitative Data on Derivatization Methods

The following table summarizes the performance of different derivatization methods for the analysis of unsaturated fatty acids, which can be indicative of the performance for this compound.

Derivatization MethodAnalyte TypeRecovery (%)Relative Standard Deviation (RSD) (%)Notes
KOCH₃/HCl Unsaturated Fatty Acids84 - 112> 6A two-step base-catalyzed then acid-catalyzed method. Shows higher variation for unsaturated fatty acids.[5]
TMS-DM Unsaturated Fatty Acids90 - 106< 6A two-step base-catalyzed followed by (trimethylsilyl)diazomethane method. Provides higher recovery and less variation.[5]
TMTFTH Fatty AcidsHighLowA one-step methylation method found to be the most accurate and least work-intensive in a comparative study.[8][9]
NaOEt/BSTFA Fatty Acids89 - 104-A two-step derivatization with sodium ethoxide and BSTFA.[9]
KOH/BSTFA Fatty Acids89 - 104-A two-step derivatization with potassium hydroxide and BSTFA.[9]

Experimental Protocols

Protocol 1: Esterification using BF₃-Methanol for GC-MS Analysis

This protocol is a general guideline for the methylation of free fatty acids.[1][2]

Materials:

  • Sample containing this compound (1-25 mg)

  • BF₃-methanol reagent (12-14% w/w)

  • Hexane (or other nonpolar solvent)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Micro reaction vessel (5-10 mL)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • If the sample is in an aqueous solvent, evaporate it to dryness under a stream of nitrogen.

  • Weigh 1-25 mg of the dried sample into a micro reaction vessel.

  • Add 2 mL of BF₃-methanol reagent to the vessel.

  • Cap the vessel tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the sample matrix.

  • Cool the vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously for 30 seconds to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA for GC-MS Analysis

This protocol provides a general procedure for the silylation of free fatty acids.[2]

Materials:

  • Dried sample containing this compound

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Micro reaction vessel

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Ensure the sample is completely dry.

  • Dissolve the sample in a small volume of anhydrous solvent in a micro reaction vessel.

  • Add a 2 to 10-fold molar excess of BSTFA (with or without 1% TMCS).

  • Cap the vessel tightly and vortex for 10 seconds.

  • Heat the mixture at 60°C for 60 minutes. Optimization of time and temperature may be necessary.

  • Cool the reaction mixture to room temperature.

  • The sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary. Note that TMS derivatives have limited stability and are best analyzed within a week.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample extraction Lipid Extraction sample->extraction drying Evaporation to Dryness extraction->drying reagent Add Derivatization Reagent (e.g., BF3-Methanol) drying->reagent reaction Incubation (Optimized Time & Temp) reagent->reaction extraction2 Derivative Extraction reaction->extraction2 drying2 Drying with Na2SO4 extraction2->drying2 gcms GC-MS Analysis drying2->gcms data_proc Data Processing gcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Derivatization Result q1 Is there a derivative peak? start->q1 q2 Is the peak tailing? q1->q2 Yes sol1 Check for water contamination. Increase reaction time/temp. Check reagent quality. q1->sol1 No a1_yes Yes a1_no No q3 Are there extra peaks? q2->q3 No sol2 Ensure complete derivatization. Check GC system for active sites. q2->sol2 Yes a2_yes Yes a2_no No sol3 Run a reagent blank. Check for side reactions or isomerization. q3->sol3 Yes end Successful Derivatization q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting logic for this compound derivatization.

signaling_pathway cluster_epigenetics Epigenetic Regulation cluster_metabolism Metabolic Outcomes fa Fatty Acids (e.g., this compound) dna_methylation DNA Methylation fa->dna_methylation influences diet Dietary Intake diet->fa gene_expression Altered Gene Expression (e.g., FADS2, FTO) dna_methylation->gene_expression lipid_metabolism Lipid Metabolism gene_expression->lipid_metabolism obesity Obesity & Metabolic Disease lipid_metabolism->obesity

Caption: Influence of fatty acids on epigenetic regulation of metabolism.

References

Technical Support Center: Unsaturated Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for unsaturated fatty acid quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often required for the analysis of unsaturated fatty acids, particularly for Gas Chromatography (GC)?

A1: Derivatization is crucial for several reasons. In their free form, fatty acids are highly polar and can form hydrogen bonds, which leads to issues like poor peak shape, tailing, and adsorption to the analytical column.[1] Converting them into less polar, more volatile derivatives, such as fatty acid methyl esters (FAMEs), overcomes these problems.[1][2][3] This process neutralizes the polar carboxyl group, allowing for better separation based on properties like boiling point and the degree and configuration (cis vs. trans) of unsaturation.[1] The resulting esters, like FAMEs, are stable and provide for quick and quantitative analysis by GC.[1]

Q2: What are the main analytical techniques for quantifying unsaturated fatty acids, and how do they compare?

A2: The two primary methods are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • GC , often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), offers high separation efficiency for fatty acids.[4] However, it necessitates a derivatization step to make the fatty acids volatile.[2][3][4] GC-MS provides structural information that can help discriminate between different fatty acids.[3]

  • LC-MS has gained significant interest because it can often analyze fatty acids directly without derivatization.[4][5] This reduces sample preparation time and complexity.[5] LC-MS/MS methods can be very fast, sensitive, and reliable for quantifying polyunsaturated fatty acids (PUFAs) in biological matrices like plasma.[5][6]

Q3: How does oxidation affect the quantification of unsaturated fatty acids?

A3: Unsaturated fatty acids, especially polyunsaturated fatty acids (PUFAs), are highly susceptible to oxidation due to their double bonds.[7][8] Oxidation can occur during sample processing, storage, and even analysis, leading to the degradation of the target analytes.[9] This degradation can result in the underestimation of the true fatty acid concentration and the formation of oxidation products like hydroperoxides, which can interfere with the analysis and impact the quality and nutritional value of samples like oils.[9][10] The ease of oxidation increases with the degree of unsaturation; for instance, linolenic acid (C18:3) is much more readily oxidized than linoleic acid (C18:2).[7]

Q4: Why is the choice of an internal standard critical for accurate quantification?

A4: An internal standard (IS) is essential to compensate for variability during sample preparation and analysis.[11] For accurate quantification, especially with mass spectrometry, stable isotope-labeled internal standards are preferred.[3][12] These standards have chemical and physical properties nearly identical to the analytes of interest, ensuring they behave similarly during extraction, derivatization, and ionization, thus correcting for sample loss and matrix effects.[3] When a specific isotope-labeled standard is unavailable, a labeled analogue with the closest chemical characteristics is used.[12] Using a single, non-related internal standard (like heptadecanoic acid) for all fatty acids can be less accurate because it doesn't account for the different behaviors of various fatty acid structures.[3][12]

Q5: What are "matrix effects" in LC-MS analysis and how can they be mitigated?

A5: Matrix effects occur when components in the sample, other than the analyte, interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement.[13][14][15] This phenomenon can significantly impact the accuracy and reproducibility of quantification.[13] Matrix effects are a major challenge in the analysis of complex biological samples.[13] Strategies to mitigate matrix effects include improving sample extraction and clean-up procedures, optimizing chromatographic conditions to separate the analyte from interfering components, and using corrective calibration methods, such as matrix-matched calibration curves or the use of co-eluting stable isotope-labeled internal standards.[13]

Q6: What are the challenges associated with quantifying cis and trans isomers?

A6: The primary challenge is the chromatographic separation of these isomers. Cis and trans fatty acids have very similar physical properties, making them difficult to resolve.[11] Specialized, highly polar capillary GC columns are required to achieve adequate separation.[11] For complex samples, a pre-separation step, such as using silver-ion thin-layer chromatography (AgNO3-TLC), can be employed to separate fractions containing either cis- or trans-monounsaturated fatty acids before GC-MS analysis.[16] Misidentification due to co-elution of isomers can compromise public health initiatives and regulatory compliance, as trans fats are under strict scrutiny in food products.[17]

Troubleshooting Guides

Section 1: Sample Preparation & Extraction

Q: I am seeing low recovery of my unsaturated fatty acids after extraction. What could be the cause?

A: Low recovery can stem from several factors related to the extraction process.

  • Possible Causes:

    • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be suitable for the lipids in your sample.[18] Different solvents and methods can yield different fatty acid profiles and concentrations.[18]

    • Incomplete Cell Lysis: For tissue or cell samples, lipids may not be fully released if the homogenization or sonication is insufficient.[12]

    • Presence of Water: For solvent extractions, high moisture content in the sample can reduce the efficiency of non-polar solvents like diethyl ether.[19]

    • Oxidation: Polyunsaturated fatty acids can degrade during lengthy extraction procedures, especially if not protected from air and light.[3]

  • Solutions:

    • Optimize Extraction Method: Compare different extraction techniques (e.g., Soxhlet, maceration) and solvents (e.g., hexane, ethyl acetate, dichloromethane) to find the optimal conditions for your specific sample matrix.[18]

    • Ensure Thorough Homogenization: Use appropriate mechanical disruption methods (e.g., tissue homogenizer, sonicator) to ensure complete breakdown of the sample matrix before solvent addition.[12]

    • Dry Samples: Ensure samples are adequately dried before extraction with non-polar solvents. Low-temperature vacuum drying is often preferred.[19]

    • Prevent Oxidation: Work quickly, keep samples on ice, and consider adding an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent. Store samples under an inert gas like argon or nitrogen.[20]

Section 2: Derivatization

Q: My derivatization reaction seems to be incomplete or has failed. What should I check?

A: Incomplete derivatization is a common issue that leads to inaccurate quantification.

  • Possible Causes:

    • Presence of Water: Water can hinder the esterification reaction.[1]

    • Degraded Reagents: Derivatization reagents can degrade over time, especially if not stored correctly.[1]

    • Incorrect Reaction Conditions: The temperature and time for the derivatization reaction may not be optimal for your specific fatty acids.[1]

    • Inappropriate Catalyst: The choice of catalyst (e.g., acid-catalyzed vs. base-catalyzed) may not be suitable for all types of fatty acids in your sample (e.g., free fatty acids vs. esterified lipids).[21]

  • Solutions:

    • Ensure Anhydrous Conditions: Use high-quality, low-moisture reagents and dry your sample thoroughly before adding the derivatization agent.[1] A water scavenger can also be added.[1]

    • Use Fresh Reagents: Always use fresh, high-quality derivatization reagents and adhere strictly to the storage conditions.[1]

    • Optimize Reaction Parameters: Adjust the heating temperature and incubation time according to established protocols. A typical procedure might involve heating at 60°C for 5-10 minutes.[1]

    • Select the Right Method: For samples containing both free and esterified fatty acids, an acid-catalyzed method is generally effective for methylating all types.[21] Base-catalyzed methods primarily transesterify glycerides.[21]

Section 3: Chromatographic Analysis (GC & LC-MS)

Q: I'm observing poor peak shape (e.g., tailing, broadening) in my GC analysis. How can I fix this?

A: Poor peak shape compromises resolution and integration, affecting quantification.

  • Possible Causes:

    • Incomplete Derivatization: Residual underivatized fatty acids, being highly polar, will interact strongly with the column, causing peak tailing.[1][2]

    • Column Contamination: Buildup of non-volatile material at the injector or on the column can lead to poor peak shape.

    • Column Degradation: The stationary phase of the GC column can degrade over time, especially at high temperatures.

    • Injector Issues: An active or contaminated injector liner can cause adsorption of analytes.

  • Solutions:

    • Verify Derivatization: Re-run the derivatization protocol, ensuring all steps are followed correctly and conditions are anhydrous.

    • Perform Maintenance: Trim the front end of the GC column and replace the injector liner and septum.

    • Bake Out the Column: Condition the column at a high temperature (as recommended by the manufacturer) to remove contaminants.

    • Use a Deactivated Liner: Ensure you are using a properly deactivated injector liner to minimize active sites.

Q: My analyte signal is being suppressed in LC-MS analysis. What is happening?

A: This is likely due to matrix effects, where co-eluting compounds from your sample interfere with the ionization of your target analytes.[14][15]

  • Possible Causes:

    • Co-elution with Endogenous Lipids: Other lipids or phospholipids in the sample can co-elute and compete for ionization.

    • High Salt Concentration: Salts from buffers can suppress the ESI signal.

    • Insufficient Chromatographic Separation: Poor separation between the analyte and matrix components.

  • Solutions:

    • Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering classes of lipids (e.g., phospholipids) before injection.[4]

    • Optimize Chromatography: Modify the LC gradient, mobile phase composition, or switch to a column with different selectivity to improve the separation of your analyte from the matrix interferences.[13]

    • Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.

    • Use a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard will experience the same ion suppression as the analyte, allowing for accurate correction during data processing.[22]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Pistachio Oil Fatty Acids
Fatty AcidSoxhlet - Ethyl Acetate (%)Maceration - Ethyl Acetate (%)Soxhlet - Hexane (%)Maceration - Hexane (%)
Oleic Acid (C18:1)53.2648.9051.1047.90
Linoleic Acid (C18:2)33.9535.8035.1036.10
Palmitic Acid (C16:0)9.9810.9010.1011.10
Total Unsaturated 88.5 85.8 87.5 85.1

Data adapted from a study on pistachio oil extraction, showing how different methods and solvents affect the measured fatty acid content.[18]

Table 2: Common Internal Standards for Fatty Acid Quantification
Internal Standard TypeExamplesApplication Notes
Stable Isotope-Labeled C16:0-d4, C18:1-d17, C20:4-d8, C22:6-d5Preferred for MS-based methods. They co-elute and have nearly identical chemical properties to the analyte, providing the most accurate correction for sample loss and matrix effects.[3][4]
Odd-Chain Fatty Acids C13:0, C15:0, C17:0, C19:0, C21:0, C23:0Commonly used for GC-FID. These are synthetic or naturally rare fatty acids that are added to the sample before extraction.[11][12] Can be less accurate if their extraction and derivatization efficiency differs from the analytes.

Experimental Protocols

Protocol: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using Boron Trichloride (BCl3)-Methanol

This protocol provides a guideline for the esterification of fatty acids for GC analysis.[1]

Materials:

  • Sample containing fatty acids (1-25 mg)

  • Micro reaction vessel (5-10 mL) with screw cap

  • Boron trichloride-methanol solution (12% w/w)

  • Hexane (or heptane)

  • Purified water

  • Nitrogen or Argon gas for drying

  • Heating block or water bath

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid-containing sample into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness under a stream of nitrogen first. If desired, dissolve the sample in a small volume of a nonpolar solvent like hexane.

  • Reagent Addition: Add 2 mL of 12% BCl3-methanol solution to the sample.

  • Reaction Incubation: Tightly cap the vessel and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids being derivatized.

  • Quenching and Extraction: Cool the reaction vessel to room temperature. Add 1 mL of purified water and 1 mL of hexane.

  • Phase Separation: Cap the vessel and vortex thoroughly for 30 seconds to mix the layers. Allow the phases to separate. The upper hexane layer contains the FAMEs.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial for GC analysis.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the hexane extract into the GC system.

Visualizations

G General Workflow for Unsaturated Fatty Acid Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Plasma, etc.) Homogenize Homogenization / Lysis Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Lipid Extraction (e.g., Folch/Bligh-Dyer) Spike->Extract Derivatize Derivatization (e.g., to FAMEs for GC) Extract->Derivatize GCMS GC-MS or LC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data Result Final Fatty Acid Concentrations Data->Result

Caption: Experimental workflow for fatty acid quantification.

G Troubleshooting Poor Chromatographic Peaks Start Symptom: Poor Peak Shape (Tailing/Broadening) Cause1 Is Derivatization Complete? Start->Cause1 Solution1 Solution: Re-optimize derivatization. Ensure anhydrous conditions. Cause1->Solution1 No Cause2 Is the Injector Clean? Cause1->Cause2 Yes End Problem Resolved Solution1->End Solution2 Solution: Replace injector liner and septum. Cause2->Solution2 No Cause3 Is the Column OK? Cause2->Cause3 Yes Solution2->End Solution3 Solution: Trim column inlet. Condition (bake out) column. Cause3->Solution3 No Cause3->End Yes Solution3->End

Caption: Logic diagram for troubleshooting poor peak shape.

G Mechanism of Matrix Effect in LC-MS (Ion Suppression) cluster_ideal Ideal Condition (No Matrix) cluster_matrix Real Condition (With Matrix) Droplet1 ESI Droplet (Analyte Only) Ion1 Analyte Ions (Gas Phase) Droplet1->Ion1 Evaporation MS1 Mass Spectrometer (High Signal) Ion1->MS1 Detection Droplet2 ESI Droplet (Analyte + Matrix Components) Ion2 Fewer Analyte Ions (Gas Phase) Droplet2->Ion2 Competition for ionization & charge neutralization MS2 Mass Spectrometer (Suppressed Signal) Ion2->MS2 Detection

Caption: How matrix components suppress analyte signals.

G Oxidation Pathway of a Polyunsaturated Fatty Acid (PUFA) PUFA PUFA (RH) (e.g., Linoleic Acid) Radical Lipid Radical (R.) PUFA->Radical Initiation (H abstraction) Peroxyl Peroxyl Radical (ROO.) Radical->Peroxyl + O2 (Oxygen) Hydroperoxide Lipid Hydroperoxide (ROOH) (Primary Oxidation Product) Peroxyl->Hydroperoxide + RH (Chain Reaction) Secondary Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary Degradation

Caption: Chain reaction mechanism of PUFA oxidation.

References

Technical Support Center: 7-Tetradecenoic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the mass spectrometric analysis of 7-Tetradecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][4] In the analysis of this compound, which is often present in complex biological samples, matrix components like phospholipids, salts, and other endogenous metabolites can interfere with its ionization in the mass spectrometer source.[5]

Q2: What are the common causes of matrix effects in this compound mass spectrometry?

A2: The primary cause of matrix effects is the co-elution of matrix components with this compound during chromatographic separation.[1][2] These interfering compounds can compete with the analyte for ionization, alter the physical properties of the droplets in the ion source, or lead to the formation of adducts.[1] For fatty acids like this compound, common sources of interference in biological matrices include phospholipids, other fatty acids, and cholesterol.[5] The choice of ionization technique can also play a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][6]

Q3: How can I detect the presence of matrix effects in my this compound analysis?

A3: Several methods can be used to detect matrix effects. A common qualitative method is the post-column infusion technique.[1][7] In this method, a constant flow of a this compound standard solution is infused into the mobile phase after the analytical column. A blank sample extract is then injected. Any suppression or enhancement of the constant analyte signal indicates the retention times at which matrix components are eluting and causing interference.[1] A quantitative assessment can be made by comparing the response of a standard prepared in a pure solvent to the response of a standard spiked into a blank matrix extract (post-extraction spike).[7]

Q4: What are the most effective strategies to mitigate or eliminate matrix effects for this compound?

A4: A combination of strategies is often most effective. These can be broadly categorized as:

  • Sample Preparation: Implementing more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.[5][8][9]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to improve the separation of this compound from co-eluting matrix components is crucial.[1][10] This can involve adjusting the gradient, changing the column chemistry, or using techniques like two-dimensional LC.

  • Method of Standard Addition: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix, which can compensate for matrix effects.[1][8]

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) of this compound is a highly effective way to compensate for matrix effects, as the SIL-IS will be affected by the matrix in the same way as the analyte.[1] If a SIL-IS is not available, a structural analog can be used, but with potentially less accuracy.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte signal to below the limit of quantitation.[1][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action(s)
Poor Signal Intensity / Ion Suppression High concentration of co-eluting matrix components.- Improve sample cleanup using SPE or LLE.[5][8] - Optimize chromatographic separation to resolve this compound from interfering peaks.[10] - Dilute the sample if the analyte concentration is sufficiently high.[8]
Inconsistent Results / Poor Reproducibility Variable matrix effects between samples.- Implement the use of a stable isotope-labeled internal standard.[1] - Ensure consistent sample preparation across all samples.[4] - Evaluate the need for matrix-matched calibrants.[8]
Signal Enhancement Co-eluting compounds are enhancing the ionization of this compound.- Improve chromatographic separation to isolate the analyte peak.[1] - Utilize the standard addition method for quantification.[1][8]
Peak Shape Issues (Tailing, Splitting) Matrix components interfering with the chromatography or ionization.- Check for column contamination and flush or replace the column.[11] - Ensure the injection solvent is compatible with the mobile phase.[11] - Improve sample cleanup to remove strongly retained matrix components.[8]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Column Infusion

Objective: To qualitatively identify regions in the chromatogram where matrix effects (ion suppression or enhancement) occur.

Methodology:

  • System Setup:

    • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.

    • Infuse this standard solution post-column into the mobile phase flow using a T-connector and a syringe pump at a low, constant flow rate (e.g., 10 µL/min).

    • Set up the mass spectrometer to monitor the m/z of this compound.

  • Analysis:

    • Begin acquiring data to establish a stable baseline signal from the infused standard.

    • Inject a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte).

    • Monitor the signal of the infused standard throughout the chromatographic run.

  • Interpretation:

    • A stable signal indicates no matrix effects at that retention time.

    • A decrease in the signal indicates ion suppression due to co-eluting matrix components.

    • An increase in the signal indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects

Objective: To quantify the extent of matrix effects.

Methodology:

  • Prepare three sets of samples:

    • Set A: Standard solutions of this compound prepared in a clean solvent (e.g., methanol) at various concentration levels.

    • Set B: Blank matrix extracts spiked with this compound at the same concentration levels as Set A after the extraction process.

    • Set C (for Recovery): Blank matrix samples spiked with this compound before the extraction process at the same concentration levels.

  • Analysis:

    • Analyze all three sets of samples using the developed LC-MS method.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Overall Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Interpretation of Matrix Effect (%):

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Visualizations

TroubleshootingWorkflow cluster_issue Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification Issue Inaccurate or Irreproducible Results for this compound CheckSystem Verify System Performance (e.g., with pure standard) Issue->CheckSystem AssessMatrixEffect Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) CheckSystem->AssessMatrixEffect System OK OptimizeSamplePrep Improve Sample Preparation (SPE, LLE) AssessMatrixEffect->OptimizeSamplePrep Matrix Effect Detected OptimizeChroma Optimize Chromatography AssessMatrixEffect->OptimizeChroma Matrix Effect Detected UseIS Use Stable Isotope-Labeled Internal Standard AssessMatrixEffect->UseIS Matrix Effect Detected StandardAddition Use Standard Addition Method AssessMatrixEffect->StandardAddition Matrix Effect Detected ValidateMethod Re-validate Method with Mitigation Strategy OptimizeSamplePrep->ValidateMethod OptimizeChroma->ValidateMethod UseIS->ValidateMethod StandardAddition->ValidateMethod

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

MatrixEffectAssessment cluster_prep Sample Preparation cluster_standards Standard Preparation cluster_analysis Analysis & Calculation BlankMatrix Blank Biological Matrix Extraction Extraction Procedure BlankMatrix->Extraction BlankExtract Blank Matrix Extract Extraction->BlankExtract SpikePost Spike this compound Post-Extraction (Set B) BlankExtract->SpikePost StdSolvent Standard in Pure Solvent (Set A) LCMS LC-MS Analysis StdSolvent->LCMS SpikePost->LCMS Calculation Calculate Matrix Effect: (Area B / Area A) * 100 LCMS->Calculation

Caption: Experimental workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 7-Tetradecenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 7-Tetradecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing detection sensitivity and to offer troubleshooting solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: For achieving the highest sensitivity in detecting this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques. The choice between them often depends on the sample matrix, available equipment, and the specific requirements of the analysis.

  • GC-MS: This method offers excellent separation and sensitivity, especially when coupled with derivatization.[1][2] Derivatizing this compound to a more volatile and less polar compound, such as a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, is crucial for enhancing its detection by GC-MS.[1][2]

  • LC-MS/MS: This technique provides high selectivity and sensitivity, particularly for complex biological samples.[3][4] Derivatization can also be employed in LC-MS/MS to improve ionization efficiency.[4]

Q2: Why is derivatization necessary for the analysis of this compound?

A2: Derivatization is a chemical modification of the analyte that is often essential for several reasons:

  • Increased Volatility for GC Analysis: Fatty acids like this compound are not sufficiently volatile for direct GC analysis. Converting them into esters (e.g., methyl esters, silyl esters) increases their volatility.[5][6]

  • Improved Chromatographic Peak Shape: Derivatization can reduce the polarity of the molecule, leading to better peak shape and resolution during chromatographic separation.[6]

  • Enhanced Ionization Efficiency for MS Detection: For both GC-MS and LC-MS, certain derivatives can significantly improve the ionization of the analyte in the mass spectrometer's ion source, leading to a stronger signal and lower detection limits.[4] For instance, using PFB bromide for derivatization allows for highly sensitive detection using negative chemical ionization (NCI) in GC-MS.[1]

  • Charge Reversal for LC-MS: Derivatization of the carboxylic acid group can enable "charge reversal," allowing for detection in positive ion mode with increased sensitivity.[4]

Q3: What are the common derivatization reagents for this compound?

A3: Several reagents can be used for the derivatization of fatty acids. The choice depends on the analytical method (GC or LC) and the desired properties of the derivative.

  • For GC-MS:

    • Boron trifluoride in methanol (BF3-MeOH): A widely used reagent for preparing fatty acid methyl esters (FAMEs).[5][7]

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A silylating agent that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.[6][7]

    • Pentafluorobenzyl bromide (PFBBr): Reacts with the carboxylic acid to form PFB esters, which are highly sensitive in negative chemical ionization (NCI) mode.[1][2]

  • For LC-MS:

    • 2-nitrophenylhydrazine (2-NPH): Used as a labeling agent to improve detection.[4]

Q4: How can I improve the extraction of this compound from my samples?

A4: Efficient extraction is critical for sensitive detection. Common methods include:

  • Liquid-Liquid Extraction (LLE): This is a classic method for separating lipids from aqueous samples. A common solvent system is the Folch method (chloroform/methanol) or the Bligh and Dyer method.[2]

  • Solid-Phase Extraction (SPE): SPE can be used to clean up and concentrate the analyte from complex matrices.[8] Different sorbents can be used depending on the sample and the desired fractionation.

Troubleshooting Guide

This guide addresses common issues related to low sensitivity in the analysis of this compound.

Problem Potential Cause Recommended Solution
No or very low signal for this compound Inefficient derivatization Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure reagents are fresh and not degraded.
Sample degradation Prepare fresh samples and standards. Store samples appropriately to prevent degradation.
Instrumental issues (GC/LC-MS) Check for leaks in the GC inlet or transfer lines.[9] Clean the ion source and check the detector voltage.[10] Ensure proper tuning of the mass spectrometer.
Inconsistent peak areas or heights Inlet discrimination in GC If using splitless injection, ensure the initial oven temperature is low enough for solvent focusing.[9][10] Check the injection speed.[10]
Leaks in the injection system Check the septum and syringe for leaks.[9][11]
Variable sample injection volume Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.[11]
Broad or tailing peaks Column contamination Bake out the GC column or, if necessary, trim the first few centimeters.[9] For LC, flush the column with a strong solvent.
Active sites in the GC liner or column Use a deactivated liner and a high-quality capillary column.
Inappropriate chromatographic conditions Optimize the temperature gradient (GC) or mobile phase gradient (LC).
High background noise Contaminated solvents or reagents Use high-purity solvents and freshly prepared reagents.
Contaminated sample preparation equipment Thoroughly clean all glassware and equipment used for sample preparation.
Bleed from the GC column Condition the column according to the manufacturer's instructions. Use a low-bleed column if possible.

Experimental Protocols

Protocol 1: Derivatization of this compound to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol for GC-MS Analysis

This protocol is adapted from standard esterification procedures.[5]

  • Sample Preparation: To approximately 100 mg of the sample containing this compound in a vial, add 3 mL of BF3 in methanol.

  • Reaction: Heat the mixture at 60°C for 5-10 minutes.

  • Extraction: Cool the vial and transfer the mixture to a separating funnel containing 25 mL of hexane.

  • Washing: Wash the hexane layer twice with a saturated NaCl solution.

  • Drying: Dry the hexane layer over anhydrous Na2SO4.

  • Concentration: Evaporate the solvent to concentrate the FAMEs.

  • Analysis: Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS injection.

Protocol 2: Derivatization of this compound to Pentafluorobenzyl (PFB) Esters for Sensitive GC-MS Analysis

This protocol is based on a method for high-sensitivity fatty acid analysis.[1]

  • Sample Preparation: Take the extracted fatty acids and dissolve them in 25 µL of 1% diisopropylethylamine in acetonitrile.

  • Derivatization: Add 25 µL of 1% PFB bromide in acetonitrile and let the reaction proceed at room temperature for 20 minutes in a capped glass tube.

  • Drying: Remove the solvent under a gentle stream of argon or nitrogen.

  • Reconstitution: Dissolve the residue in 50 µL of isooctane.

  • Analysis: Inject 1 µL of the PFB ester solution into the GC-MS system, typically using Negative Chemical Ionization (NCI).

Protocol 3: Sample Preparation for LC-MS/MS Analysis of Fatty Acids

This protocol outlines a general procedure for preparing serum samples for LC-MS/MS analysis.[3]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of the serum sample.

  • Internal Standard Addition: Add 20 µL of an appropriate internal standard solution and vortex briefly.

  • Protein Precipitation: Add 400 µL of acetonitrile, vortex for 1 minute, and then centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean MS vial.

  • Dilution: Add 200 µL of water to the vial and cap it.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes typical limits of quantification (LOQ) for fatty acids using a sensitive LC-MS/MS method. Note that specific LOQs for this compound will depend on the exact instrumentation and method optimization.

Analyte ClassLOQ Range (ng/mL)Reference
Various Fatty Acids0.003 - 14.88[12]

Visualizations

Experimental_Workflow_GC_MS cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis cluster_Results Results Sample Biological Sample Extraction Lipid Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (e.g., BF3-MeOH, PFBBr) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification of This compound Data->Quantification Troubleshooting_Sensitivity cluster_Sample Sample Integrity cluster_Instrument Instrument Checks cluster_Method Method Optimization Start Low or No Signal Detected CheckSample Check Sample Preparation & Derivatization Efficiency Start->CheckSample CheckLeaks Inspect for System Leaks (Inlet, Connections) Start->CheckLeaks OptimizeInjection Optimize Injection Parameters Start->OptimizeInjection CheckStorage Verify Sample Storage & Stability CheckSample->CheckStorage CheckSource Clean & Check MS Ion Source CheckLeaks->CheckSource CheckDetector Verify Detector Functionality CheckSource->CheckDetector OptimizeChroma Optimize Chromatographic Conditions OptimizeInjection->OptimizeChroma OptimizeMS Optimize MS Parameters (e.g., Ionization Mode) OptimizeChroma->OptimizeMS

References

Column selection for optimal separation of tetradecenoic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal chromatographic columns for the separation of tetradecenoic acid (C14:1) isomers. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating tetradecenoic acid isomers?

The main challenge lies in resolving positional and geometric (cis/trans) isomers. These molecules have the same mass and very similar chemical properties, making their separation difficult with standard chromatographic methods. For instance, positional isomers of tetradecenoic acid have the double bond at different locations along the 14-carbon chain, while geometric isomers differ in the orientation (cis or trans) of the carbon atoms across the double bond.

Q2: What is the most common analytical technique for separating these isomers?

Gas chromatography (GC) is the most prevalent technique for fatty acid analysis, including tetradecenoic acid isomers.[1] For effective separation, especially of geometric isomers, the fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) prior to analysis.[2] This derivatization increases the volatility of the compounds, making them suitable for GC analysis.

Q3: Which type of GC column is best for separating cis/trans isomers of tetradecenoic acid?

For the separation of cis and trans isomers, highly polar capillary GC columns are required.[2] Stationary phases with a high cyanopropyl content are particularly effective.[3][4] These columns separate FAME isomers based on polarity differences arising from the double bond's configuration and position.

Q4: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?

Yes, HPLC is a powerful alternative, especially for separating geometric isomers.[1] Silver ion high-performance liquid chromatography (Ag+-HPLC) is a highly selective method for this purpose.[5][6] The separation mechanism involves the formation of reversible complexes between the silver ions on the stationary phase and the double bonds of the fatty acid esters. Cis isomers form stronger complexes and are retained longer than their trans counterparts.

Q5: What is the purpose of derivatizing the fatty acids to FAMEs before GC analysis?

Derivatization to FAMEs is crucial for several reasons. It reduces the polarity of the carboxylic acid group and increases the volatility of the analytes, which leads to better peak shapes and prevents adsorption onto the column.[2] This process is essential for achieving reproducible and accurate quantification.

Column Selection and Performance

Choosing the appropriate column is the most critical step for a successful separation.[4] The selection depends on the specific isomers of interest (positional vs. geometric) and the analytical technique employed (GC or HPLC).

Gas Chromatography (GC) Columns

For GC analysis of tetradecenoic acid FAMEs, the polarity of the stationary phase is the key determinant of selectivity for isomers.

Stationary Phase TypePolarityRecommended UseExample Commercial Columns
Biscyanopropyl Polysiloxane Very HighExcellent for detailed separation of geometric (cis/trans) and positional isomers.[4][7]SP-2560, HP-88, CP-Sil 88
Cyanopropylphenyl Polysiloxane HighGood for general FAME analysis and resolving many common cis/trans isomers.DB-23, Rtx-2330
Polyethylene Glycol (Wax) PolarSuitable for separating FAMEs by carbon number and degree of unsaturation, but limited for complex cis/trans isomer mixtures.[2]DB-WAX, Carbowax 20M
Polydimethyl Siloxane (PDMS) Non-PolarNot recommended for isomer separation. Elution is primarily by boiling point.[4][8]DB-1, HP-1, Rxi-1ms
High-Performance Liquid Chromatography (HPLC) Columns

HPLC offers alternative selectivity, particularly with the use of silver ion chromatography.

Column TypePrincipleRecommended UseExample Commercial Columns
Silver Ion (Ag+) SPE/HPLC ComplexationHighly effective for fractionating FAMEs by degree of unsaturation and separating cis from trans isomers.[3]Discovery Ag-Ion, ChromSpher 5 Lipids
Reversed-Phase C18 HydrophobicityGenerally poor for separating geometric isomers due to similar hydrophobicity.[1]COSMOSIL C18-MS-II
Reversed-Phase Cholester Shape SelectivityOffers improved separation of geometric and positional isomers compared to standard C18 columns.[1]COSMOSIL Cholester

Experimental Protocols

Protocol 1: GC-FID Analysis of Tetradecenoic Acid Isomers as FAMEs

This protocol outlines the typical steps for the analysis of tetradecenoic acid isomers using a highly polar GC column.

1. Sample Preparation (Derivatization to FAMEs):

  • Start with an extracted lipid sample containing tetradecenoic acid.

  • Add a known amount of an internal standard (e.g., tridecanoic acid, C13:0) for quantification.[2]

  • Perform saponification by heating the sample with methanolic sodium hydroxide to release the fatty acids from glycerolipids.

  • Methylate the free fatty acids using a reagent such as boron trifluoride (BF3) in methanol by heating.

  • Extract the resulting FAMEs into an organic solvent like hexane.

  • Wash the hexane extract with a saturated sodium chloride solution and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the FAMEs in a known volume of hexane for GC injection.

2. GC-FID Conditions:

ParameterRecommended Setting
GC Column SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Oven Program Start at 140 °C, hold for 5 min, ramp to 240 °C at 4 °C/min, hold for 20 min.
Detector Flame Ionization Detector (FID), 260 °C
Data Analysis Identify peaks by comparing retention times to a known standard mixture (e.g., FAME C4-C24 mix). Quantify using the internal standard.
Protocol 2: Ag+-HPLC Fractionation of Cis/Trans Tetradecenoic Acid Isomers

This protocol describes the separation of cis and trans FAME fractions prior to analysis.

1. Sample Preparation:

  • Prepare FAMEs as described in the GC protocol (Step 1).

2. Silver Ion Solid-Phase Extraction (Ag+-SPE):

  • Condition a Discovery Ag-Ion SPE cartridge with hexane.

  • Load the FAME sample (dissolved in a minimal amount of hexane) onto the cartridge.

  • Elute different fractions based on the degree of unsaturation and geometry using a series of solvents with increasing polarity. A typical elution scheme might be:

    • Fraction 1 (Saturates): Elute with 100% Hexane.
    • Fraction 2 (Trans-monoenes): Elute with a mixture like 99:1 Hexane:Acetone.
    • Fraction 3 (Cis-monoenes): Elute with a more polar mixture like 95:5 Hexane:Acetone.

  • Collect each fraction separately.

  • Analyze each fraction by GC-FID as described in Protocol 1 to identify and quantify the isomers.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor resolution of cis/trans isomers 1. Incorrect GC column: The stationary phase is not polar enough. 2. Suboptimal oven temperature program: The ramp rate is too fast or the temperature is too high. 3. Column degradation: Oxygen contamination or high temperatures have damaged the stationary phase.1. Action: Switch to a highly polar cyanopropylsiloxane column (e.g., SP-2560, HP-88).[4] 2. Action: Decrease the temperature ramp rate (e.g., from 4°C/min to 2°C/min) to improve separation. 3. Action: Condition the column according to the manufacturer's instructions. Check for leaks in the gas lines and ensure high-purity carrier gas with an oxygen trap is used.[9][10]
Peak tailing for FAMEs 1. Active sites in the injector or column: Carboxyl groups from underivatized fatty acids are interacting with the system. 2. Column contamination: Non-volatile residues have accumulated at the head of the column.1. Action: Ensure the derivatization reaction went to completion. Use a deactivated inlet liner.[9] 2. Action: Trim the first few centimeters from the column inlet. If tailing persists, the column may need to be replaced.
Ghost peaks in the chromatogram 1. Contaminated syringe or injector septum. 2. Carryover from a previous injection. 3. Impure solvent or reagents. 1. Action: Clean the syringe thoroughly. Replace the septum.[11] 2. Action: Run a solvent blank after concentrated samples. Increase the injector temperature or bakeout time between runs. 3. Action: Use high-purity, GC-grade solvents and reagents for sample preparation.
Shifting retention times 1. Fluctuation in carrier gas flow rate: There may be a leak in the system or an issue with the gas regulator. 2. Changes in oven temperature profile: The GC oven is not calibrating correctly.1. Action: Perform a leak check on all fittings from the gas source to the detector. Verify the column head pressure and flow rate.[11][12] 2. Action: Calibrate the oven temperature to ensure accuracy and reproducibility.

Visualized Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis A Lipid Sample + Internal Standard B Saponification (NaOH/MeOH) A->B C Methylation (BF3/MeOH) B->C D FAMEs in Hexane C->D E Inject into GC D->E F Separation on Highly Polar Column E->F G FID Detection F->G H Data Analysis G->H

Caption: Experimental workflow for GC-FID analysis of tetradecenoic acid isomers.

Column_Selection_Logic A Goal: Separate Tetradecenoic Acid Isomers B Are you separating cis/trans isomers? A->B C Use Highly Polar GC Column (e.g., SP-2560, HP-88) B->C Yes D Use Silver Ion (Ag+) Chromatography (SPE/HPLC) B->D Yes (Alternative) E Use Non-Polar GC Column (Separation by boiling point) B->E No

Caption: Logic diagram for selecting the optimal column type.

References

Technical Support Center: Preventing Isomerization of 7-Tetradecenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information to prevent the isomerization of 7-Tetradecenoic acid during sample preparation. Isomerization, the process by which the naturally occurring cis-isomer is converted to its trans-form, can significantly impact analytical accuracy and the interpretation of experimental results. This resource offers troubleshooting advice, frequently asked questions, and validated protocols to maintain the structural integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound, also known as (7Z)-tetradecenoic acid, is a monounsaturated fatty acid with the double bond in the cis configuration at the seventh carbon position.[1][2] The geometric configuration of the double bond (cis vs. trans) is critical to its biological function and physical properties.[3] Inadvertent conversion to the trans-isomer during sample handling and preparation can lead to the inaccurate quantification of the native fatty acid and misinterpretation of its role in biological systems.

Q2: What are the primary factors that cause isomerization of this compound?

The primary factors that induce cis-trans isomerization in unsaturated fatty acids are exposure to high temperatures, strong acid or base catalysts, and to a lesser extent, light.

  • Heat: Thermal stress is a significant cause of isomerization. For instance, studies on other unsaturated fatty acids show that isomerization rates increase substantially with rising temperatures, particularly above 140-160°C.[4][5]

  • Catalysts: Both acid and base catalysts used in derivatization procedures can promote isomerization. Base-catalyzed methods, such as those using sodium methoxide or potassium hydroxide, are particularly known to cause double bond migration and isomerization in polyunsaturated fatty acids.[6][7]

  • Light: While a lesser factor than heat or catalysts, prolonged exposure to UV light can contribute to the formation of radicals that may lead to isomerization.

Q3: How can I minimize isomerization during the initial lipid extraction phase?

To minimize isomerization during lipid extraction, it is crucial to maintain low temperatures and use appropriate solvents.

  • Temperature Control: Perform extractions on ice or at refrigerated temperatures.

  • Solvent Selection: Use high-purity solvents. Common methods like the Folch or Bligh & Dyer techniques, which use chloroform/methanol mixtures, are effective.[8] It is critical to ensure the correct proportions of solvents and water for quantitative recovery.[8]

  • Inert Atmosphere: For highly sensitive samples, performing the extraction under an inert nitrogen atmosphere can prevent oxidation, which can sometimes proceed in parallel with isomerization.[8]

Q4: Which derivatization method is best for preventing isomerization before GC analysis?

For gas chromatography (GC) analysis, fatty acids are typically converted to fatty acid methyl esters (FAMEs) to increase their volatility.[9][10]

  • Recommended: Acid-catalyzed methylation is the preferred method for preventing isomerization.[7] Reagents like 5% HCl in methanol or 1% sulfuric acid in methanol effectively esterify fatty acids under milder conditions that do not promote isomerization.[7][11] Boron trifluoride (BF3) in methanol is also a common and effective acid catalyst.[6][9]

  • Use with Caution: Base-catalyzed methods should be used with caution as they are known to cause isomerization, especially with polyunsaturated fatty acids.[7] If a base-catalyzed method must be used, reactions should be kept brief and at room temperature.[6]

Troubleshooting Guide

Problem: My GC analysis shows a significant peak corresponding to the trans-isomer of this compound, which is not expected in my sample.

Possible Causes & Solutions:

  • Derivatization Method:

    • Cause: You may be using a base-catalyzed derivatization method (e.g., methanolic KOH). These methods are known to cause isomerization.[7]

    • Solution: Switch to an acid-catalyzed method, such as 1% sulfuric acid in methanol or 12% BCl3-methanol.[7][9] These methods are less likely to alter the double bond configuration.

  • Excessive Heat:

    • Cause: High temperatures during solvent evaporation or within the GC injection port can cause thermal isomerization.[4]

    • Solution: Evaporate solvents under a gentle stream of nitrogen at a low temperature (e.g., <40°C). Check your GC inlet temperature to ensure it is not excessively high.

  • Sample Storage and Handling:

    • Cause: Improper storage can lead to degradation.

    • Solution: Store lipid extracts at -20°C or, for long-term storage, at -80°C under a nitrogen atmosphere to prevent both oxidation and potential degradation.[12]

Quantitative Data on Isomerization

While specific isomerization rate data for this compound is limited, the following table, using linoleic acid as an example, illustrates the significant effect of temperature on the formation of trans-isomers. This demonstrates the critical need for temperature control during sample preparation.

Table 1: Effect of Temperature on Isomerization of Linoleic Acid [4]

Temperature (°C)Amount of Isomerization Products (mg g⁻¹)
1400.782
1601.549
200Not specified, but significant increase noted
2203.971

This data is for trilinolein and is presented to illustrate the general principle of temperature-induced isomerization of unsaturated fatty acids.

Experimental Protocols

Protocol 1: Recommended Method for FAME Preparation (Acid-Catalyzed)

This protocol is designed to minimize isomerization and is suitable for samples containing cis-unsaturated fatty acids.

Reagents:

  • 1% Sulfuric Acid (H₂SO₄) in Methanol (w/v)

  • Hexane (High Purity)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Place the extracted lipid sample (1-10 mg) into a screw-cap glass tube.

  • Add 2 mL of 1% methanolic H₂SO₄.

  • Seal the tube tightly and heat at 60°C for 60-90 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Dry the extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial.

  • The sample is now ready for GC analysis.

Protocol 2: Base-Catalyzed Transesterification (Use with Caution)

This method is faster but carries a higher risk of isomerization.[7]

Reagents:

  • 0.5 M Potassium Hydroxide (KOH) in Methanol

  • Hexane (High Purity)

Procedure:

  • Dissolve the lipid sample (up to 10 mg) in 2 mL of hexane in a glass tube.[6]

  • Add 0.2 mL of 0.5 M methanolic KOH.[6]

  • Vortex for 2 minutes at room temperature.[6]

  • Centrifuge to settle the potassium glyceroxide precipitate.

  • Transfer the upper hexane layer containing the FAMEs for GC analysis.[6]

Visualizations

The following diagrams illustrate the key processes and potential pitfalls in handling this compound.

G cluster_0 Experimental Workflow cluster_1 Critical Steps & Preventative Measures Sample Sample Homogenization Extraction Lipid Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization to FAMEs Evaporation->Derivatization Analysis GC Analysis Derivatization->Analysis P1 Use cold solvents (e.g., Chloroform/Methanol on ice) P1->Extraction P2 Avoid high heat (<40°C under Nitrogen) P2->Evaporation P3 Use Acid-Catalyzed Method (e.g., 1% H2SO4 in Methanol) P3->Derivatization P4 Check GC inlet temperature P4->Analysis Isomerization cluster_main cluster_factors cis cis-7-Tetradecenoic Acid (Natural Isomer) trans trans-7-Tetradecenoic Acid (Isomerized Product) cis->trans Isomerization Heat High Heat (>140°C) Heat->cis Catalysts Strong Acid/Base Catalysts Catalysts->cis

References

Technical Support Center: Accurate Measurement of 7-Tetradecenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 7-Tetradecenoic acid (C14:1n-7). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving accurate and reproducible measurements. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound is a monounsaturated fatty acid with the chemical formula C14H26O2.[1] It is a component of phospholipids in cellular membranes and is involved in cellular metabolism and maintaining membrane fluidity.[1][2] Accurate measurement is crucial for understanding its physiological roles, its potential as a biomarker in various diseases, and for quality control in drug development and nutritional studies.

Q2: Which analytical method is better for quantifying this compound: GC-MS or LC-MS/MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for fatty acid analysis.

  • GC-MS is a classic and robust method, often considered the gold standard for fatty acid profiling. It provides excellent separation of fatty acid isomers.[3] However, it requires a chemical derivatization step to make the fatty acids volatile.[4]

  • LC-MS/MS offers high sensitivity and specificity, particularly with Multiple Reaction Monitoring (MRM), and can sometimes be performed without derivatization, which simplifies sample preparation. However, it can be more susceptible to matrix effects.

The choice depends on the sample matrix, required sensitivity, available equipment, and the need to analyze other lipid classes simultaneously.

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: Derivatization is essential for GC-MS analysis because free fatty acids like this compound are not naturally volatile and are highly polar. This polarity can lead to poor peak shape (tailing) and adsorption to the GC column.[5] Converting them to more volatile and less polar esters, such as fatty acid methyl esters (FAMEs), improves their chromatographic behavior, leading to sharper peaks and more accurate quantification.

Q4: What are the most common derivatization methods for this compound?

A4: Common methods involve esterification to form FAMEs. These include:

  • Boron trifluoride (BF3)-Methanol: A widely used and effective method.

  • Silylation reagents (e.g., BSTFA, MSTFA): These reagents form trimethylsilyl (TMS) esters.

  • Acid-catalyzed esterification (e.g., with methanolic HCl or H2SO4).

Q5: How should I select an internal standard for my assay?

A5: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte (e.g., this compound-d3). This is because it has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for variations in sample preparation, injection volume, and matrix effects. If a deuterated standard is unavailable, a structurally similar fatty acid with an odd-numbered carbon chain (e.g., C13:0, C15:0, or C17:0), which is not naturally abundant in most biological samples, can be used.

Q6: How can I minimize matrix effects in my LC-MS/MS analysis?

A6: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds, are a major challenge in LC-MS.[6][7] Strategies to minimize them include:

  • Effective Sample Cleanup: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like phospholipids.

  • Chromatographic Separation: Optimize your LC method to separate this compound from matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but may compromise sensitivity.

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated.[8]

Q7: What are the best practices for storing biological samples for this compound analysis?

A7: Unsaturated fatty acids are susceptible to oxidation. For long-term storage, samples (e.g., plasma, serum, tissue) should be stored at -80°C.[9][10] It is also recommended to add an antioxidant like butylated hydroxytoluene (BHT) during the extraction process to prevent degradation. Avoid repeated freeze-thaw cycles. Studies have shown that fatty acid profiles in serum are stable for up to 10 years when stored at -80°C.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis.

Issue 1: Poor Peak Shape (Tailing) in GC-MS Analysis

Symptoms: The chromatographic peak for this compound (or its derivative) is asymmetrical with a "tail" extending from the back of the peak. This can lead to inaccurate peak integration and poor reproducibility.

Possible Causes and Solutions:

CauseSolution
Incomplete Derivatization Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature. Use fresh derivatization reagents.
Active Sites in the GC System Deactivate the GC inlet liner or use a liner specifically designed for active compounds. Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[5][11]
Column Contamination Bake out the column according to the manufacturer's instructions to remove contaminants. If tailing persists, the column may need to be replaced.[5]
Improper Column Installation Ensure the column is cut cleanly and installed at the correct height in both the injector and detector.[11][12]
Polarity Mismatch A mismatch between the analyte, solvent, and column stationary phase can cause tailing. Ensure your solvent is compatible with the column phase.
Issue 2: Low Recovery of this compound

Symptoms: The signal intensity for both the analyte and internal standard is significantly lower than expected, or the final calculated concentration is below the known spiked amount.

Possible Causes and Solutions:

CauseSolution
Inefficient Extraction Optimize the extraction solvent system and procedure. For liquid-liquid extraction (LLE), ensure the solvent polarity is appropriate and perform multiple extractions. For solid-phase extraction (SPE), ensure the cartridge is conditioned and eluted correctly.
Analyte Degradation This compound is an unsaturated fatty acid and can be prone to oxidation. Add an antioxidant like BHT to the extraction solvent. Process samples on ice and avoid prolonged exposure to air and light.
Adsorption to Surfaces Use silanized glassware or low-adsorption plasticware to minimize loss of the analyte during sample preparation.
Incorrect pH during Extraction For LLE of free fatty acids, ensure the pH of the aqueous phase is acidic (pH < 4) to protonate the carboxylic acid group, making it less polar and more soluble in the organic extraction solvent.
Issue 3: High Variability in Quantitative Results

Symptoms: Replicate injections of the same sample or different samples from the same group show poor precision (high coefficient of variation, %CV).

Possible Causes and Solutions:

CauseSolution
Inconsistent Internal Standard Addition Ensure the internal standard is added accurately and consistently to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.
Matrix Effects (LC-MS) Matrix effects can vary between samples, leading to inconsistent ion suppression or enhancement.[13] Use a stable isotope-labeled internal standard. If not possible, construct a matrix-matched calibration curve.[8]
Injector Problems (GC) Septum coring or a dirty inlet liner can lead to inconsistent injection volumes. Perform regular inlet maintenance, including replacing the septum, liner, and O-ring.
Sample Instability If samples are left at room temperature for extended periods before analysis, degradation can occur. Analyze samples promptly after preparation or store them appropriately (-20°C or -80°C).

Quantitative Data Summary

The following tables provide typical parameters for the quantification of fatty acids using mass spectrometry. These values are illustrative and should be determined for each specific instrument and method.

Table 1: Example GC-MS Selected Ion Monitoring (SIM) Parameters for a C14:1 FAME (Note: Ions should be empirically verified for this compound methyl ester)

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound Methyl Ester~10.5240 (M+)74, 87, 199
Myristic Acid (14:0) Methyl Ester-d3 (IS)~10.7245 (M+)77, 90

Table 2: Example LC-MS/MS MRM Parameters for a C14:1 Fatty Acid (Note: Based on (9Z)-Tetradecenoic acid, should be optimized for the 7Z isomer)

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Dwell Time (ms)
(9Z)-Tetradecenoic Acid225.2225.250
Deuterated C16:1 (IS)257.2257.250

Table 3: Typical Method Validation Performance Characteristics

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Precision (%CV) < 15% (20% at LOQ)
Accuracy (% Recovery) 85-115% (80-120% at LOQ)
Matrix Effect 80-120%

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound in Plasma

This protocol describes the extraction, derivatization, and analysis of this compound from plasma samples.

1. Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., C15:0 in methanol)

  • Chloroform:Methanol (2:1, v/v) with 0.01% BHT

  • 0.9% NaCl solution

  • BF3-Methanol (14%)

  • Hexane

  • Anhydrous Sodium Sulfate

  • Silanized glassware

2. Lipid Extraction (Folch Method):

  • To 100 µL of plasma in a glass tube, add 20 µL of IS solution.

  • Add 2 mL of Chloroform:Methanol (2:1, v/v) with BHT.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution. Vortex for another minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer to a new clean tube.

  • Dry the extract under a gentle stream of nitrogen.

3. Derivatization to FAMEs:

  • To the dried lipid extract, add 1 mL of 14% BF3-Methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube with a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the final extract to a GC vial for analysis.

4. GC-MS Analysis:

  • GC Column: Use a suitable capillary column for FAME analysis (e.g., DB-23, SP-2560).

  • Injection: 1 µL injection in splitless mode.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min. (This must be optimized).

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode using the ions determined for your analyte and IS (see Table 1 for examples).

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (e.g., C15:0) Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Dry_Extract Dry Extract (Nitrogen Stream) Extraction->Dry_Extract Add_BF3 Add BF3-Methanol Dry_Extract->Add_BF3 Heat Heat (100°C, 30 min) Add_BF3->Heat FAME_Extract Extract FAMEs (Hexane) Heat->FAME_Extract Dry_FAME Dry & Reconstitute FAME_Extract->Dry_FAME GC_Inject Inject into GC-MS Dry_FAME->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Tailing_Troubleshooting Start Peak Tailing Observed Check_All_Peaks Does it affect all peaks or just active compounds? Start->Check_All_Peaks All_Peaks Physical System Issue Check_All_Peaks->All_Peaks All Peaks Active_Only Chemical Activity Issue Check_All_Peaks->Active_Only Active Only Check_Column_Install Check Column Installation (Cut, Position, Ferrule) All_Peaks->Check_Column_Install Deactivate_Liner Replace/Deactivate Liner Active_Only->Deactivate_Liner Check_Liner Check Inlet Liner (Contamination, Cracks) Check_Column_Install->Check_Liner OK Check_Leaks Check for Leaks (Inlet, Detector) Check_Liner->Check_Leaks OK Resolved1 Problem Resolved Check_Leaks->Resolved1 Fixed Trim_Column Trim Column Inlet (10-20 cm) Deactivate_Liner->Trim_Column No Improvement Check_Deriv Confirm Derivatization is Complete Trim_Column->Check_Deriv No Improvement Resolved2 Problem Resolved Check_Deriv->Resolved2 Fixed

References

Reducing background noise in 7-Tetradecenoic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in the analysis of 7-Tetradecenoic acid and other fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High Background Noise in Chromatogram

Q: My GC-MS chromatogram shows a high or noisy baseline. What are the potential causes and how can I fix it?

A: A high or noisy baseline can obscure peaks of interest and compromise quantification. The issue can generally be traced back to contamination in the system or the sample. Follow this logical workflow to identify and resolve the source of the noise.

high_background_troubleshooting start High Background Noise Observed check_blank 1. Inject a Solvent Blank start->check_blank noise_in_blank Is the noise present in the blank? check_blank->noise_in_blank system_contamination Source is likely System Contamination noise_in_blank->system_contamination  Yes   sample_contamination Source is likely Sample/Solvent Contamination noise_in_blank->sample_contamination  No   check_gas 2a. Check Carrier Gas (Purity, Filters) system_contamination->check_gas Common sources include O2 and H2O check_solvents 3a. Use High-Purity Solvents (LC-MS or equivalent grade) sample_contamination->check_solvents check_leaks 2b. Check for Leaks (Fittings, Septum, Ferrule) check_gas->check_leaks check_bleed 2c. Check for Column Bleed (Exceeding Temp. Limit?) check_leaks->check_bleed check_inlet 2d. Clean Inlet/Liner and MS Ion Source check_bleed->check_inlet end Problem Resolved check_inlet->end check_reagents 3b. Check Derivatization Reagents (Old or degraded?) check_solvents->check_reagents check_spe 3c. Evaluate Sample Cleanup (SPE) (Plasticizer contamination?) check_reagents->check_spe check_spe->end sample_prep_workflow start Biological Sample (e.g., Serum, Tissue) extraction 1. Lipid Extraction (e.g., Folch or Bligh-Dyer method) start->extraction spe 2. Solid-Phase Extraction (SPE) (Aminopropyl-silica column) extraction->spe Removes non-lipid components derivatization 3. Derivatization to FAMEs (e.g., with BF3-Methanol) spe->derivatization Isolates fatty acid fraction, removes polar interferences analysis 4. GC-MS Analysis derivatization->analysis Increases volatility, improves peak shape end Data Acquisition analysis->end matrix_effects cluster_0 Without Matrix Effect cluster_1 With Matrix Effect (Ion Suppression) analyte1 Analyte ion_source1 Ion Source analyte1->ion_source1 Enters detector1 Detector Signal ion_source1->detector1 Expected Ionization (100% Response) analyte2 Analyte ion_source2 Ion Source analyte2->ion_source2 Enter Together matrix Co-eluting Matrix Component matrix->ion_source2 Enter Together detector2 Detector Signal ion_source2->detector2 Suppressed Ionization (<100% Response)

Method development for 7-Tetradecenoic acid in novel biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the analysis of 7-Tetradecenoic acid in novel biological samples. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound (C14:1) is a monounsaturated long-chain fatty acid with a 14-carbon backbone and a single double bond at the seventh carbon position.[1][2] It is a hydrophobic molecule found in various biological systems.[1]

Q2: Which analytical technique is best for quantifying this compound in biological samples? A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for fatty acid analysis.

  • GC-MS is a robust and highly sensitive method, especially for comprehensive fatty acid profiling.[3] It requires a derivatization step to convert the fatty acids into volatile esters (FAMEs).[3]

  • LC-MS/MS is well-suited for targeted quantitative analysis and can often analyze fatty acids without derivatization, which simplifies sample preparation.[4]

Q3: Why is derivatization required for GC-MS analysis of fatty acids? A3: Fatty acids in their free form are not volatile enough for gas chromatography. Derivatization, typically through esterification to form Fatty Acid Methyl Esters (FAMEs), increases their volatility and thermal stability, allowing them to be separated and analyzed effectively by GC.[3][5]

Q4: How should I properly store my novel biological samples to ensure the stability of this compound? A4: Lipid degradation can occur rapidly through hydrolysis or oxidation.[6] To minimize this, samples should be stored at -20°C or, ideally, at ultra-low temperatures (-70°C to -80°C) for long-term storage.[6][7] It is recommended to limit the number of freeze-thaw cycles by preparing smaller, single-use aliquots.[7] For optimal results, samples should be analyzed within six months of collection when possible.[6]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Issues

Q: I am not seeing any peaks for my this compound standard or sample. What should I check? A: This issue can stem from several sources. Systematically check the following:

  • Derivatization Failure: The esterification reaction may have been incomplete. Verify the freshness and concentration of your reagents (e.g., methanolic HCl, BF3-methanol). Ensure the reaction was carried out at the correct temperature and for the specified duration.[8]

  • Injection Problem: Check the syringe for blockage or air bubbles. Ensure the injection port temperature is adequate to volatilize the FAMEs.

  • System Contamination or Leaks: A contaminated inlet liner or a leak in the system can lead to a complete loss of signal.[9][10] Check for leaks and consider replacing the inlet liner and septum.

  • Column Issues: The GC column may be degraded or improperly installed. Ensure the carrier gas flow is correct.[9]

Q: My chromatographic peaks are exhibiting significant tailing. What are the potential causes and solutions? A: Peak tailing is often caused by active sites within the GC system that interact with the analytes.

  • Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues. Replace the liner.

  • Column Contamination: Buildup of non-volatile material at the head of the column can cause tailing. Trim a small section (approx. 5-10 cm) from the front of the column.

  • Active Sites: Exposed silica on the column or in the liner can cause interactions. Using a deactivated liner can help.

  • Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector ports.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Issues

Q: My signal intensity is low and inconsistent between runs. What could be the problem? A: Signal variability in LC-MS is often linked to the sample matrix or instrument conditions.

  • Matrix Effects: Components in the biological extract can suppress or enhance the ionization of this compound in the MS source. Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering substances like phospholipids.[3]

  • Source Contamination: The ESI source can become contaminated over time, leading to reduced sensitivity. Clean the ion source according to the manufacturer's instructions.

  • Mobile Phase Issues: Ensure mobile phases are fresh, correctly prepared, and properly degassed. Inconsistent solvent composition can lead to retention time shifts and intensity fluctuations.

Q: I am observing significant carryover from one injection to the next. How can I minimize this? A: Carryover is common with lipids due to their "sticky" nature.

  • Injector Wash: Increase the volume and strength of the needle wash solvent in the autosampler. A mixture of isopropanol and hexane is often effective.

  • Gradient Elution: Incorporate a high-organic "wash" step at the end of your gradient to flush the column and system of retained compounds.

  • Injection Volume: Reduce the injection volume to avoid overloading the column.

Sample Preparation Issues

Q: My lipid extraction yield seems low. How can I improve it? A: The efficiency of lipid extraction is critical for accurate quantification.

  • Solvent Ratios: For methods like the Folch or Bligh & Dyer, the ratio of chloroform, methanol, and sample (water content) is crucial for creating the correct biphasic system.[11] For samples with high lipid content (>2%), the Folch method, which uses a larger solvent volume, may yield better results.[11]

  • Homogenization: Ensure the tissue is thoroughly homogenized to allow for complete solvent penetration and lipid release.

  • Re-extraction: Perform a second extraction of the sample pellet to recover any remaining lipids.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)
  • Place up to 100 mg of homogenized biological tissue into a glass tube with a PTFE-lined cap.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes and agitate for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen. The sample is now ready for derivatization.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS
  • Reconstitute the dried lipid extract from Protocol 1 in 1 mL of toluene.

  • Add 2 mL of 1% sulfuric acid in methanol.[12] An internal standard (e.g., methyl heptadecanoate) can be added at this stage for quantification.

  • Cap the tube tightly, vortex, and heat at 85°C for 1 hour.[12]

  • Allow the sample to cool to room temperature.

  • Add 1 mL of hexane followed by 1 mL of distilled water.

  • Vortex for 2 minutes and centrifuge at 1,500 x g for 5 minutes.

  • Transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.

Protocol 3: GC-MS Analysis of this compound Methyl Ester

This protocol provides a general starting point. Parameters should be optimized for your specific instrument and column.

  • GC System: Agilent GC-MS or equivalent.

  • Column: HP-88 (60 m x 0.25 mm, 0.2 µm) or similar polar cyanopropyl-phase column.[12][13]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[13]

  • Injection: 1 µL, splitless injection.

  • Inlet Temperature: 250°C.

  • Oven Program: Hold at 70°C for 1 min, ramp to 175°C at 10°C/min, then ramp to 235°C at 5°C/min and hold for 5 min.[12]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[12]

    • Scan Range: m/z 50-500.

    • Identification: Compare mass spectra against a library (e.g., NIST) and retention times of a pure standard. The methyl ester of this compound will have a molecular weight of 240.21 g/mol .

Protocol 4: LC-MS/MS Analysis of this compound
  • LC System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% Acetic Acid.[4]

  • Gradient: Start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate at 30% B.

  • Flow Rate: 0.2 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For this compound (MW 226.35), the precursor ion will be [M-H]⁻ at m/z 225.2. The product ion would need to be determined by infusing a standard, but a common transition is monitoring the precursor ion itself.[14]

Data Presentation

Table 1: Typical GC-MS Parameters for FAME Analysis

ParameterSettingReference
Column Type HP-88 (polar, cyanopropyl-phase)[12][13]
Carrier Gas Helium[12][13]
Flow Rate 1.1 - 1.2 mL/min[12][13]
Inlet Temperature 250 - 300°C[13]
Injection Mode Splitless or Split (e.g., 20:1)[12][13]
Oven Program Temperature gradient (e.g., 70°C to 235°C)[12]
Ionization Mode Electron Impact (EI)[12]
Ionization Energy 70 eV[12]
Mass Range m/z 40-650[13]

Table 2: Typical LC-MS/MS Parameters for Fatty Acid Analysis

ParameterSettingReference
Column Type C18 Reversed-Phase[15]
Mobile Phase A Water with 0.1% Acetic or Formic Acid[4][15]
Mobile Phase B Acetonitrile/Methanol with 0.1% Acid[4][15]
Flow Rate 0.2 - 0.4 mL/min[14][15]
Column Temp 40 - 50°C[14][15]
Ionization Mode ESI Negative[14]
Detection Mode Multiple Reaction Monitoring (MRM)[14]
Precursor Ion [M-H]⁻ (m/z 225.2 for C14:1)[14]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenize Homogenization Sample->Homogenize Extract Lipid Extraction (Folch Method) Homogenize->Extract Derivatize Derivatization to FAMEs (H2SO4/Methanol) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing (Integration & Library Search) GCMS->Data Result Quantification Result Data->Result Troubleshooting_Tree Start Problem: No GC-MS Peaks CheckDeriv Was derivatization successful? Start->CheckDeriv CheckInject Is the injection system working? CheckDeriv->CheckInject Yes Sol_Deriv Solution: - Use fresh reagents - Verify reaction time/temp - Run derivatized standard CheckDeriv->Sol_Deriv No CheckSystem Is the GC-MS system clean and leak-free? CheckInject->CheckSystem Yes Sol_Inject Solution: - Check syringe - Confirm injector temp - Analyze a known volatile standard CheckInject->Sol_Inject No Sol_System Solution: - Replace inlet liner/septum - Check for leaks - Trim GC column CheckSystem->Sol_System No End Consult Instrument Specialist CheckSystem->End Yes

References

Validation & Comparative

Validation of 7-Tetradecenoic Acid as a Microbial Biomarker: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification and validation of specific microbial biomarkers are crucial for various applications, including disease diagnostics, drug discovery, and microbial ecology studies. This guide aimed to provide a comprehensive comparison of 7-Tetradecenoic acid as a microbial biomarker against other alternatives, supported by experimental data. However, a thorough review of currently available scientific literature reveals a significant lack of data specifically validating this compound for this purpose.

Therefore, a direct comparison guide with quantitative data tables for this compound cannot be constructed at this time. Instead, this document will provide a detailed overview of the general methodology used for the validation of fatty acid microbial biomarkers, which can be applied to this compound should relevant primary research become available.

Principles of Fatty Acid Analysis for Microbial Identification

Fatty acid profiling is a powerful technique for the characterization and identification of microorganisms. The composition of fatty acids in the cell membrane is often unique to specific microbial taxa, providing a chemical fingerprint. The standard method for this analysis is Fatty Acid Methyl Ester (FAME) analysis. This technique involves the extraction of lipids from microbial cells, followed by the derivatization of fatty acids into their more volatile methyl esters. These FAMEs are then separated, identified, and quantified using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

The utility of a specific fatty acid as a biomarker depends on several factors:

  • Specificity: The fatty acid should be present in a specific microbial group (e.g., a genus, species, or even strain) and absent or present in significantly lower amounts in others.

  • Abundance: The biomarker should be present in sufficient quantities for reliable detection and quantification.

  • Stability: The fatty acid profile should remain relatively stable under different growth conditions.

Commonly used fatty acid biomarkers include:

  • Branched-chain fatty acids (iso- and anteiso-): Often indicative of Gram-positive bacteria.

  • Hydroxy fatty acids: Characteristic of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.

  • Unsaturated fatty acids: Can be indicative of specific microbial groups, such as fungi.

Experimental Protocols

Below is a generalized experimental protocol for FAME analysis, which would be the foundational method for validating this compound as a microbial biomarker.

Protocol 1: Fatty Acid Methyl Ester (FAME) Analysis from Microbial Cultures

Objective: To extract, derivatize, and analyze the fatty acid composition of a microbial culture.

Materials:

  • Microbial culture (log-phase)

  • Glass centrifuge tubes with Teflon-lined caps

  • Saponification reagent (15% w/v NaOH in 50% v/v methanol)

  • Methylation reagent (6N HCl in 50% v/v methanol)

  • Extraction solvent (1:1 v/v hexane:methyl tert-butyl ether)

  • Wash solution (1.2% w/v NaOH)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-ULTRA 2)

  • FAME standards for calibration

Procedure:

  • Harvesting Cells:

    • Grow the microbial culture to the mid-logarithmic phase.

    • Harvest approximately 40-50 mg of cells by centrifugation at 7,000 x g for 10 minutes.

    • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual media components.

  • Saponification:

    • Add 1 ml of the saponification reagent to the cell pellet.

    • Vortex thoroughly to resuspend the cells.

    • Incubate in a water bath at 100°C for 30 minutes, with vortexing every 5 minutes. This step lyses the cells and saponifies the lipids to release fatty acids as sodium salts.

  • Methylation:

    • Cool the tubes to room temperature.

    • Add 2 ml of the methylation reagent.

    • Incubate in a water bath at 80°C for 10 minutes. This step converts the fatty acid salts to fatty acid methyl esters.

  • Extraction:

    • Cool the tubes to room temperature.

    • Add 1.25 ml of the extraction solvent.

    • Mix by gentle inversion for 10 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper (organic) phase containing the FAMEs to a new clean tube.

  • Washing:

    • Add 3 ml of the wash solution to the extracted organic phase.

    • Mix by gentle inversion for 5 minutes.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper organic phase to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Transfer the final FAME extract to a GC vial.

    • Inject 1-2 µl of the sample into the GC-MS.

    • The GC oven temperature program should be optimized to separate the FAMEs of interest. A typical program might be: initial temperature of 170°C, ramp to 270°C at 5°C/min, and hold for 2 minutes.

    • Identify the FAMEs by comparing their retention times and mass spectra to those of known standards.

    • Quantify the relative abundance of each FAME by integrating the peak areas.

Data Presentation

To validate this compound as a biomarker, the following data would need to be generated and presented in comparative tables:

  • Table 1: Distribution of this compound Across a Panel of Microorganisms. This table would show the relative percentage of this compound in the total fatty acid profile of a diverse range of bacteria and fungi. High percentages in a specific group and low or no detection in others would indicate potential specificity.

  • Table 2: Comparison of this compound with Other Known Biomarkers. This table would compare the abundance and specificity of this compound with established biomarkers for the same or related microbial groups.

  • Table 3: Effect of Growth Conditions on this compound Production. This table would summarize the changes in the relative percentage of this compound when the microorganism is grown under different temperatures, pH levels, and nutrient conditions. Stability of the biomarker is a key validation parameter.

As this data is not currently available in the scientific literature, these tables remain hypothetical.

Visualizations

To illustrate the experimental workflow, the following diagram is provided.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction & Derivatization cluster_analysis Analysis start Microbial Culture (Log Phase) harvest Harvest & Wash Cells start->harvest saponification Saponification (NaOH/Methanol, 100°C) harvest->saponification methylation Methylation (HCl/Methanol, 80°C) saponification->methylation extraction Solvent Extraction (Hexane/MTBE) methylation->extraction wash Base Wash (NaOH solution) extraction->wash gcms GC-MS Analysis wash->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis validation Biomarker Validation data_analysis->validation

References

A Tale of Two Fatty Acids: Palmitoleic Acid and 7-Tetradecenoic Acid in the Lens of Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of 7-Tetradecenoic acid and palmitoleic acid reveals a stark contrast in the depth of scientific understanding. While palmitoleic acid has emerged as a key signaling molecule with a wealth of supporting experimental data, this compound remains a comparatively enigmatic compound with limited research into its biological roles in mammals.

This guide provides a detailed comparison of the physicochemical properties, biological functions, and metabolic pathways of these two monounsaturated fatty acids. The information presented is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the current state of knowledge and highlighting critical gaps in the understanding of this compound.

Physicochemical Properties: A Side-by-Side Comparison

Both this compound and palmitoleic acid are monounsaturated fatty acids, but they differ in their carbon chain length and the position of the double bond. These structural distinctions influence their physical and chemical characteristics.

PropertyThis compoundPalmitoleic Acid
Chemical Formula C14H26O2C16H30O2[1]
Molar Mass 226.35 g/mol 254.41 g/mol [1]
Common Name (Z)-7-Tetradecenoic acidPalmitoleic acid, (9Z)-Hexadec-9-enoic acid[1]
Systematic Name tetradec-7-enoic acid(9Z)-Hexadec-9-enoic acid[1]
Double Bond Position n-7n-7[1]
Melting Point Data not available-0.1 °C[1]
Boiling Point Data not available162 °C at 0.6 mmHg[2]
Solubility in Water Practically insoluble[3]Insoluble[2]
Solubility in Organic Solvents High[4]Soluble in alcohol and ether[2]

Biological Functions and Signaling Pathways: A Story of Disparity

The biological roles of palmitoleic acid are extensively documented, positioning it as a "lipokine" – a lipid hormone that communicates between tissues to regulate metabolic processes. In stark contrast, the biological functions of this compound in mammalian systems are largely unknown.

Palmitoleic Acid: A Multifaceted Regulator

Palmitoleic acid has been shown to exert a range of beneficial effects on metabolism and inflammation.

  • Insulin Sensitization: It improves insulin sensitivity in both liver and skeletal muscle.[5]

  • Anti-Inflammatory Effects: Palmitoleic acid exhibits anti-inflammatory properties.[5]

  • Lipokine Activity: It is recognized as a lipokine, an endocrine factor derived from fat, that communicates with distant organs.[5]

  • Metabolic Regulation: It plays a role in the regulation of glucose and lipid metabolism.

These functions are mediated through its interaction with key signaling pathways:

  • PPARα Activation: Many of the metabolic effects of palmitoleic acid are attributed to its activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.

  • AMPK Activation: Palmitoleic acid is also known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Palmitoleic_Acid_Signaling PA Palmitoleic Acid PPARa PPARα PA->PPARa Activates AMPK AMPK PA->AMPK Activates Metabolic_Effects Improved Insulin Sensitivity Anti-inflammatory Effects Lipid Metabolism Regulation PPARa->Metabolic_Effects AMPK->Metabolic_Effects

Signaling pathways activated by Palmitoleic Acid.
This compound: An Uncharted Territory

Currently, there is a significant lack of experimental data on the biological functions of this compound in mammalian systems. While it has been identified in some microorganisms, its role in human health and disease remains to be elucidated. Searches for its effects on inflammation, insulin sensitivity, and lipid metabolism did not yield specific experimental studies. Consequently, its interaction with signaling pathways such as PPAR and AMPK is also unknown.

Metabolic Pathways

The metabolic pathways of these two fatty acids also reflect the disparity in research focus.

Palmitoleic Acid Biosynthesis

Palmitoleic acid is endogenously synthesized from palmitic acid through the action of the enzyme Stearoyl-CoA desaturase-1 (SCD1).[1] This process primarily occurs in the liver and adipose tissue.

Palmitoleic_Acid_Metabolism Palmitic_Acid Palmitic Acid SCD1 Stearoyl-CoA desaturase-1 (SCD1) Palmitic_Acid->SCD1 Palmitoleic_Acid Palmitoleic Acid SCD1->Palmitoleic_Acid Catalyzes conversion

Biosynthesis of Palmitoleic Acid.
This compound Metabolism

Information regarding the specific metabolic pathway of this compound in mammals is not well-documented in the current scientific literature.

Experimental Protocols

Due to the lack of specific comparative experimental studies between this compound and palmitoleic acid, and the limited data on this compound's biological effects, detailed experimental protocols for a direct comparison cannot be provided at this time.

Conclusion: A Call for Further Research

This comparative analysis underscores the extensive understanding of palmitoleic acid as a significant bioactive lipid and simultaneously reveals a critical knowledge gap concerning this compound. While the physicochemical properties of both molecules are characterized, the biological functions and metabolic pathways of this compound in mammals remain largely unexplored. This disparity highlights a compelling need for future research to investigate the potential physiological roles of this compound, which may unveil novel biological activities and therapeutic applications. For researchers and professionals in drug development, the well-established bioactivity of palmitoleic acid offers a solid foundation for further investigation, while the uncharted territory of this compound presents an opportunity for novel discoveries.

References

A Comparative Analysis of the Biological Activities of 7-Tetradecenoic Acid and Other C14:1 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 7-Tetradecenoic acid and its C14:1 isomers, with a focus on myristoleic acid (9-tetradecenoic acid) and cis-5-tetradecenoic acid. The available experimental data on their anticancer, antimicrobial, anti-inflammatory, and metabolic effects are presented to facilitate research and development in therapeutics.

Overview of C14:1 Isomers

Monounsaturated fatty acids of 14 carbon atoms (C14:1) exist as various positional and geometric isomers, each with the potential for unique biological activities. The position of the double bond along the carbon chain significantly influences the molecule's shape and its interaction with cellular components. While research has illuminated the roles of some isomers, such as myristoleic acid, the biological significance of others, including this compound, remains largely unexplored.

Anticancer Activity

Myristoleic acid has demonstrated cytotoxic effects against prostate cancer cells. In contrast, there is a notable lack of research on the anticancer properties of this compound and other C14:1 isomers.

Fatty Acid IsomerCell LineEffectConcentrationCitation
Myristoleic acid (9-Tetradecenoic acid) LNCaP (human prostatic carcinoma)Induces apoptosis and necrosis100 µg/mL[1]
This compound -No data available-
cis-5-Tetradecenoic acid -No data available-

Antimicrobial Activity

Myristoleic acid has shown antimicrobial activity against various bacteria. Data on the antimicrobial effects of this compound and other specific C14:1 isomers is limited.

Fatty Acid IsomerMicroorganismMinimum Inhibitory Concentration (MIC)Citation
Myristoleic acid (9-Tetradecenoic acid) Staphylococcus aureus100 µg/mL[2]
This compound -No data available
cis-5-Tetradecenoic acid -No data available

Anti-inflammatory and Metabolic Effects

Myristoleic acid has been shown to possess anti-inflammatory properties and plays a role in metabolic regulation, including reducing adiposity and influencing bone metabolism.[3][4] cis-5-Tetradecenoic acid has been linked to mitochondrial function and cardiac health.[5] Information on the anti-inflammatory and metabolic effects of this compound is currently unavailable.

Signaling Pathways

The biological activities of myristoleic acid are mediated through various signaling pathways.

Myristoleic Acid and Osteoclastogenesis

Myristoleic acid inhibits osteoclast formation and bone resorption by suppressing the RANKL-induced activation of Src and Pyk2.[4]

Myristoleic_Acid_Osteoclastogenesis MA Myristoleic Acid NMT N-myristoyl- transferase MA->NMT inhibits Src Src MA->Src inhibits activation Pyk2 Pyk2 MA->Pyk2 inhibits activation NMT->Src myristoylation ActinRing Actin Ring Formation Src->ActinRing Pyk2->ActinRing BoneResorption Bone Resorption ActinRing->BoneResorption RANKL RANKL RANKL->Src activates RANKL->Pyk2 activates

Caption: Myristoleic acid's inhibition of osteoclastogenesis.

Myristoleic Acid and Hair Growth

Myristoleic acid promotes hair growth by activating the Wnt/β-catenin and ERK pathways in dermal papilla cells.[4]

Myristoleic_Acid_Hair_Growth MA Myristoleic Acid Wnt Wnt/β-catenin Pathway MA->Wnt activates ERK ERK Pathway MA->ERK activates DPC Dermal Papilla Cell Proliferation Wnt->DPC Autophagosome Autophagosome Formation Wnt->Autophagosome ERK->DPC ERK->Autophagosome HairGrowth Hair Growth DPC->HairGrowth Autophagosome->HairGrowth MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 AddFA Add fatty acid solutions at various concentrations Incubate1->AddFA Incubate2 Incubate for 24-72h AddFA->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PrepareFA Prepare serial dilutions of fatty acid solutions Inoculate Inoculate fatty acid dilutions with microbial suspension PrepareFA->Inoculate PrepareInoculum Prepare standardized microbial inoculum PrepareInoculum->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate ObserveGrowth Visually inspect for microbial growth (turbidity) Incubate->ObserveGrowth DetermineMIC Identify the lowest concentration with no visible growth ObserveGrowth->DetermineMIC

References

Confirming the Structure of 7-Tetradecenoic Acid: A Comparative Guide to NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of fatty acids is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for confirming the structure of 7-Tetradecenoic acid, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural analysis of organic molecules like this compound. By providing detailed information about the chemical environment of individual atoms, NMR allows for the unambiguous determination of molecular structure, including the position of double bonds and stereochemistry.

Performance Comparison: NMR vs. Alternative Methods

While NMR is a cornerstone of structural analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also widely employed for fatty acid analysis. Each method offers distinct advantages and disadvantages.

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei to determine molecular structure.Separates volatile compounds based on their boiling points and identifies them by their mass-to-charge ratio.Separates compounds based on their affinity for a stationary phase and polarity.
Sample Preparation Minimal, often requiring only dissolution in a deuterated solvent.[1][2][3]Requires derivatization (e.g., methylation) to increase volatility.[4][5][6]Can be performed on free fatty acids or their derivatives.[7][8]
Information Provided Detailed structural information, including connectivity, stereochemistry, and quantification.[9][10]Excellent for identification and quantification of known compounds in a mixture. Provides molecular weight and fragmentation patterns.[6][11]Effective for separation of isomers and quantification.[7][8][12]
Strengths Non-destructive, provides unambiguous structural elucidation, good for complex mixtures.[2][9]High sensitivity and specificity for targeted analysis.[6][11]Versatile, good for preparative separation and analysis of non-volatile compounds.[7]
Limitations Lower sensitivity compared to MS, can be expensive.Not suitable for non-volatile or thermally labile compounds, requires derivatization which can introduce artifacts.[6]Structural information is limited without coupling to a mass spectrometer.

Confirming the Structure of this compound with NMR

The structure of this compound can be unequivocally confirmed using a combination of ¹H and ¹³C NMR spectroscopy. The expected chemical shifts provide a unique fingerprint of the molecule.

Representative ¹H and ¹³C NMR Data for this compound

The following table summarizes the expected chemical shifts for the key protons and carbons in this compound. These values are based on typical chemical shifts for similar functional groups in fatty acids.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxyl1~11-12 (broad s)~179-180
α-Methylene2~2.35 (t)~34
β-Methylene3~1.63 (quint)~25
Methylene4-5, 10-13~1.2-1.4 (m)~29-32
Allylic Methylene6, 9~2.01 (m)~27
Olefinic7, 8~5.34 (m)~130
Terminal Methyl14~0.88 (t)~14

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary depending on the solvent and concentration. s = singlet, t = triplet, quint = quintet, m = multiplet.

Experimental Protocols

NMR Spectroscopy Protocol for this compound

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectral Width: 12-15 ppm

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 1-5 seconds

    • Acquisition Time: 2-4 seconds

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals.

3. ¹³C NMR Acquisition:

  • Spectrometer: Same as for ¹H NMR.

  • Pulse Sequence: Proton-decoupled ¹³C experiment (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

  • Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction.

Alternative Method: GC-MS Protocol for Fatty Acid Analysis

1. Derivatization (Methylation):

  • To a sample of the fatty acid, add a solution of 2% sulfuric acid in methanol.

  • Heat the mixture at 50-60°C for 2-3 hours to form fatty acid methyl esters (FAMEs).

  • After cooling, add water and hexane to extract the FAMEs into the hexane layer.

  • Carefully remove the hexane layer and dry it over anhydrous sodium sulfate.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23 or similar).

  • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) to separate the FAMEs.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the FAME of this compound by its retention time and mass spectrum, and compare it to a known standard or a spectral library.

Experimental Workflow for NMR-based Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion A Weigh this compound B Dissolve in CDCl3 with TMS A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process 1H Spectrum (FT, Phasing, Baseline) C->E F Process 13C Spectrum (FT, Phasing, Baseline) D->F G Assign Chemical Shifts and Coupling Constants E->G F->G H Compare with Expected Values G->H I Confirm Structure of this compound H->I

NMR Experimental Workflow

References

A Comparative Guide to the Quantification of 7-Tetradecenoic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two predominant analytical techniques for the quantification of 7-Tetradecenoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Below, we delve into the experimental protocols, present comparative performance data, and illustrate relevant biological pathways and analytical workflows to aid researchers in selecting the optimal method for their specific needs.

Introduction to this compound

This compound (C14:1) is a monounsaturated fatty acid that plays a role in lipid metabolism. Its accurate quantification in biological matrices is crucial for understanding its physiological functions and its potential as a biomarker. Both GC-MS and LC-MS/MS are powerful tools for this purpose, each with its own set of advantages and disadvantages.

Comparative Analysis of Quantification Methods

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix complexity, desired sample throughput, and available instrumentation. While GC-MS often necessitates a derivatization step to increase the analyte's volatility, it can provide excellent chromatographic resolution and sensitivity.[1] Conversely, LC-MS/MS may allow for the analysis of the underivatized acid, simplifying sample preparation, but may require careful optimization to manage matrix effects and achieve desired sensitivity.[2][3][4]

Below is a summary of typical performance characteristics for the quantification of monounsaturated fatty acids using both techniques. Please note that these values are representative and can vary based on the specific instrument, method, and matrix.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL0.05 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 20 ng/mL0.1 - 10 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (%Recovery) 85 - 115%85 - 115%
Sample Preparation Extraction and mandatory derivatizationExtraction (derivatization is optional)
Throughput Lower due to derivatization and longer run timesPotentially higher due to simpler sample preparation

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

1. Lipid Extraction (Folch Method)

  • Homogenize the sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution.

  • After vortexing and centrifugation, collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization (to FAMEs)

  • Resuspend the dried lipid extract in a methanolic sodium hydroxide solution and heat to saponify the lipids.

  • Add boron trifluoride-methanol solution and heat to methylate the fatty acids, forming FAMEs.

  • Extract the FAMEs with hexane.

  • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

  • Evaporate the hexane and reconstitute the FAMEs in a suitable solvent (e.g., isooctane) for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of this compound methyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol involves lipid extraction followed by direct analysis of the underivatized fatty acid.

1. Lipid Extraction

  • Perform lipid extraction as described in the GC-MS protocol (Folch method).

  • After evaporation of the organic solvent, reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol:isopropanol, 1:1, v/v).

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 60% B, ramp to 95% B over 10 min, hold for 2 min, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V.

    • Temperature: 500°C.

    • Curtain Gas: 30 psi.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 50 psi.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound (e.g., m/z 225.2 → 225.2, based on a similar C14:1 fatty acid).

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the analytical processes and the biological relevance of this compound, the following diagrams have been generated.

G General Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Required Reconstitution Reconstitution Extraction->Reconstitution Direct GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification GCMS->Quantification LCMS->Quantification

Caption: A generalized workflow comparing the key steps in GC-MS and LC-MS/MS quantification of this compound.

G Simplified Biosynthesis of Monounsaturated Fatty Acids cluster_0 Fatty Acid Synthesis cluster_1 Desaturation & Elongation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitic Acid (16:0) Palmitic Acid (16:0) Malonyl-CoA->Palmitic Acid (16:0) FAS Stearic Acid (18:0) Stearic Acid (18:0) Palmitic Acid (16:0)->Stearic Acid (18:0) Elongase This compound (14:1n-7) This compound (14:1n-7) Palmitic Acid (16:0)->this compound (14:1n-7) Δ9-Desaturase (Hypothetical) Oleic Acid (18:1n-9) Oleic Acid (18:1n-9) Stearic Acid (18:0)->Oleic Acid (18:1n-9) Δ9-Desaturase Oleic Acid (18:1n-9)->this compound (14:1n-7) β-oxidation

Caption: A simplified diagram illustrating the biosynthesis of monounsaturated fatty acids, including a potential pathway for this compound formation.[5][6][7][8][9]

References

The Tale of a Double Bond: 7-Tetradecenoic Acid's Impact on Cell Membrane Properties Versus Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis for researchers, scientists, and drug development professionals.

The composition of fatty acids within cellular membranes is a critical determinant of their biophysical properties and, consequently, their function. The presence of a single double bond in a fatty acid chain, as seen in 7-tetradecenoic acid, introduces a "kink" that dramatically alters its interaction with neighboring lipids compared to its saturated counterparts like myristic acid. This guide provides an objective comparison of the effects of this compound and saturated fatty acids on cell membrane properties, supported by established biophysical principles and experimental data from analogous fatty acids.

Key Differences in Membrane Dynamics

The fundamental difference between unsaturated and saturated fatty acids lies in their molecular geometry. Saturated fatty acids, such as myristic acid (C14:0), possess straight, flexible hydrocarbon chains that can pack tightly together. This close packing leads to strong van der Waals interactions, resulting in a more ordered and rigid membrane structure.

In contrast, the cis double bond in monounsaturated fatty acids like this compound (C14:1) and its common isomer, myristoleic acid (cis-9-tetradecenoic acid), creates a rigid bend in the acyl chain. This kink disrupts the tight packing of phospholipids, increasing the average distance between lipid molecules and thereby enhancing membrane fluidity.

Table 1: Comparative Effects of C14 Fatty Acids on Cell Membrane Properties

PropertyThis compound (and its isomers)Saturated Fatty Acids (e.g., Myristic Acid)
Membrane Fluidity IncreasedDecreased
Membrane Permeability IncreasedDecreased
Lipid Raft Stability Decreased (disruptive)Increased (promotes formation)
Phase Transition Temp. LoweredElevated

Note: Direct quantitative data for this compound is limited. The effects described are based on well-established principles and data from its close structural analog, myristoleic acid, in comparison to myristic acid.

Impact on Membrane Fluidity

Membrane fluidity is a measure of the viscosity of the lipid bilayer and affects the lateral diffusion of membrane components, influencing a host of cellular processes including signal transduction and membrane trafficking. The "kink" in this compound's structure prevents the dense packing of phospholipid tails, leading to a more disordered and fluid membrane.[1][2]

Conversely, the straight chains of saturated fatty acids like myristic acid allow for a high degree of order and packing, resulting in a more gel-like, less fluid membrane.[1][2] This difference in fluidity can be quantified using techniques such as fluorescence anisotropy.

Influence on Membrane Permeability

The permeability of the cell membrane to small molecules is intrinsically linked to its fluidity. The looser packing of phospholipids induced by this compound creates more transient gaps and defects in the lipid bilayer, thereby increasing its permeability to water and other small solutes.

Saturated fatty acids, by promoting a tightly packed and ordered membrane, create a more formidable barrier, reducing passive diffusion across the membrane.[3][4] This effect can be quantified by measuring the leakage of fluorescent markers, such as calcein, from liposomes enriched with the respective fatty acids.[5]

Role in Lipid Raft Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction.[3] The formation and stability of these rafts are highly dependent on the tight packing of saturated acyl chains.

The incorporation of saturated fatty acids like myristic acid is thought to stabilize lipid rafts by promoting an ordered lipid environment.[6] In contrast, the disruptive kink in this compound would be expected to destabilize these domains, potentially by interfering with the close association of cholesterol and sphingolipids.

Signaling Pathways and Experimental Workflows

The differential effects of these fatty acids on membrane properties have significant implications for cellular signaling. Myristic acid is known to be a substrate for N-myristoylation, a lipid modification that anchors proteins to the membrane and is crucial for various signaling cascades.[6][7][8] The influence of this compound on specific signaling pathways is less clear, but its ability to modulate membrane fluidity and lipid raft stability suggests a role in regulating the activity of membrane-associated proteins.

Below are diagrams illustrating the conceptual differences in membrane structure and a typical workflow for assessing membrane fluidity.

Membrane_Structure cluster_0 Membrane with Saturated Fatty Acids cluster_1 Membrane with this compound SFA1 Saturated Acyl Chain SFA2 Saturated Acyl Chain SFA3 Saturated Acyl Chain SFA4 Saturated Acyl Chain label_sfa Tightly Packed (Ordered) UFA1 Unsaturated Acyl Chain (Kinked) UFA2 Unsaturated Acyl Chain (Kinked) UFA3 Unsaturated Acyl Chain (Kinked) UFA4 Unsaturated Acyl Chain (Kinked) label_ufa Loosely Packed (Disordered)

Caption: Fatty Acid Packing in Membranes

Membrane_Fluidity_Workflow cluster_workflow Experimental Workflow: Fluorescence Anisotropy prep Prepare Liposomes with Fatty Acid of Interest labeling Label with Fluorescent Probe (e.g., DPH) prep->labeling measurement Measure Fluorescence Anisotropy labeling->measurement analysis Calculate Order Parameter (S) measurement->analysis comparison Compare S values between Saturated and Unsaturated FA analysis->comparison

References

Differentiating 7-Tetradecenoic acid from other monounsaturated fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 7-Tetradecenoic acid, a C14:1 monounsaturated fatty acid, and its differentiation from other isomers and monounsaturated fatty acids is crucial for researchers in lipidomics, drug development, and nutritional science. This guide provides a detailed comparison of analytical techniques, experimental data, and biological relevance to aid in the specific identification and study of this molecule.

This compound, with its double bond at the seventh carbon, presents unique analytical challenges due to the existence of positional isomers, such as myristoleic acid (9-tetradecenoic acid). Accurate differentiation is paramount as the biological activities of fatty acids can vary significantly with their structure. This guide outlines key methodologies and presents available data to facilitate this distinction.

Analytical Approaches to Differentiation

The primary methods for distinguishing this compound from other monounsaturated fatty acids include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and advanced techniques like Ozonolysis-Mass Spectrometry and Silver-Ion Chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for fatty acid analysis. Fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. The separation of FAME isomers on a GC column is influenced by factors such as column polarity, length, and temperature programming.

Table 1: Comparison of GC-MS Parameters for Fatty Acid Isomer Separation

ParameterRecommendation for Isomer SeparationRationale
Column Highly polar cyanopropylsiloxane (e.g., SP-2560, BPX70)Enhances separation of positional and geometric isomers.
Column Length ≥ 60 metersLonger columns provide better resolution.
Temperature Program Slow ramp rate (e.g., 1-5 °C/min)Improves separation of closely eluting isomers.

While GC can separate some positional isomers, co-elution can still occur. Mass spectrometry provides further identification based on fragmentation patterns. The electron ionization (EI) mass spectra of FAMEs show characteristic ions, including the molecular ion (M+), a fragment corresponding to the methoxycarbonyl group (m/z 74), and a series of hydrocarbon fragments. However, the mass spectra of positional isomers are often very similar, making definitive identification based on MS alone challenging.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about fatty acids. The chemical shifts of the protons and carbons around the double bond are sensitive to its position in the acyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in C14:1 Isomers

ProtonThis compound (Predicted)9-Tetradecenoic Acid (Myristoleic Acid) (Predicted)
Olefinic (-CH=CH-)~5.34 ppm~5.35 ppm
Allylic (=CH-CH₂-)~2.01 ppm~2.02 ppm
α-Methylene (-CH₂-COOH)~2.34 ppm~2.34 ppm
Terminal Methyl (-CH₃)~0.88 ppm~0.88 ppm

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

While subtle, differences in the chemical shifts of the olefinic and allylic protons can aid in distinguishing isomers. Two-dimensional NMR techniques, such as COSY and HMBC, can further elucidate the connectivity of the carbon skeleton.

Advanced Differentiation Techniques

Ozonolysis-Mass Spectrometry: This powerful technique directly identifies the location of the double bond. Ozone cleaves the double bond, and the resulting aldehyde fragments are detected by mass spectrometry. For this compound, ozonolysis would yield heptanal and the methyl ester of 7-oxoheptanoic acid. In contrast, myristoleic acid would produce nonanal and the methyl ester of 9-oxononanoic acid. This method provides unambiguous identification of positional isomers.

Silver-Ion Chromatography (Ag⁺-HPLC): This technique separates unsaturated fatty acids based on the number, position, and geometry of their double bonds. The silver ions interact with the π-electrons of the double bonds, and the strength of this interaction influences the retention time. Fatty acids with double bonds located more centrally in the chain tend to have longer retention times. Therefore, this compound would be expected to have a different retention time than 9-Tetradecenoic acid on a silver-ion column.[1][2][3][4][5]

Experimental Protocols

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

A common and effective method for preparing FAMEs is acid-catalyzed transesterification.

Protocol:

  • To approximately 10 mg of the lipid sample in a screw-capped tube, add 2 mL of 1% sulfuric acid in methanol.

  • Add 1 mL of toluene.

  • Cap the tube tightly and heat at 50°C for 12 hours (or overnight).

  • After cooling, add 2 mL of 5% sodium chloride solution and 2 mL of hexane.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Workflow for FAME Preparation and GC-MS Analysis

FAME_Preparation_and_GCMS_Analysis cluster_prep FAME Preparation cluster_analysis GC-MS Analysis lipid_sample Lipid Sample add_reagents Add 1% H₂SO₄ in Methanol & Toluene lipid_sample->add_reagents heat Heat at 50°C add_reagents->heat extraction Add NaCl solution & Hexane, Vortex heat->extraction separation Centrifuge & Collect Hexane Layer extraction->separation gc_injection Inject into GC separation->gc_injection FAMEs in Hexane separation_gc Separation on Capillary Column gc_injection->separation_gc detection_ms MS Detection & Fragmentation separation_gc->detection_ms data_analysis Data Analysis detection_ms->data_analysis

Caption: Workflow for the preparation of fatty acid methyl esters and subsequent GC-MS analysis.

Ozonolysis-Mass Spectrometry Workflow

The following diagram illustrates the general workflow for identifying double bond positions using ozonolysis coupled with mass spectrometry.

Ozonolysis_Workflow cluster_reaction Ozonolysis Reaction cluster_detection Mass Spectrometry Detection fatty_acid Unsaturated Fatty Acid cleavage Double Bond Cleavage fatty_acid->cleavage ozone Ozone (O₃) ozone->cleavage fragments Aldehyde Fragments cleavage->fragments Yields ms_analysis Mass Spectrometry fragments->ms_analysis spectrum Mass Spectrum ms_analysis->spectrum identification Double Bond Position Identification spectrum->identification Fatty_Acid_Signaling cluster_cellular_actions Cellular Actions cluster_cellular_responses Cellular Responses FA Fatty Acid (e.g., this compound) Membrane Membrane Incorporation FA->Membrane NuclearReceptor Nuclear Receptor Activation (e.g., PPARs) FA->NuclearReceptor Precursor Precursor for other Signaling Molecules FA->Precursor MembraneFunction Modulation of Membrane Fluidity & Protein Function Membrane->MembraneFunction GeneExpression Altered Gene Expression NuclearReceptor->GeneExpression DownstreamSignaling Downstream Signaling Cascades Precursor->DownstreamSignaling

References

A Comparative Functional Analysis of Cis- and Trans-7-Tetradecenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and inferred functional properties of the cis and trans isomers of 7-Tetradecenoic acid. Direct comparative experimental data for these specific isomers is limited in current scientific literature. Therefore, this guide synthesizes available information on this compound with established principles from closely related fatty acid isomers to provide a predictive functional comparison.

Introduction

This compound (C14:1) is a monounsaturated fatty acid with the chemical formula C₁₄H₂₆O₂. The geometric isomerism at the C7-C8 double bond, resulting in cis and trans configurations, leads to distinct structural and, consequently, functional differences. The cis isomer, with a characteristic bend in its acyl chain, is more common in nature. The trans isomer has a more linear structure, resembling saturated fatty acids. These structural distinctions are pivotal in determining their incorporation into biological membranes and their interaction with cellular signaling pathways.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the known and predicted properties of cis- and trans-7-Tetradecenoic acid. It is important to note that experimental data for the trans isomer is particularly scarce.

Table 1: Physicochemical Properties

Propertycis-7-Tetradecenoic Acidtrans-7-Tetradecenoic Acid (Predicted)
Molecular Formula C₁₄H₂₆O₂[1]C₁₄H₂₆O₂
Molecular Weight 226.35 g/mol [2]226.35 g/mol
Appearance Colorless to pale yellow liquid at room temperature[3]White to yellowish-white solid at room temperature
Melting Point Lower than the trans isomerHigher than the cis isomer
Solubility Soluble in organic solvents, limited in water[3]Soluble in organic solvents, very limited in water
Structure Bent acyl chainLinear acyl chain

Table 2: Biological Properties and Functional Effects (Inferred)

Biological Aspectcis-7-Tetradecenoic Acid (Inferred)trans-7-Tetradecenoic Acid (Inferred)
Membrane Fluidity Increases membrane fluidityDecreases membrane fluidity[4]
Inflammatory Response Potentially anti-inflammatory or neutralPotentially pro-inflammatory[2][5]
Signaling Pathway Modulation May have roles in general lipid metabolism[3]May activate pro-inflammatory pathways like ASK1-p38 MAPK[2]
Natural Occurrence Found in some natural sources like fish and plant oils[3]Less common in nature, may be formed during industrial processing

Signaling Pathways

The differential effects of cis and trans fatty acids on cellular signaling are a key area of interest. While specific pathways for this compound isomers are not well-documented, general pathways for other monounsaturated fatty acid isomers can be informative.

Trans fatty acids have been shown to promote pro-inflammatory signaling. One such pathway involves the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which leads to the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and subsequent inflammatory responses.[2]

G Inferred Pro-Inflammatory Signaling Pathway for Trans-7-Tetradecenoic Acid TFA trans-7-Tetradecenoic Acid ASK1 ASK1 Activation TFA->ASK1 p38 p38 MAPK Activation ASK1->p38 Inflammation Inflammation (e.g., Cytokine Production) p38->Inflammation

Caption: Inferred pro-inflammatory signaling cascade for trans-7-Tetradecenoic acid.

In contrast, cis monounsaturated fatty acids are generally associated with neutral or anti-inflammatory effects, though the specific signaling pathways are less clearly defined in the context of a direct counter-action to the trans isomer's effects. They are integral to the synthesis of membrane phospholipids, which can influence the function of membrane-bound receptors and signaling proteins.

Experimental Protocols

For researchers aiming to directly compare the functional effects of cis- and trans-7-Tetradecenoic acid, the following experimental protocols are provided as a starting point.

Membrane Fluidity Assay

Objective: To determine the effect of cis- and trans-7-Tetradecenoic acid on the fluidity of cell membranes.

Methodology: Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) or Laurdan.

Protocol Outline:

  • Cell Culture: Culture a suitable cell line (e.g., macrophages like RAW 264.7 or endothelial cells like HUVECs) to confluence.

  • Fatty Acid Treatment: Incubate the cells with various concentrations of cis- or trans-7-Tetradecenoic acid (solubilized with BSA) for a defined period (e.g., 24 hours).

  • Probe Incubation: Wash the cells and incubate with DPH or Laurdan solution in the dark.

  • Fluorescence Measurement: Measure the fluorescence anisotropy or generalized polarization (GP) using a fluorescence spectrophotometer with polarizing filters.

  • Data Analysis: A decrease in fluorescence anisotropy (or GP for Laurdan) indicates an increase in membrane fluidity.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of cis- and trans-7-Tetradecenoic acid.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of cis- and trans-7-Tetradecenoic acid for a specified duration (e.g., 24, 48 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Inflammatory Cytokine Production Assay (ELISA)

Objective: To measure the effect of cis- and trans-7-Tetradecenoic acid on the production of pro-inflammatory cytokines.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of cytokines such as TNF-α and IL-6 in the cell culture supernatant.

Protocol Outline:

  • Cell Treatment: Treat cells (e.g., macrophages) with cis- or trans-7-Tetradecenoic acid, with or without a pro-inflammatory stimulus like lipopolysaccharide (LPS).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

  • Quantification: Determine the concentration of the cytokine in the samples by comparing the absorbance to a standard curve.

Conclusion

The structural disparity between cis- and trans-7-Tetradecenoic acid strongly suggests divergent biological functions. Based on the established principles of fatty acid biology, the cis isomer is likely to enhance membrane fluidity and exhibit neutral to anti-inflammatory properties. Conversely, the trans isomer is predicted to decrease membrane fluidity and potentially promote pro-inflammatory signaling pathways. The provided experimental protocols offer a framework for researchers to empirically validate these inferred functional differences and to elucidate the specific molecular mechanisms of these two isomers. Further research is imperative to fully characterize the biological roles of cis- and trans-7-Tetradecenoic acid and their implications for health and disease.

References

Correlating 7-Tetradecenoic Acid Levels with Specific Microbial Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 7-Tetradecenoic acid and related fatty acids on various microbial phenotypes. Due to the limited direct research on this compound, this document leverages experimental data from its saturated counterpart, Tetradecanoic acid (Myristic acid), and a positional isomer, cis-2-Tetradecenoic acid, to infer potential biological activities. The information is intended to guide future research and drug development efforts targeting fatty acid-mediated microbial signaling and physiology.

Data Presentation: Comparative Effects of C14 Fatty Acids on Microbial Phenotypes

The following tables summarize the quantitative effects of Tetradecanoic acid on Pseudomonas aeruginosa and the known signaling role of cis-2-Tetradecenoic acid in Xylella fastidiosa. These provide a basis for hypothesizing the potential roles of this compound.

Table 1: Effect of Tetradecanoic Acid (C14:0) on Pseudomonas aeruginosa PA14 Virulence Factors [1][2]

PhenotypeConcentration (µM)Observed EffectPercentage Change (%)
Pyocyanin Production40Inhibition35-58%
1000Inhibition35-58%
Swarming Motility40Inhibition90%
Biofilm FormationNot SpecifiedNo significant effectNot Applicable
ExoU Secretion50Abolished~100%

Table 2: Known Signaling Role of cis-2-Tetradecenoic Acid [3]

Microbial SpeciesSignaling Molecule NameRegulated Phenotypes
Xylella fastidiosaXfDSF1Virulence and aggregation

Note on this compound: cis-7-Tetradecenoic acid has been identified as a component of the envelope phospholipids in Escherichia coli K12, constituting about 15% of the total phospholipid unsaturated fatty acids.[4] This suggests a primary structural role in this bacterium, though a secondary signaling function cannot be ruled out. Further research is needed to elucidate any direct regulatory roles of this compound on microbial phenotypes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies on this compound.

Protocol 1: Quantification of Fatty Acids in Microbial Cultures

This protocol is adapted from standard methods for fatty acid methyl ester (FAME) analysis by gas chromatography (GC).

1. Sample Preparation and Lipid Extraction:

  • Grow microbial cultures to the desired cell density or growth phase.

  • Harvest cells by centrifugation.

  • Perform a one-phase Bligh-Dyer extraction using a chloroform:methanol:water ratio to extract total lipids.

2. Saponification and Methylation:

  • The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids from complex lipids.

  • Methylation is then carried out using an acidic catalyst (e.g., HCl in methanol) to convert the free fatty acids into volatile fatty acid methyl esters (FAMEs).

3. FAME Extraction and Analysis:

  • The FAMEs are extracted into an organic solvent (e.g., hexane).

  • The hexane layer is collected, concentrated, and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the individual fatty acids based on their retention times and mass spectra compared to known standards.

Protocol 2: Pseudomonas aeruginosa Virulence Factor Assays[1]

1. Pyocyanin Assay:

  • Grow P. aeruginosa in the presence of varying concentrations of the test fatty acid.

  • Centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant using chloroform, followed by re-extraction into an acidic aqueous solution (0.2 N HCl).

  • Measure the absorbance of the acidified aqueous phase at 520 nm.

2. Swarming Motility Assay:

  • Prepare swarm agar plates (e.g., 0.5% agar) supplemented with different concentrations of the fatty acid.

  • Inoculate the center of the plates with a small volume of an overnight culture of P. aeruginosa.

  • Incubate the plates and measure the diameter of the swarm colony at regular intervals.

3. Biofilm Formation Assay:

  • Grow P. aeruginosa in microtiter plates in media containing various concentrations of the fatty acid.

  • After a set incubation period, gently wash the wells to remove planktonic cells.

  • Stain the remaining adherent biofilm with crystal violet.

  • Solubilize the stain and quantify the biofilm biomass by measuring the absorbance at a specific wavelength (e.g., 595 nm).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the study of fatty acid signaling in microbes.

Fatty_Acid_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell Fatty_Acid This compound (Signaling Molecule) Receptor Membrane Receptor or Sensor Kinase Fatty_Acid->Receptor Binding Signal_Transduction Signal Transduction Cascade (e.g., Phosphorylation) Receptor->Signal_Transduction Activation Transcriptional_Regulator Transcriptional Regulator Signal_Transduction->Transcriptional_Regulator Modulation Target_Genes Target Genes (Virulence, Biofilm, etc.) Transcriptional_Regulator->Target_Genes Regulation of Expression Phenotypic_Response Phenotypic Response Target_Genes->Phenotypic_Response Leads to

Caption: Hypothetical signaling pathway for this compound in a bacterial cell.

FAME_Analysis_Workflow Start Microbial Culture Lipid_Extraction Total Lipid Extraction (Bligh-Dyer) Start->Lipid_Extraction Saponification Saponification (Release of Fatty Acids) Lipid_Extraction->Saponification Methylation Methylation (Formation of FAMEs) Saponification->Methylation FAME_Extraction Extraction of FAMEs (Hexane) Methylation->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Data_Analysis Data Analysis (Quantification & Identification) GC_MS->Data_Analysis

Caption: Experimental workflow for Fatty Acid Methyl Ester (FAME) analysis.

Virulence_Factor_Assay_Logic cluster_assays Phenotypic Assays Input Varying Concentrations of This compound Biofilm Biofilm Formation Input->Biofilm Motility Swarming Motility Input->Motility Virulence_Production Virulence Factor Production Input->Virulence_Production Output Quantitative Correlation (Dose-Response Curve) Biofilm->Output Motility->Output Virulence_Production->Output

References

A Comparative Analysis of 7-Tetradecenoic Acid and Other Omega-7 Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available research on omega-7 fatty acids. While palmitoleic acid and vaccenic acid have been the subjects of numerous studies elucidating their biological roles, 7-tetradecenoic acid remains largely uncharacterized, precluding a direct head-to-head comparison based on experimental evidence.

This guide aims to provide a detailed overview of the known biological activities of prominent omega-7 fatty acids, highlighting the current knowledge gaps regarding this compound. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of fatty acids.

Overview of Omega-7 Fatty Acids

Omega-7 fatty acids are a class of monounsaturated fatty acids characterized by the position of the double bond in their carbon chain. The most commonly studied omega-7s include palmitoleic acid (16:1n-7), vaccenic acid (18:1n-7), and the less understood this compound (14:1n-7). While all share a similar structural feature, their biological effects can vary.

Palmitoleic Acid: A Well-Studied Lipokine

Palmitoleic acid is the most extensively researched omega-7 fatty acid and is often referred to as a "lipokine" due to its hormone-like signaling functions.

Metabolic Regulation

Numerous studies have demonstrated the beneficial effects of palmitoleic acid on metabolic health. It has been shown to improve insulin sensitivity, suppress inflammation, and regulate lipid metabolism. For instance, research indicates that palmitoleic acid can enhance insulin signaling in skeletal muscle and suppress pro-inflammatory gene expression.

Anti-inflammatory Effects

Palmitoleic acid exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Vaccenic Acid: A Precursor with Unique Properties

Vaccenic acid, primarily found in ruminant fats, is another key omega-7 fatty acid with distinct biological activities.

Impact on Lipid Profile

Studies have shown that vaccenic acid can influence lipid metabolism. Notably, short-term dietary supplementation with vaccenic acid has been observed to have hypotriglyceridemic effects in animal models.[1] However, the effects on LDL and HDL cholesterol have been mixed in human studies.[2]

Anti-inflammatory and Metabolic Effects

Vaccenic acid has also been investigated for its anti-inflammatory and metabolic regulatory roles. Some studies suggest it may improve insulin sensitivity and reduce inflammation, although the evidence is not as robust as for palmitoleic acid.

This compound: The Unknown Player

In stark contrast to palmitoleic and vaccenic acids, there is a significant lack of published experimental data on the biological activities of this compound. Searches of scientific databases yield primarily chemical and physical property information from compound databases. While some reviews on rare or unusual fatty acids mention this compound, they largely rely on predictive models for potential biological activity rather than experimental evidence.[3][4][5]

The absence of in vitro and in vivo studies on this compound makes it impossible to provide a data-driven comparison of its performance against other omega-7 fatty acids in areas such as metabolic regulation, anti-inflammatory effects, or impact on lipid profiles.

Data Summary: A Tale of Two Fatty Acids

The following table summarizes the available quantitative data for palmitoleic acid and vaccenic acid. A corresponding table for this compound cannot be generated due to the lack of available research.

Fatty AcidKey Biological EffectExperimental ModelQuantitative Finding
Palmitoleic Acid Improved Insulin SensitivityAnimal Model (Mice)Increased systemic insulin sensitivity with administration.[4]
Reduced InflammationIn vitro (Macrophages)Suppressed expression of pro-inflammatory genes.
Improved Lipid ProfileAnimal Model (Mice)Decreased triglycerides and improved glucose metabolism.[6]
Vaccenic Acid Reduced TriglyceridesAnimal Model (Rats)40% decrease in fasting triglyceride concentrations with 1.5% dietary supplementation.[1]
Mixed Effects on CholesterolHuman StudiesNo consistent effect on LDL cholesterol; inconsistent effects on HDL cholesterol.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While specific protocols for direct comparative studies involving this compound are unavailable, general methodologies for fatty acid analysis are well-established.

General Protocol for Fatty Acid Analysis in Biological Samples

1. Lipid Extraction:

  • Biological samples (e.g., plasma, tissue) are homogenized.

  • Lipids are extracted using a solvent system, typically a mixture of chloroform and methanol (Folch or Bligh-Dyer method).

2. Saponification and Methylation:

  • The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., methanolic KOH) to release free fatty acids.

  • The free fatty acids are then methylated to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This derivatization is necessary for gas chromatography analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The FAMEs are separated based on their volatility and polarity using a gas chromatograph equipped with a suitable capillary column.

  • The separated FAMEs are then detected and identified by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern.

  • Quantification is achieved by comparing the peak areas of the individual FAMEs to that of an internal standard.

Signaling Pathways

The signaling pathways modulated by palmitoleic and vaccenic acids have been partially elucidated.

Palmitoleic Acid Signaling

Palmitoleic acid is known to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-γ, which are key regulators of lipid and glucose metabolism. Its anti-inflammatory effects are often mediated through the inhibition of the NF-κB signaling pathway.

Palmitoleic_Acid_Signaling PA Palmitoleic Acid PPAR PPARα/γ PA->PPAR Activates NFkB NF-κB PA->NFkB Inhibits Metabolism Lipid & Glucose Metabolism PPAR->Metabolism Regulates Inflammation Inflammation NFkB->Inflammation Promotes

References

Safety Operating Guide

Proper Disposal of 7-Tetradecenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 7-Tetradecenoic acid is paramount for maintaining a secure laboratory environment and ensuring environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this unsaturated fatty acid.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for the specific formulation of this compound in use. General precautions include wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[1][2]

Spill Response and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as sand, diatomite, or universal binders.[3][4] The contaminated absorbent material should then be collected and placed in a suitable, sealed container for disposal.[2] The spill area can then be cleaned with soap and water.[3]

  • Large Spills: In the case of a larger spill, evacuate the immediate area and ensure adequate ventilation.[2] Contain the spill using absorbent materials and prevent it from entering drains or waterways.[3] Collect the absorbed material into a designated, labeled hazardous waste container.

Disposal Procedures for this compound

The proper disposal method for this compound is contingent on local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal MethodKey Considerations
Licensed Waste Disposal This is the most common and recommended method. The waste, including any contaminated materials, should be collected in a clearly labeled, sealed container and transferred to a licensed hazardous waste disposal company.
Incineration In some cases, incineration at an approved facility may be a suitable disposal option. This should only be carried out by a licensed waste management provider.
Landfill Direct disposal to a landfill may be permissible in some jurisdictions, but this is generally not recommended for chemical waste.[1] The material should be properly contained and labeled according to regulatory requirements.
Neutralization (Acids) For acidic waste, neutralization to a pH between 5.5 and 9.5 may be an option for drain disposal, but only if the neutralized solution contains no other hazardous components and is permitted by local regulations.[5] This is generally performed for small volumes of corrosive wastes.
Empty Container Disposal Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[6] The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container may be disposed of as regular trash, depending on institutional policies.[6]

Experimental Workflow for Disposal

The following diagram illustrates a logical workflow for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Pure compound, solution, contaminated material) ppe->assess containerize Place in a Labeled, Compatible Waste Container assess->containerize spill_check Check for Spills or Leaks containerize->spill_check cleanup Clean Spill with Absorbent Material spill_check->cleanup Spill Detected store Store Waste Container in a Designated Hazardous Waste Area spill_check->store No Spill cleanup->containerize ehs Consult Institutional EHS for Pickup and Final Disposal Procedures store->ehs end End: Waste Disposed of by Licensed Professional ehs->end

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 7-Tetradecenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of 7-Tetradecenoic acid, including operational and disposal plans.

Chemical Properties and Hazards

PropertyValueSource
Molecular FormulaC14H26O2[4][5]
Molecular Weight226.35 g/mol [4][5]
Physical StateSolid (based on similar fatty acids)[3]
SolubilityInsoluble in water[1][2]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential fumes, especially if heating.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[7][8][9][10] A face shield may be necessary if there is a significant splash hazard.[7][10]

  • Skin Protection:

    • Wear a standard laboratory coat.

    • Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for handling acids and organic compounds.[7][9][10] Inspect gloves for any tears or punctures before use.

  • Respiratory Protection: Under normal handling conditions in a well-ventilated area, respiratory protection is not typically required. However, if aerosols or dust are generated, a NIOSH-approved respirator may be necessary.[8]

3. Handling Procedure:

  • Before handling, wash hands thoroughly.

  • Carefully weigh and transfer the solid this compound, avoiding the creation of dust.

  • If making a solution, slowly add the acid to the solvent.

  • Avoid contact with skin and eyes.[11]

  • Do not eat, drink, or smoke in the laboratory.

4. In Case of a Spill:

  • For small spills, absorb the material with an inert substance like sand, diatomite, or a universal binder.[12]

  • Sweep up the absorbed material and place it in a suitable, sealed container for disposal.[6]

  • Clean the spill area with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[12] Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh handle_dissolve Prepare Solution (if needed) handle_weigh->handle_dissolve emergency_spill Spill Response handle_weigh->emergency_spill If Spill Occurs cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon emergency_exposure Exposure Response (Skin/Eye Contact) handle_dissolve->emergency_exposure If Exposure Occurs cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_ppe_remove Doff PPE cleanup_dispose->cleanup_ppe_remove

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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7-Tetradecenoic acid

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